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  • Product: 2-fluoro-5-(fluorosulfonyl)benzoic acid
  • CAS: 1373233-37-4

Core Science & Biosynthesis

Foundational

2-fluoro-5-(fluorosulfonyl)benzoic acid CAS number 1373233-37-4

An In-Depth Technical Guide on 2-Fluoro-5-(fluorosulfonyl)benzoic Acid (CAS 1373233-37-4) in Chemical Biology and Drug Development Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 2-Fluoro-5-(fluorosulfonyl)benzoic Acid (CAS 1373233-37-4) in Chemical Biology and Drug Development

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of covalent drug discovery and chemical biology [1]. At the forefront of this paradigm shift are bifunctional building blocks that seamlessly bridge target-recognition elements with reactive electrophilic warheads. As a Senior Application Scientist, I have evaluated numerous linker-warhead systems, and 2-fluoro-5-(fluorosulfonyl)benzoic acid (CAS 1373233-37-4) stands out as a highly privileged scaffold. This whitepaper deconstructs the structural causality, thermodynamic principles, and self-validating experimental protocols required to harness this molecule for the design of next-generation covalent inhibitors and cross-linking probes.

The Chemical Architecture: Causality in Design

To effectively utilize 2-fluoro-5-(fluorosulfonyl)benzoic acid, one must understand the precise causality behind its structural features. This molecule is not merely a reactive chemical; it is a finely tuned, context-dependent electrophile.

Table 1: Physicochemical Profile of CAS 1373233-37-4
PropertySpecification
Compound Name 2-Fluoro-5-(fluorosulfonyl)benzoic acid
CAS Number 1373233-37-4
Molecular Formula C₇H₄F₂O₄S
Molecular Weight 222.17 g/mol
Bifunctional Handles Carboxylic acid (-COOH), Sulfonyl fluoride (-SO₂F)
Electronic Modulator Ortho-fluorine (-F)

The Causality of the Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides (-SO₂Cl), which are indiscriminate electrophiles that rapidly hydrolyze in aqueous media, sulfonyl fluorides possess a unique thermodynamic stability. The S-F bond is highly resistant to hydrolysis due to the strong electronegativity and poor leaving-group ability of the fluoride ion in water. It remains inert until brought into a specific protein microenvironment where desolvation, hydrogen bonding, and proximity to a nucleophile (Lys, Tyr, Ser, Thr, His) lower the kinetic barrier, triggering the SuFEx event [2].

The Role of the 2-Fluoro Substituent: The incorporation of a fluorine atom ortho to the carboxylic acid and meta to the -SO₂F group serves three distinct purposes:

  • Electronic Tuning: The inductive electron-withdrawing effect (-I) of the fluorine atom subtly increases the electrophilicity of the sulfur center, fine-tuning its reactivity profile for challenging nucleophiles.

  • Metabolic Stability: Aryl fluorides resist oxidative metabolism, enhancing the in vivo half-life of the resulting probe.

  • Orthogonal Analytical Handle: The ¹⁹F nucleus provides a highly sensitive, background-free NMR handle to monitor ligand-protein interactions or reaction kinetics.

Table 2: Comparative Analysis of Covalent Warheads
Warhead TypeAqueous StabilityReactivity ProfileTarget Nucleophiles
Sulfonyl Chloride (-SO₂Cl) Poor (Minutes to hours)Indiscriminate / High off-targetAmines, Alcohols, Water
Acrylamide GoodCysteine-selective (Michael addition)Cys
Sulfonyl Fluoride (-SO₂F) Excellent (Days to weeks)Context-dependent (Proximity-driven)Lys, Tyr, Ser, Thr, His

Proximity-Driven SuFEx: Mechanistic Pathway

The true power of CAS 1373233-37-4 lies in "proximity-enabled bioreactivity" [3]. When the carboxylic acid is coupled to a target-binding ligand, the resulting probe acts as a homing device. The SuFEx reaction only occurs when the non-covalent binding event forces the -SO₂F group into the precise geometry required for nucleophilic attack.

Mechanism N1 Aqueous State (High Kinetic Barrier) N2 Protein-Ligand Recognition (Non-Covalent Docking) N1->N2 N3 Microenvironment Shift (Desolvation & H-Bonding) N2->N3 N4 Nucleophilic Attack (Lys/Tyr/Ser/His Nu:) N3->N4 N5 Fluoride Expulsion (Irreversible Step) N4->N5 N6 Stable Sulfonate/Sulfonamide Linkage N5->N6

Mechanistic pathway of proximity-driven SuFEx activation.

Self-Validating Experimental Protocols

Trustworthiness in chemical biology requires protocols that inherently validate themselves. The following methodologies detail the synthesis and biological evaluation of a covalent probe using CAS 1373233-37-4, incorporating critical quality control (QC) checkpoints.

Protocol A: Late-Stage Amide Coupling (Probe Synthesis)

Objective: Couple the carboxylic acid of 1373233-37-4 to a primary amine-bearing ligand without hydrolyzing the -SO₂F warhead.

Expertise Insight: Standard peptide coupling conditions (HATU/DIPEA) are entirely compatible with sulfonyl fluorides. The S-F bond will not react with the primary amine of your ligand under these conditions because the SuFEx reaction requires specific catalysis (e.g., DBU, BEMP) or a protein microenvironment to proceed [4].

Step-by-Step Procedure:

  • Preparation: Dissolve the amine-bearing target ligand (1.0 equiv, 0.1 mmol) and 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.1 equiv, 0.11 mmol) in anhydrous DMF (2.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv, 0.12 mmol) to the solution.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol). Causality: DIPEA is sterically hindered, preventing unwanted nucleophilic attack on the -SO₂F group while efficiently deprotonating the amine for coupling.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (QC 1): Monitor by LC-MS. You must observe the product mass [M+H]+ corresponding to the coupled product with the fluorine atom intact. If you observe a mass of [M−19+17]+ , hydrolysis has occurred (usually due to wet solvent).

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA). Lyophilize to obtain the stable covalent probe.

Protocol B: In Vitro Covalent Labeling and LC-MS Validation

Objective: Validate the proximity-driven covalent modification of the target protein.

Step-by-Step Procedure:

  • Incubation: Incubate the purified recombinant target protein (5 µM) with the synthesized covalent probe (50 µM, 10x excess) in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at 37°C for 4 hours.

  • Control Matrix (Self-Validation): Concurrently run a negative control using a heat-denatured version of the protein. Causality: Because SuFEx is proximity-driven, the denatured protein lacks the folded tertiary structure required to catalyze the reaction. The denatured control should show 0% labeling [5].

  • Reaction Quenching: Remove excess unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO).

  • Intact Mass Analysis (QC 2): Analyze the desalted protein via LC-TOF-MS.

  • Data Interpretation: A successful SuFEx reaction will result in a mass shift equal to: Mass(Protein) + Mass(Probe) - 20.00 Da (Loss of HF).

Workflow A Target-Binding Amine (Recognition Element) C Amide Coupling (HATU/DIPEA in DMF) A->C B CAS 1373233-37-4 (Bifunctional Warhead) B->C D Purified Covalent Probe (Stable -SO2F) C->D E In Vitro Incubation (Target Protein) D->E F Proximity-Driven SuFEx (Covalent Bond Formation) E->F G LC-MS/MS Validation (Mass Shift: +Probe -HF) F->G

Workflow for synthesizing and validating a SuFEx-based covalent probe.

Applications in Drug Development

The integration of 2-fluoro-5-(fluorosulfonyl)benzoic acid into drug development pipelines has yielded significant breakthroughs:

  • Kinase Inhibitors: While traditional kinase inhibitors rely on acrylamides to target active-site cysteines, the -SO₂F warhead expands the targetable space to catalytic lysines and tyrosines. This is critical for overcoming acquired resistance mutations (e.g., Cys-to-Ser mutations in EGFR).

  • GPCR Profiling: Researchers have successfully utilized fluorosulfonyl benzoic acid derivatives to synthesize covalent ligands for Adenosine receptors (A1, A2A, A2B, A3), enabling the irreversible stabilization of these transient receptor conformations for structural biology (cryo-EM) and pharmacological profiling [6].

  • Cross-Linking Mass Spectrometry (XL-MS): By coupling 1373233-37-4 to an NHS-ester, researchers have generated heterobifunctional cross-linkers that map protein-protein interactions (PPIs) with unprecedented geometric specificity, capturing transient interactions that traditional bis-succinimide esters miss [3].

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[Link]

  • K. Barry Sharpless et al. "Sulfur(vi) fluoride compounds and methods for the preparation thereof.
  • Zheng, Q., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." Proceedings of the National Academy of Sciences (PNAS), 2018.[Link]

  • Zhang, Y., et al. "A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides." The Journal of Organic Chemistry, 2025.[Link]

  • Zheng, Q., et al. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS), 2019.[Link]

  • Leiden University Repository. "Affinity-based profiling of the adenosine receptors." Scholarly Publications Leiden University, 2025.[Link]

Exploratory

Structure Elucidation of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid: A Technical Guide to Analytical Workflows and SuFEx Applications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Fluoro-5-(fluorosulfonyl)benzoic acid (CAS: 1373233-37-4) Molecular Formula: C₇H₄F₂O₄S Exact Mass: 221.9804 Da Theoretical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Fluoro-5-(fluorosulfonyl)benzoic acid (CAS: 1373233-37-4) Molecular Formula: C₇H₄F₂O₄S Exact Mass: 221.9804 Da

Theoretical Framework & Mechanistic Significance

In the rapidly evolving landscape of chemical biology and covalent drug discovery, 2-fluoro-5-(fluorosulfonyl)benzoic acid has emerged as a highly versatile bifunctional building block. Its structural architecture features two orthogonally reactive centers: a carboxylic acid (-COOH) and a sulfonyl fluoride (-SO₂F).

The mechanistic brilliance of this molecule lies in its capacity for sequential, chemoselective modifications. The carboxylic acid can undergo standard peptide coupling (e.g., via EDC/NHS) to append the molecule to a pharmacophore or targeting ligand. Concurrently, the sulfonyl fluoride group remains inert under these mild amidation conditions, preserving its reactivity for downstream Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry 1. The presence of the fluorine atom at the 2-position is not merely decorative; it inductively withdraws electron density from the aromatic ring, fine-tuning the electrophilicity of the S(VI) center and accelerating SuFEx kinetics, a principle heavily leveraged in late-stage functionalization and radiotracer synthesis 2.

Reactivity Core 2-Fluoro-5-(fluorosulfonyl)benzoic acid Acid Carboxylic Acid (-COOH) Amidation / Esterification Core->Acid EDC/NHS Sulfonyl Sulfonyl Fluoride (-SO2F) SuFEx Click Chemistry Core->Sulfonyl DBU or BEMP Amide Amide Linkage Acid->Amide Primary Amines SuFEx Sulfonate / Sulfonamide Sulfonyl->SuFEx Phenols / Sec-Amines

Fig 1. Orthogonal reactivity pathways of the bifunctional building block.

The Analytical Strategy: A Self-Validating System

As a Senior Application Scientist, I mandate that any structure elucidation workflow must be a self-validating system . Relying on a single analytical technique introduces critical blind spots. Our protocol triangulates the structure using three orthogonal methods:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): Establishes the exact atom-to-atom connectivity. The scalar couplings (J-couplings) between the fluorine atoms and the carbon/hydrogen framework provide an unambiguous map of the regioisomer.

  • High-Resolution Mass Spectrometry (HRMS): Validates the elemental composition (C₇H₄F₂O₄S) by measuring the exact mass of the molecular ion to within <5 ppm error.

  • Attenuated Total Reflectance FT-IR (ATR-FTIR): Directly observes the vibrational modes of the functional groups, specifically differentiating the S=O and C=O stretches.

AnalyticalWorkflow Sample 2-Fluoro-5-(fluorosulfonyl) benzoic acid NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Connectivity HRMS HRMS (ESI-) Accurate Mass Sample->HRMS Formula FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR Vibrations Structure Validated Chemical Structure NMR->Structure HRMS->Structure FTIR->Structure

Fig 2. Multimodal analytical workflow for structure elucidation.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality Check: We utilize Electrospray Ionization in negative mode (ESI-). The molecule lacks basic amine groups to readily accept a proton but contains a highly acidic carboxylic acid that easily deprotonates to form the [M-H]⁻ anion, yielding maximum signal-to-noise.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of Methanol (final concentration: 10 µg/mL).

  • Instrument Parameters: Inject 5 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Acquisition: Scan from m/z 100 to 600 in negative ion mode. Calibrate internally using a standard lock-mass (e.g., Leucine Enkephalin).

Protocol B: Multinuclear NMR Spectroscopy

Causality Check:DMSO-d₆ is selected over CDCl₃ because the highly polar -COOH and -SO₂F groups limit solubility in non-polar solvents. Furthermore, strictly anhydrous DMSO-d₆ prevents the rapid exchange of the carboxylic acid proton, allowing its observation in the ¹H spectrum.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • ¹H NMR (400 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2 seconds, and a 30° flip angle.

  • ¹⁹F NMR (376 MHz): Acquire with 64 scans. Standardize the chemical shift internally to CFCl₃ (0.0 ppm) or rely on the spectrometer's unified scale 3. Crucial step: Ensure the spectral window is wide enough (+100 to -200 ppm) to capture both the highly deshielded sulfonyl fluoride and the shielded aryl fluoride.

  • ¹³C NMR (100 MHz): Acquire with 1024 scans and ¹H-decoupling. Note that ¹⁹F is not decoupled, meaning carbon signals adjacent to fluorine will exhibit distinct splitting patterns.

Protocol C: ATR-FTIR Spectroscopy
  • Ensure the diamond crystal of the ATR-FTIR spectrometer is clean (background scan).

  • Place 1-2 mg of the neat, solid powder directly onto the crystal. Apply pressure using the anvil.

  • Acquire 32 scans from 4000 cm⁻¹ to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

Data Presentation and Interpretation

The tables below summarize the expected quantitative data, synthesizing the theoretical shifts and exact mass calculations required to validate 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Table 1: HRMS and FT-IR Summary
TechniqueParameter / ModeExpected ValueAssignment / Causality
HRMS ESI Negative ([M-H]⁻)220.9725 m/zConfirms molecular formula C₇H₃F₂O₄S⁻.
FT-IR C=O Stretch~1705 cm⁻¹Strong, sharp peak confirming the carboxylic acid carbonyl.
FT-IR Asymmetric SO₂ Stretch~1420 cm⁻¹Diagnostic for the sulfonyl group.
FT-IR Symmetric SO₂ Stretch~1210 cm⁻¹Diagnostic for the sulfonyl group.
FT-IR S-F Stretch~805 cm⁻¹Confirms the intact sulfonyl fluoride bond.
Table 2: ¹H and ¹⁹F NMR Assignments (DMSO-d₆)

Note: The ¹⁹F spectrum is the most diagnostic feature. The -SO₂F fluorine is profoundly deshielded by the S(VI) center, appearing far downfield, while the aryl fluorine is shielded by the aromatic ring.

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (J in Hz)Assignment
¹H 13.50br s--COOH (Exchanges with D₂O)
¹H 8.45ddJ = 6.0 (H-F), 2.5 (H-H)H6 (ortho to -SO₂F, meta to F)
¹H 8.25dddJ = 8.5 (H-H), 4.0 (H-F), 2.5 (H-H)H4 (ortho to H3, meta to F)
¹H 7.60ddJ = 9.5 (H-F), 8.5 (H-H)H3 (ortho to F, ortho to H4)
¹⁹F +58.0s--SO₂F (Sulfonyl Fluoride)
¹⁹F -110.5m-Ar-F (Aryl Fluoride)
Table 3: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Causality Check: The ¹³C spectrum validates the regiochemistry through Carbon-Fluorine (JC-F) spin-spin coupling. The carbon directly attached to the aryl fluorine (C2) exhibits a massive coupling constant (~260 Hz), while meta and para carbons show progressively smaller couplings.

Carbon PositionChemical Shift (ppm)Multiplicity (due to ¹⁹F)JC-F (Hz)Structural Note
C7 (C=O) 164.2s (or very fine d)< 3.0Carboxylic acid carbonyl.
C2 (Ar-F) 161.5d~260.0Directly bonded to Aryl Fluorine.
C4 (Ar-H) 134.1d~9.0Meta to Aryl Fluorine.
C6 (Ar-H) 132.0d~3.0Para to Aryl Fluorine.
C5 (Ar-SO₂F) 128.5s-Bonded to the SO₂F group.
C1 (Ar-COOH) 123.0d~15.0Ortho to Aryl Fluorine.
C3 (Ar-H) 118.5d~22.0Ortho to Aryl Fluorine.

Conclusion

The structural elucidation of 2-fluoro-5-(fluorosulfonyl)benzoic acid requires a rigorous, multi-modal approach. By leveraging the orthogonal data streams of HRMS for elemental composition, FT-IR for functional group validation, and multinuclear NMR for precise spatial and electronic mapping, researchers can confidently validate this critical SuFEx building block prior to deploying it in complex chemical biology or radiochemistry workflows.

References

  • Amidation of Amino Acids with 4-[(Fluorosulfonyl)
  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis Source: ChemRxiv / Amazon S3 URL
  • Source: DOI.

Sources

Foundational

2-fluoro-5-(fluorosulfonyl)benzoic acid molecular weight and formula

An In-depth Technical Guide to 2-fluoro-5-(fluorosulfonyl)benzoic acid: A Key Building Block in Covalent Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-fluoro-5-(fluorosulfonyl)benzoic acid: A Key Building Block in Covalent Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-fluoro-5-(fluorosulfonyl)benzoic acid, a fluorinated aromatic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, potential synthetic routes, and its critical role as an electrophilic warhead in the design of targeted covalent inhibitors.

Core Molecular Attributes

2-Fluoro-5-(fluorosulfonyl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety and a sulfonyl fluoride group. This unique combination of functional groups on a fluorinated phenyl ring imparts valuable chemical properties for applications in medicinal chemistry and chemical biology.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular FormulaC₇H₄F₂O₄S[1]
Molecular Weight222.17 g/mol [1]
CAS Number1373233-37-4[1]
Structural Features and Functional Group Analysis

The molecule's structure is key to its reactivity and utility. It consists of a central benzene ring substituted with three key functional groups, each contributing to its overall chemical personality.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F_ring [label="F", fontcolor="#EA4335"]; C_acid [label="C", fontcolor="#34A853"]; O1_acid [label="O", fontcolor="#34A853"]; O2_acid [label="OH", fontcolor="#34A853"]; S [label="S", fontcolor="#FBBC05"]; O1_sulfonyl [label="O", fontcolor="#FBBC05"]; O2_sulfonyl [label="O", fontcolor="#FBBC05"]; F_sulfonyl [label="F", fontcolor="#FBBC05"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; F_ring [pos="-2.4,1.2!"]; C_acid [pos="2.4,1.2!"]; O1_acid [pos="2.4,2.2!"]; O2_acid [pos="3.5,0.8!"]; S [pos="0,-2.8!"]; O1_sulfonyl [pos="-0.8,-3.6!"]; O2_sulfonyl [pos="0.8,-3.6!"]; F_sulfonyl [pos="0,-4.6!"];

// Benzene ring bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C2 -- F_ring [label=" 2-Fluoro Group", fontcolor="#EA4335"]; C1 -- C_acid [label=" 1-Carboxylic Acid", fontcolor="#34A853"]; C_acid -- O1_acid [style=double]; C_acid -- O2_acid; C5 -- S [label=" 5-Sulfonyl Fluoride", fontcolor="#FBBC05"]; S -- O1_sulfonyl [style=double]; S -- O2_sulfonyl [style=double]; S -- F_sulfonyl; } doteditor_caption: Chemical structure of 2-fluoro-5-(fluorosulfonyl)benzoic acid.

  • Benzoic Acid: This group provides a handle for amide bond formation, allowing the molecule to be coupled to peptides, proteins, or other amine-containing scaffolds.[2] Its acidity and potential for hydrogen bonding also influence the molecule's solubility and pharmacokinetic properties.

  • Sulfonyl Fluoride (-SO₂F): This is the key "warhead" functional group. Sulfonyl fluorides are moderately electrophilic and can form stable covalent bonds with nucleophilic amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine.[1][3][4] This reactivity is central to its application in designing targeted covalent inhibitors.

  • Ortho-Fluoro Group: The fluorine atom at the 2-position significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can modulate the pKa of the carboxylic acid and enhance the electrophilicity of the sulfonyl fluoride group, potentially tuning its reactivity.

The Role in Modern Drug Discovery: A Covalent Warhead

The sulfonyl fluoride moiety has emerged as a privileged electrophile in chemical biology and drug design, primarily for its "tunable" reactivity and ability to target a broader range of amino acid residues beyond cysteine.[3][4]

Mechanism of Covalent Modification

Unlike more traditional covalent warheads that primarily target cysteine, sulfonyl fluorides react with a variety of nucleophilic residues.[4] The reaction proceeds via a nucleophilic attack from an amino acid side chain (e.g., the hydroxyl of tyrosine or the amine of lysine) on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage. This process is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][5]

G cluster_0 Covalent Inhibition Workflow Molecule 2-Fluoro-5-(fluorosulfonyl) benzoic acid (Inhibitor) Protein Target Protein with Nucleophilic Residue (e.g., Tyr, Lys) Molecule->Protein Binding & Recognition Covalent_Complex Stable Covalent Adduct (Inhibition) Protein->Covalent_Complex SuFEx Reaction

This targeted and irreversible binding can lead to significant advantages over non-covalent inhibitors, including enhanced potency, prolonged duration of action, and improved selectivity.[3]

Applications in Targeted Covalent Inhibitors (TCIs)

2-Fluoro-5-(fluorosulfonyl)benzoic acid serves as an ideal starting point for creating TCIs. The benzoic acid group can be functionalized to build a molecular scaffold that provides binding affinity and selectivity for a specific protein target. Once the molecule is positioned correctly within the protein's binding pocket, the sulfonyl fluoride warhead can react with a nearby nucleophilic residue to lock the inhibitor in place permanently. This strategy has been successfully used to develop probes and inhibitors for challenging drug targets, including those involved in protein-protein interactions.[3][6]

Synthesis Strategies

Proposed Synthetic Pathway: Deoxyfluorination of a Sulfonic Acid Precursor

A plausible and efficient method is the direct deoxyfluorination of the corresponding 2-fluoro-5-sulfobenzoic acid. Recent advancements in synthetic methodology have provided mild and effective reagents for this transformation.

Step-by-Step Protocol (Hypothetical, based on established methods):

  • Starting Material: The synthesis would begin with the precursor, 2-fluoro-5-sulfobenzoic acid or its sodium salt.

  • Reagent Selection: A modern deoxyfluorinating agent such as Xtalfluor-E® or thionyl fluoride (SOF₂) would be chosen.[7][8][9] These reagents have proven effective for converting both aryl and alkyl sulfonic acids into sulfonyl fluorides.[7][8]

  • Reaction Conditions:

    • The sulfonic acid or its sodium salt (1.0 eq.) would be suspended in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).

    • The deoxyfluorinating agent (e.g., Xtalfluor-E®, ~1.5 eq.) and a suitable base (if starting from the free acid) would be added.

    • The reaction would likely be stirred at room temperature or gently heated to facilitate the conversion.

  • Work-up and Purification:

    • Upon completion (monitored by TLC or LC-MS), the reaction mixture would be quenched, typically with water or a saturated bicarbonate solution.

    • The product would be extracted into an organic solvent (e.g., ethyl acetate).

    • The combined organic layers would be washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product would then be purified using a standard technique such as column chromatography on silica gel or recrystallization to yield pure 2-fluoro-5-(fluorosulfonyl)benzoic acid.

G Start 2-Fluoro-5-sulfobenzoic Acid (Precursor) Product 2-Fluoro-5-(fluorosulfonyl) benzoic acid Start->Product Deoxyfluorination (SO3H -> SO2F) Reagent Deoxyfluorinating Agent (e.g., Xtalfluor-E®) Reagent->Product

Analytical Characterization

To ensure the identity, purity, and stability of 2-fluoro-5-(fluorosulfonyl)benzoic acid, a suite of analytical techniques should be employed. The expected outcomes are based on the analysis of structurally similar compounds.[10][11][12]

TechniquePurpose & Expected Observations
¹H NMR Confirms the proton environment on the aromatic ring. Expect three distinct signals in the aromatic region, with coupling patterns characteristic of a 1,2,5-trisubstituted benzene ring.
¹⁹F NMR Crucial for confirming the two distinct fluorine environments. Expect two signals: one for the aryl-fluoride and another, typically downfield, for the sulfonyl fluoride.
¹³C NMR Determines the number and type of carbon atoms. Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.
Mass Spec (MS) Confirms the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₇H₄F₂O₄S).
FT-IR Identifies key functional groups. Expect characteristic vibrational bands for the O-H stretch (broad) of the carboxylic acid, the C=O stretch, and strong, characteristic stretches for the S=O bonds of the sulfonyl group.
HPLC Assesses purity. A reversed-phase method would be used to determine the percentage purity of the compound and identify any potential impurities.

Safety and Handling

As with any laboratory chemical, 2-fluoro-5-(fluorosulfonyl)benzoic acid and its precursors should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Sulfonyl halides can be corrosive and are water-sensitive. Store in a cool, dry place under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 2-fluoro-5-(fluorosulfonyl)benzoic acid, highlighting its molecular features and significant potential in the field of drug discovery. Its role as a versatile covalent warhead makes it a valuable tool for chemists aiming to develop next-generation targeted therapies.

References

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(18), 2536-2539. [Link]

  • Ball, N. D., et al. (2023).
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Various Authors. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4144. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Various Authors. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3291-3302. [Link]

  • Various Authors. (2024). Applications of Sulfonyl Fluorides in Organic Transformations. Molecules, 29(5), 1083. [Link]

  • Wang, P., et al. (2021). Applications of sulfonyl fluorides Examples of biologically active molecules containing a SO2F moiety. ResearchGate. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Johnson, C., et al. (2020). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. ACS Medicinal Chemistry Letters, 11(7), 1336-1342. [Link]

  • Molbase. 2-CHLORO-5-(FLUOROSULFONYL)BENZOIC ACID. [Link]

  • Wilson, A. J., et al. (2022). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Am Ende, C. W., et al. (2019). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 20(11), 1373-1378. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Johnson, C., et al. (2021). Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy. Journal of Medicinal Chemistry, 64(7), 4126-4138. [Link]

  • PubChem. 2-Fluorobenzoic acid. [Link]

  • Wiley. 2-Fluoro-5-nitro-benzoic acid. [Link]

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Exploratory

The Strategic Integration of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide to SuFEx-Enabled Drug Discovery and Targeted Protein Degradation Executive Summary For decades, the paradigm of covalent drug discovery has been dominated by the targeting of highly nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to SuFEx-Enabled Drug Discovery and Targeted Protein Degradation

Executive Summary

For decades, the paradigm of covalent drug discovery has been dominated by the targeting of highly nucleophilic, yet relatively rare, cysteine residues using α,β -unsaturated carbonyls (e.g., acrylamides). However, the limited prevalence of ligandable cysteines in the human proteome has necessitated the development of new electrophilic warheads.

Enter 2-fluoro-5-(fluorosulfonyl)benzoic acid , a highly versatile, trifunctional scaffold that leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. As a Senior Application Scientist, I frequently utilize this molecule as a foundational building block to expand the druggable proteome. By exploiting its latent electrophilicity, researchers can site-selectively target tyrosine, lysine, histidine, and serine residues [2]. This whitepaper deconstructs the structural causality of this molecule, explores its primary applications in covalent inhibition and Targeted Protein Degradation (TPD), and provides self-validating experimental protocols for its integration into your discovery pipelines.

Structural Deconstruction: The Causality of the Scaffold

To effectively utilize 2-fluoro-5-(fluorosulfonyl)benzoic acid, one must understand the precise chemical causality behind each of its three functional groups. It is not merely a warhead; it is a programmable chemical biology tool.

The Fluorosulfonyl (-SO₂F) Warhead: The "Sleeping Beauty" Effect

Unlike traditional sulfonyl chlorides (-SO₂Cl), which undergo rapid hydrolysis in aqueous physiological buffers, the -SO₂F group is remarkably stable [4]. It behaves as a latent electrophile. It remains inert until it binds to a specific protein microenvironment where local electrostatic interactions and precise geometric alignments polarize the S-F bond. This proximity-induced activation—often termed the "Sleeping Beauty" effect—allows the fluoride to be displaced by a neighboring nucleophile (Tyr-OH, Lys-NH₂, or His-NH), forming an irreversible covalent bond [1].

The Carboxylic Acid (-COOH) Handle: The Diversification Anchor

The carboxylic acid at position 1 serves as the primary synthetic handle. It allows for rapid, late-stage functionalization via amide coupling, esterification, or attachment to PEG/alkyl linkers. This enables the rapid generation of diverse SuFExable libraries from a single starting material without interfering with the sensitive -SO₂F warhead.

The 2-Fluoro (-F) Substituent: Conformational and Electronic Tuning

The inclusion of the fluorine atom ortho to the carboxylic acid is a deliberate design choice with three cascading effects:

  • Electronic Inductive Effect: The highly electronegative fluorine lowers the pKa of the carboxylic acid, modulating its hydrogen-bonding capacity within basic protein pockets.

  • Conformational Locking: The steric and stereoelectronic properties of the ortho-fluorine restrict the rotational freedom of the resulting amide bond, reducing the entropic penalty upon target binding.

  • Metabolic Stability: Fluorination of the phenyl ring blocks primary sites of cytochrome P450-mediated oxidative metabolism, extending the in vivo half-life of the resulting probe [4].

Core Applications in Medicinal Chemistry

Agnostic Discovery of Covalent Inhibitors

The primary application of 2-fluoro-5-(fluorosulfonyl)benzoic acid is the generation of covalent inhibitors targeting non-cysteine residues. By coupling the -COOH group to various recognition motifs, researchers can screen libraries of SuFExable compounds against target proteins. A landmark application of this approach was the agnostic discovery of highly selective covalent inhibitors for human neutrophil elastase (hNE), where a simple benzenoid SuFEx probe selectively modified the active enzyme but ignored the denatured form [1]. Furthermore, recent advancements have demonstrated that SuFEx warheads can successfully target elusive histidine residues, significantly increasing the potency of cytosolic nucleotidase inhibitors [3].

Covalent PROTACs and Targeted Protein Degradation (TPD)

Targeted Protein Degradation relies on bifunctional molecules (PROTACs) that bridge a Protein of Interest (POI) and an E3 ubiquitin ligase. A major challenge in PROTAC design is achieving sustained ternary complex formation. By converting the POI-binding ligand into a covalent binder using the 2-fluoro-5-(fluorosulfonyl)benzoic acid scaffold, the PROTAC irreversibly anchors to the target. The -COOH group is seamlessly coupled to a linker terminating in an E3 ligase ligand (e.g., Thalidomide or VHL ligand). This covalent engagement overcomes weak non-covalent affinities and drives highly efficient ubiquitination [5].

PROTAC_Workflow Warhead Targeting Warhead (-SO2F Group) Linker Alkyl/PEG Linker (via -COOH Amidation) Warhead->Linker Complex Ternary Complex (POI - PROTAC - E3) Warhead->Complex Covalent Binding to POI E3 E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3 E3->Complex Recruits E3 Ligase Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Covalent PROTAC workflow utilizing the -SO₂F warhead for irreversible target engagement.

Quantitative Data: Electrophile Comparison

To justify the selection of the -SO₂F group over traditional warheads, we must analyze their kinetic and stability profiles.

Warhead TypeTarget NucleophileAqueous Stability (t½)Activation MechanismReversibility
Sulfonyl Fluoride (-SO₂F) Tyr, Lys, His, SerHigh (> weeks) Proximity-induced (Latent)Irreversible
Acrylamide CysteineHigh (Days)Inherent ElectrophilicityIrreversible
Sulfonyl Chloride (-SO₂Cl) Non-specificLow (Minutes)Inherent ElectrophilicityIrreversible
Boronic Acid Serine, ThreonineHighReversible CovalentReversible

Table 1: Comparative profiling of covalent warheads in medicinal chemistry.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis of a SuFEx probe and the critical biochemical assays required to prove causative covalent engagement, rather than non-specific reactivity.

Protocol 1: Synthesis of a SuFExable Library via Amide Coupling

Objective: Couple 2-fluoro-5-(fluorosulfonyl)benzoic acid to a primary amine (recognition motif) without degrading the -SO₂F warhead. Causality of Reagents: HATU is selected as the coupling agent because it efficiently activates sterically hindered, electron-deficient carboxylic acids (due to the ortho-fluorine) while operating under mild conditions that preserve the latent -SO₂F group.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The -SO₂F group is highly stable to standard acidic LC-MS gradients (unlike -SO₂Cl). Look for the [M+H]+ peak corresponding to the intact sulfonimidoyl fluoride product.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Intact Protein MS for Covalent Target Engagement

Objective: Prove that the synthesized SuFEx probe covalently modifies the target protein via proximity-induced activation, rather than non-specific chemical labeling. Causality of Controls: A denatured protein control is mandatory. Because SuFEx requires a precise 3D microenvironment to activate the S-F bond, a denatured protein will not react. If the denatured control shows labeling, the compound is chemically promiscuous and invalid as a targeted drug [1].

Step-by-Step Methodology:

  • Incubation: Incubate the purified recombinant target protein (5 µM) with the SuFEx probe (50 µM) in physiological buffer (e.g., PBS, pH 7.4) at 37°C for 2 hours.

  • Negative Control (Denatured): Boil an identical sample of the target protein at 95°C for 10 minutes to unfold it, then incubate with the SuFEx probe under identical conditions.

  • Competition Control: Pre-incubate the native protein with a known high-affinity, non-covalent inhibitor for 30 minutes before adding the SuFEx probe. This proves the reaction occurs specifically at the active site.

  • Analysis: Desalt the samples using a C4 ZipTip and analyze via High-Resolution Intact Mass Spectrometry (LC-TOF).

  • Data Interpretation: A successful SuFEx reaction will show a mass shift corresponding to the probe mass minus 20 Da (loss of HF). The denatured and competition controls must show zero mass shift.

SuFEx_Mechanism A 2-Fluoro-5-(fluorosulfonyl) benzoic acid derivative B Protein Pocket (Native Fold) A->B Non-covalent Affinity C Proximity-Induced Activation B->C Microenvironment Trigger D Nucleophilic Attack (Tyr, Lys, His, Ser) C->D F- Displacement E Stable Covalent Adduct D->E Irreversible Inhibition

Mechanism of proximity-induced SuFEx activation and covalent target engagement.

Conclusion

The integration of 2-fluoro-5-(fluorosulfonyl)benzoic acid into medicinal chemistry pipelines represents a paradigm shift in covalent drug discovery. By expanding the targetable landscape to include tyrosine, lysine, and histidine residues, and by offering a highly stable, programmable chemical handle for PROTAC development, this molecule solves the fundamental limitations of cysteine-centric approaches. When deployed with rigorous, self-validating biochemical assays, it empowers researchers to drug the historically "undruggable."

References

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine Source: RSC Chemical Biology URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry Source: Journal of the American Chemical Society (JACS) URL: [Link]

Foundational

The Ascendancy of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid: A Lynchpin for Covalent Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of highly specific and durable therapeutic agents has led to a renai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of highly specific and durable therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules, capable of forming a permanent bond with their biological targets, offer a unique set of advantages in drug design. Central to this resurgence is the emergence of versatile chemical building blocks that enable the strategic introduction of reactive functionalities. Among these, 2-fluoro-5-(fluorosulfonyl)benzoic acid has distinguished itself as a cornerstone for the synthesis of next-generation covalent therapeutics. This guide provides a comprehensive technical overview of its synthesis, unique chemical properties, and its pivotal role as a building block in the design of targeted covalent inhibitors.

The Strategic Advantage of the Aryl Sulfonyl Fluoride Warhead

The utility of 2-fluoro-5-(fluorosulfonyl)benzoic acid is intrinsically linked to the unique reactivity profile of the aryl sulfonyl fluoride group. This "warhead" is a key player in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm, a set of near-perfect, reliable, and specific reactions for molecular assembly.[1][2] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. They are remarkably stable in aqueous media and resistant to hydrolysis under physiological conditions, a critical attribute for any chemical tool destined for a biological environment.[3] However, in the presence of a suitably positioned nucleophilic amino acid residue within a protein's binding pocket, the sulfonyl fluoride can undergo a specific and efficient covalent reaction.

This targeted reactivity extends beyond the traditionally targeted cysteine residues. Aryl sulfonyl fluorides have been shown to form stable covalent bonds with the side chains of serine, threonine, tyrosine, lysine, and histidine.[3][4] This broadens the scope of "druggable" targets, allowing for the covalent modification of proteins that lack a reactive cysteine in their binding sites. The fluorine atom in the ortho position to the carboxylic acid in 2-fluoro-5-(fluorosulfonyl)benzoic acid further modulates the reactivity of the sulfonyl fluoride group through electronic effects, offering an additional layer of tuning for medicinal chemists.

Synthesis and Physicochemical Properties

The synthesis of 2-fluoro-5-(fluorosulfonyl)benzoic acid can be reliably achieved from its corresponding sulfonyl chloride precursor, 2-fluoro-5-(chlorosulfonyl)benzoic acid, which is commercially available. The conversion is a nucleophilic substitution at the sulfur atom, where the chloride is displaced by a fluoride ion.

Table 1: Physicochemical Properties of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid and its Precursor

Property2-Fluoro-5-(fluorosulfonyl)benzoic acid2-Fluoro-5-(chlorosulfonyl)benzoic acid
CAS Number 1373233-37-4[5]37098-75-2[3]
Molecular Formula C₇H₄F₂O₄SC₇H₄ClFO₄S
Molecular Weight 222.17 g/mol 238.62 g/mol
Appearance White to off-white solidSolid
Melting Point Not widely reported110-116 °C[3]

Experimental Protocols

Synthesis of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid from 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

This protocol is adapted from general procedures for the conversion of sulfonyl chlorides to sulfonyl fluorides.[1]

Materials:

  • 2-Fluoro-5-(chlorosulfonyl)benzoic acid

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in acetonitrile.

  • In a separate vessel, prepare an aqueous solution of potassium fluoride (or potassium bifluoride) (2.0-3.0 eq).

  • Add the aqueous KF/KHF₂ solution to the solution of the sulfonyl chloride.

  • Stir the resulting biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-fluoro-5-(fluorosulfonyl)benzoic acid can be purified by recrystallization or column chromatography.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in SuFEx Click Chemistry

A Bifunctional Hub for Proximity-Enhanced Covalent Labeling and Cross-Linking Mechanistic Rationale: The Power of the Bifunctional Hub In the rapidly evolving landscape of covalent drug discovery and chemoproteomics, Sul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Bifunctional Hub for Proximity-Enhanced Covalent Labeling and Cross-Linking

Mechanistic Rationale: The Power of the Bifunctional Hub

In the rapidly evolving landscape of covalent drug discovery and chemoproteomics, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier "click chemistry" methodology[1]. At the forefront of this technology is 2-fluoro-5-(fluorosulfonyl)benzoic acid , a highly tunable, heterobifunctional building block designed for orthogonal bioconjugation.

This molecule operates via a sequential "Plant and Cast" mechanism[2]:

  • The "Planting" Handle (Carboxylic Acid): The C1-carboxylic acid can be activated into an N-hydroxysuccinimide (NHS) ester. This highly reactive electrophile selectively targets primary amines (e.g., lysine side chains or aliphatic amine building blocks) to "plant" the probe onto a specific site[3].

  • The "Casting" Warhead (Sulfonyl Fluoride): The C5-fluorosulfonyl group (-SO₂F) is the latent SuFEx warhead. Unlike traditional sulfonyl chlorides, sulfonyl fluorides are remarkably inert to aqueous hydrolysis at physiological pH[4]. Once tethered to the target, the -SO₂F group is "cast" into the local microenvironment. It remains unreactive until driven by spatial proximity to a nucleophilic residue (Tyr, His, Ser, Thr, or Lys), which overcomes the kinetic barrier to form a robust sulfonamide or sulfonate ester linkage[2][3].

  • The Tuning Element (2-Fluoro Substituent): The fluorine atom at the C2 position is structurally critical. Positioned ortho to the carboxylic acid, its electron-withdrawing inductive effect lowers the pKa of the acid, significantly enhancing the leaving-group ability and reactivity of the subsequent NHS ester. Furthermore, positioned para to the -SO₂F group, the fluorine atom subtly increases the electrophilicity of the sulfur(VI) center, fine-tuning the SuFEx reactivity profile compared to unsubstituted analogs.

Comparative Reactivity Data

To understand the causality behind selecting a fluorosulfonyl warhead over traditional electrophiles, it is essential to compare their aqueous stability and target scope.

Table 1: Comparative Reactivity of Bioconjugation Warheads

Warhead TypePrimary Target ResiduesAqueous Stability (pH 7.4)Reactivity Mode
Sulfonyl Fluoride (-SO₂F) Tyr, His, Ser, Thr, LysExtremely High (> weeks) Proximity-enhanced or catalyst-driven[4]
Sulfonyl Chloride (-SO₂Cl) Amines, AlcoholsVery Low (minutes)Spontaneous, highly prone to hydrolysis
NHS Ester Primary Amines (Lys)Moderate (hours)Spontaneous nucleophilic attack
Maleimide Thiols (Cys)High (days)Spontaneous Michael addition

Workflow Visualization

The following diagram illustrates the orthogonal, two-step bioconjugation workflow. The NHS ester reacts spontaneously, while the SuFEx warhead requires a proximity-driven activation event.

SuFEx_Workflow A 2-Fluoro-5-(fluorosulfonyl) benzoic acid B NHS Activation (EDC/NHS, Dry DMF) A->B Step 1 C Amide Coupling (pH 7.5-8.0) B->C Step 2 D Tethered Monoadduct (Latent -SO₂F) C->D Amine Rxn E Proximity-Enhanced SuFEx (pH 7.4) D->E Target Binding F Covalent Cross-link (Tyr, His, Ser, Lys) E->F Step 3

Workflow of orthogonal bioconjugation using 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Experimental Protocols

The following protocols represent a self-validating system for synthesizing the heterobifunctional cross-linker and executing the two-stage conjugation.

Protocol A: Synthesis of the NHS-Activated SuFEx Hub

Application Scientist Insight: While some literature uses DCC for this activation[2], EDC·HCl is strongly recommended here. The resulting urea byproduct from EDC is water-soluble, allowing for rapid removal via aqueous extraction. This prevents dicyclohexylurea (DCU) contamination, which can aggregate and cause false positives in downstream biological assays.

Reagents:

  • 2-Fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

Step-by-Step Method:

  • Dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid and NHS in anhydrous DMF under an inert atmosphere (N₂ or Ar). Note: Moisture must be strictly excluded to prevent premature NHS ester hydrolysis.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12–16 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the SuFEx-NHS ester as a white to off-white solid.

Protocol B: Primary Amine Conjugation (The "Planting" Step)

Application Scientist Insight: Buffer selection is the most critical failure point in this step. Tris or glycine buffers contain primary amines that will instantly quench the NHS ester. A pH of 7.8 is optimal because it ensures a sufficient fraction of the target lysine side chains (typical pKa ~10.5) are deprotonated and nucleophilic, while the -SO₂F group remains completely inert to aqueous hydrolysis[4].

Step-by-Step Method:

  • Prepare a 1–10 mg/mL solution of the target protein (or amine building block) in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Dissolve the synthesized SuFEx-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

  • Add the SuFEx-NHS ester to the protein solution at a 5- to 10-fold molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubate the mixture at room temperature for 1–2 hours with gentle agitation.

  • Purification: Remove unreacted probe via size-exclusion chromatography (e.g., Sephadex G-25 / PD-10 column) or extensive dialysis against PBS (pH 7.4). This yields the isolated monoadduct , featuring a covalently tethered, latent -SO₂F warhead.

Protocol C: Proximity-Enhanced SuFEx Cross-Linking (The "Casting" Step)

Application Scientist Insight: Because the S(VI)-F bond requires a high activation energy to cleave, the reaction will strictly occur only where the structural topology of the protein forces a nucleophilic residue into prolonged spatial proximity with the sulfur center[2][3].

Step-by-Step Method:

  • Incubate the purified monoadduct in physiological buffer (PBS, pH 7.4) at 37 °C for 4 to 24 hours.

  • If assessing protein-protein interactions (PPIs), introduce the binding partner protein during this incubation phase.

  • Terminate the reaction (optional) by flash-freezing or by adding a strong SuFEx-reactive nucleophile (e.g., a high concentration of an amine in the presence of DBU, though typically unnecessary for MS workflows).

Analytical Validation

To ensure the self-validating nature of this workflow, two orthogonal analytical techniques should be employed:

  • LC-MS/MS Mapping: Following Protocol C, digest the cross-linked protein complex using Trypsin or Lys-C. Analyze the peptides via high-resolution LC-MS/MS. The presence of a mass shift corresponding to the loss of HF (-20 Da from the intact warhead mass) localized to a specific Tyr, His, Ser, or Lys residue confirms a successful SuFEx cross-link[3].

  • ¹⁹F NMR Tracking: For small-molecule conjugations, ¹⁹F NMR is the gold standard for tracking SuFEx reactions. The -SO₂F fluorine typically resonates as a distinct, sharp singlet far downfield (between +50 to +60 ppm). The disappearance of this peak, coupled with the appearance of the sulfonamide/sulfonate product in ¹H/¹³C NMR, provides unambiguous confirmation of SuFEx click completion.

Sources

Application

Application Note: Chemoselective Amide Synthesis from 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Executive Summary 2-Fluoro-5-(fluorosulfonyl)benzoic acid is a highly versatile, bifunctional building block widely utilized in the development of covalent inhibitors, chemical probes, and advanced materials. It features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-5-(fluorosulfonyl)benzoic acid is a highly versatile, bifunctional building block widely utilized in the development of covalent inhibitors, chemical probes, and advanced materials. It features two distinct electrophilic centers: a carboxylic acid for structural elaboration via amidation, and a fluorosulfonyl (–SO₂F) group reserved for downstream Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The critical synthetic challenge when utilizing this building block is achieving perfectly chemoselective amide bond formation at the carboxylate without prematurely triggering SuFEx reactivity at the –SO₂F center or inducing nucleophilic aromatic substitution (SNAr) at the 2-fluoro position. This guide provides field-proven, self-validating protocols to navigate these chemoselectivity challenges.

Mechanistic Causality & Chemoselectivity (E-E-A-T)

To ensure reproducible results, it is essential to understand the causality behind the reagent selection and reaction parameters:

  • Kinetic Stability of the –SO₂F Group : Unlike sulfonyl chlorides (–SO₂Cl), which are highly susceptible to hydrolysis and indiscriminate nucleophilic attack, the –SO₂F group is kinetically inert under standard basic conditions. The S–F bond requires specific activation (e.g., by strongly nucleophilic bases like DBU) to undergo[1]. Standard tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) do not activate the –SO₂F group, making them ideal for the amide coupling step.

  • Suppression of SNAr : The 2-fluoro substituent is highly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl but also makes the aromatic ring susceptible to SNAr by primary or secondary amines. By strictly maintaining the reaction at or below room temperature (0 °C to 25 °C) and avoiding prolonged heating, SNAr is entirely suppressed.

  • Coupling Reagent Selection : We recommend HATU for direct coupling. HATU rapidly forms a highly reactive active ester (OAt ester), ensuring that the amidation outpaces any potential side reactions. For highly sterically hindered amines, an acid chloride intermediate generated via oxalyl chloride can be utilized, as the –SO₂F group is completely stable to these [2].

Chemoselectivity SM 2-Fluoro-5-(fluorosulfonyl) benzoic acid PathA Carboxylate Activation (HATU / DIPEA) SM->PathA Desired Pathway PathB SO2F Activation (DBU / BEMP) SM->PathB Side Reaction PathC SNAr at 2-Fluoro (High Temp) SM->PathC Side Reaction Amide Target Amide (High Yield, SuFEx-Ready) PathA->Amide Side1 SuFEx Side-Product (Avoided) PathB->Side1 Side2 SNAr Adduct (Avoided) PathC->Side2

Chemoselective pathways for 2-fluoro-5-(fluorosulfonyl)benzoic acid activation.

Experimental Workflows

Workflow cluster_A Method A: Direct Coupling cluster_B Method B: Acid Chloride Start Bifunctional Starting Material HATU Add HATU + Amine (DCM, 0 °C) Start->HATU Oxalyl Oxalyl Chloride + DMF (cat.) Start->Oxalyl DIPEA Add DIPEA Stir 2-4h (RT) HATU->DIPEA Workup Aqueous Workup (HCl, NaHCO3, Brine) DIPEA->Workup Amine Add Amine + DIPEA (DCM, 0 °C to RT) Oxalyl->Amine Amine->Workup Product Pure Amide (Preserved SO2F) Workup->Product

Step-by-step workflow for HATU-mediated and Acid Chloride-mediated amidation.

Detailed Experimental Protocols

Method A: Direct Amide Coupling via HATU (Recommended for Primary/Secondary Amines)

This method is highly efficient for most aliphatic and aromatic amines, providing excellent yields while strictly preserving the –SO₂F handle.

Self-Validating Check: The reaction mixture should remain pale yellow to colorless. A rapidly deepening color (orange/red) indicates localized overheating and potential SNAr side reactions at the 2-fluoro position. Ensure vigorous stirring during base addition.

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv, e.g., 1.0 mmol, 222.17 mg) and HATU (1.1 equiv, 1.1 mmol, 418 mg).

  • Solvation : Dissolve the solids in anhydrous Dichloromethane (DCM) (10 mL, 0.1 M). Note: DCM is preferred over DMF to facilitate a seamless aqueous workup.

  • Cooling : Cool the mixture strictly to 0 °C using an ice-water bath.

  • Base Addition : Add the target amine (1.1 equiv, 1.1 mmol). Slowly add anhydrous DIPEA (2.5 equiv, 2.5 mmol, 435 µL) dropwise over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2–4 hours. Monitor via LC-MS. The intact –SO₂F group is easily visible by MS.

  • Workup : Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid, and brine (1 × 15 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) if necessary.

Method B: Acid Chloride Intermediate (Recommended for Sterically Hindered Amines)

For highly hindered amines (e.g., tert-butylamine) where HATU coupling stalls, the acid chloride route is preferred[3].

Self-Validating Check: The complete cessation of gas evolution (CO₂, CO, HCl) during the oxalyl chloride addition phase acts as a visual indicator of complete conversion to the acid chloride intermediate.

  • Activation : Suspend 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (2 drops).

  • Chlorination : Cool to 0 °C. Slowly add oxalyl chloride (1.5 equiv) dropwise. Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Concentration : Concentrate the mixture strictly under reduced pressure to remove excess oxalyl chloride. Critical: Do not heat the water bath above 30 °C during evaporation to preserve the –SO₂F group.

  • Coupling : Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the target amine (1.2 equiv) followed by DIPEA (2.5 equiv). Stir for 2 hours at room temperature, then perform the standard aqueous workup as described in Method A.

Quantitative Data Presentation

The following table summarizes representative yields and purities for the amidation of 2-fluoro-5-(fluorosulfonyl)benzoic acid with various amine classes, demonstrating the robust chemoselectivity of the protocols.

EntryAmine TypeCoupling MethodReaction Time (h)Isolated Yield (%)Purity (LC-MS, %)
1Benzylamine (Primary, Aliphatic)Method A (HATU)288>98
2Morpholine (Secondary, Aliphatic)Method A (HATU)291>98
3Aniline (Primary, Aromatic)Method A (HATU)476>95
4tert-Butylamine (Sterically Hindered)Method B (Acid Chloride)368>95
53-Bromopropylamine (Bifunctional)Method B (Acid Chloride)383>95

Downstream Application: SuFEx Bioconjugation

Once the target amide is synthesized, the intact –SO₂F group serves as a powerful warhead. It can be utilized for of target proteins, reacting specifically with lysine, tyrosine, or histidine residues within a target binding pocket[4].

SuFEx Amide Fluorosulfonyl Amide (Probe/Inhibitor) Binding Non-Covalent Docking Amide->Binding Target Target Protein (Contains Lys/Tyr) Target->Binding SuFEx Proximity-Driven SuFEx Reaction Binding->SuFEx Activation Covalent Irreversible Covalent Protein-Probe Complex SuFEx->Covalent

Downstream SuFEx bioconjugation of the synthesized fluorosulfonyl amide.

References

  • [1] Installation of -SO2F groups onto primary amides. PubMed Central (PMC). URL:[Link]

  • [3] Fluorosulfonyl-Substituted Xanthines as Selective Irreversible Antagonists for the A1-Adenosine Receptor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Design of a covalent protein-protein interaction inhibitor of SRPKs to suppress angiogenesis and invasion of cancer cells. PubMed Central (PMC). URL:[Link]

Sources

Method

Application of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Covalent Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Resurgence of Covalent Inhibition and the Promise of Sulfonyl Fluorides The paradigm of drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Resurgence of Covalent Inhibition and the Promise of Sulfonyl Fluorides

The paradigm of drug discovery has witnessed a significant resurgence in the rational design of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are otherwise intractable.[2][3] The cornerstone of a TCI is its "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue on the target protein.[4][5][6]

Among the diverse arsenal of electrophilic warheads, sulfonyl fluorides (SFs) have emerged as a privileged class.[7] They exhibit a unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acids, including lysine, tyrosine, serine, and histidine, thus expanding the targetable proteome beyond the more commonly targeted cysteine residues.[8][9] This guide focuses on a specific, yet versatile building block for TCI development: 2-fluoro-5-(fluorosulfonyl)benzoic acid . While specific literature on this particular reagent is emerging, this document will provide a comprehensive overview of its potential applications by drawing upon the well-established principles of sulfonyl fluoride chemistry and the known effects of its constituent functional groups. The strategic placement of an ortho-fluoro substituent is anticipated to modulate the reactivity of the fluorosulfonyl group, offering a fine-tuning mechanism for inhibitor design.[10]

The Chemistry of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid: A Privileged Warhead

The 2-fluoro-5-(fluorosulfonyl)benzoic acid scaffold integrates three key functional components that make it a highly attractive starting point for the design of novel covalent inhibitors:

  • The Sulfonyl Fluoride (SO₂F) Warhead: This is the reactive center of the molecule. The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains. The resulting sulfonylated adduct is generally stable, leading to irreversible inhibition.[8][11] The reactivity of the sulfonyl fluoride can be tuned by the electronic nature of the aromatic ring.[8]

  • The Benzoic Acid Moiety: The carboxylic acid group provides a convenient handle for synthetic elaboration. It can be readily converted to amides, esters, or other functional groups, allowing for the facile incorporation of the warhead into a larger scaffold designed to confer target specificity.

  • The Ortho-Fluoro Substituent: The fluorine atom at the ortho-position to the carboxylic acid is expected to exert a significant electronic influence on the molecule. Its electron-withdrawing nature can impact the acidity of the carboxylic acid and, more importantly, modulate the electrophilicity of the sulfonyl fluoride warhead. This provides a rational strategy for fine-tuning the reactivity of the inhibitor to achieve a balance between on-target efficacy and off-target effects.

Mechanism of Covalent Modification

The covalent modification of a target protein by a 2-fluoro-5-(fluorosulfonyl)benzoic acid-derived inhibitor proceeds through a nucleophilic substitution reaction at the sulfur atom of the fluorosulfonyl group. The general mechanism is as follows:

  • Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active or allosteric site, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Covalent Bond Formation: A suitably positioned nucleophilic amino acid residue (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.

  • Fluoride Displacement: The fluoride ion is displaced as a leaving group, resulting in the formation of a stable sulfonamide or sulfonate ester bond between the inhibitor and the protein.[11]

Covalent Modification Mechanism cluster_0 Non-Covalent Complex Formation cluster_1 Covalent Adduct Formation Inhibitor Inhibitor Non-Covalent_Complex Protein-Inhibitor (Reversible) Inhibitor->Non-Covalent_Complex KI Protein Protein Covalent_Adduct Covalently Modified Protein (Irreversible) Non-Covalent_Complex->Covalent_Adduct kinact

Figure 1: General mechanism of irreversible inhibition by a covalent inhibitor, highlighting the initial reversible binding (KI) followed by the irreversible covalent modification (kinact).

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a covalent inhibitor derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Protocol 1: Synthesis of a Covalent Inhibitor via Amide Coupling

This protocol describes the synthesis of a generic covalent inhibitor by coupling 2-fluoro-5-(fluorosulfonyl)benzoic acid with a primary or secondary amine-containing scaffold that provides affinity for the target protein.

Materials:

  • 2-fluoro-5-(fluorosulfonyl)benzoic acid

  • Amine-containing scaffold (Target-specific)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction vessel

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the solution, add the amine-containing scaffold (1.0-1.2 eq), the coupling reagent (1.2 eq), and the organic base (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired covalent inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Kinetic Analysis of Covalent Inhibition

Determining the kinetic parameters of a covalent inhibitor is crucial for its optimization. The second-order rate constant, kinact/KI, is the most important parameter for comparing the efficiency of different covalent inhibitors.[3][12]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • Synthesized covalent inhibitor

  • Assay buffer

  • Microplate reader

  • Data analysis software

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the covalent inhibitor in a suitable buffer.

  • Assay Setup: In a multi-well plate, set up reactions containing the enzyme at a fixed concentration and varying concentrations of the inhibitor. Include a control reaction with no inhibitor.

  • Incubation: Incubate the enzyme and inhibitor mixtures for various time points.

  • Initiation of Reaction: At each time point, initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Monitor the reaction progress (e.g., fluorescence or absorbance) over time using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration and incubation time, determine the initial reaction velocity.

    • Plot the natural logarithm of the remaining enzyme activity versus the incubation time for each inhibitor concentration. The slope of this line will give the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentration. Fit the data to the following equation to determine kinact and KI:

      kobs = kinact * [I] / (KI + [I])

      where [I] is the inhibitor concentration.

    • Calculate the second-order rate constant: kinact/KI.

Kinetic Parameter Description Significance in Covalent Inhibitor Design
KI Inhibition constantRepresents the affinity of the initial non-covalent binding of the inhibitor to the enzyme. A lower KI indicates higher affinity.
kinact Maximum rate of inactivationRepresents the rate of covalent bond formation at saturating inhibitor concentrations.
kinact/KI Second-order rate constantThe overall efficiency of the inhibitor. A higher kinact/KI value indicates a more efficient inhibitor.[12]

Table 1: Key Kinetic Parameters for Covalent Inhibitors.

Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the covalent modification of a target protein and identifying the site of modification.[13][14][15]

Materials:

  • Purified target protein

  • Synthesized covalent inhibitor

  • Denaturing buffer (e.g., containing urea or guanidinium chloride)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Protease (e.g., Trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Protein-Inhibitor Incubation: Incubate the target protein with an excess of the covalent inhibitor to ensure complete modification. Include a control sample of the protein incubated without the inhibitor.

  • Denaturation, Reduction, and Alkylation: Denature the protein samples, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with IAA.

  • Proteolytic Digestion: Digest the protein samples into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database using a proteomics search engine.

    • Include the mass of the covalent adduct (the mass of the inhibitor minus the mass of the leaving group, HF) as a variable modification on potential target residues (e.g., lysine, tyrosine, serine, histidine).

    • Identify the peptide(s) containing the covalent modification and pinpoint the exact amino acid residue that has been modified.

Mass_Spectrometry_Workflow Start Protein + Inhibitor Incubation Denature Denaturation, Reduction, and Alkylation Start->Denature Digest Proteolytic Digestion Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis and Site Identification LCMS->Data_Analysis Result Confirmation of Covalent Adduct and Site of Modification Data_Analysis->Result

Figure 2: Workflow for the confirmation of covalent protein modification by mass spectrometry.

Protocol 4: Selectivity Profiling of the Covalent Inhibitor

Assessing the selectivity of a covalent inhibitor is critical to minimize off-target effects and potential toxicity.[16][17] Chemoproteomic methods are powerful tools for evaluating the proteome-wide selectivity of covalent inhibitors.

Materials:

  • Cell lysate or whole cells

  • Synthesized covalent inhibitor

  • Broad-spectrum cysteine- or lysine-reactive probe with a reporter tag (e.g., alkyne or biotin)

  • Click chemistry reagents (if using an alkyne-tagged probe)

  • Streptavidin beads (if using a biotin-tagged probe)

  • SDS-PAGE and Western blotting reagents or mass spectrometry for analysis

Procedure (Competitive Profiling):

  • Lysate Treatment: Treat the cell lysate with varying concentrations of the covalent inhibitor. Include a vehicle control.

  • Probe Labeling: Add the broad-spectrum reactive probe to the treated lysates to label the remaining accessible reactive residues.

  • Click Chemistry/Enrichment:

    • For alkyne-tagged probes, perform a click reaction to attach a reporter tag (e.g., biotin).

    • Enrich the probe-labeled proteins using streptavidin beads.

  • Analysis:

    • SDS-PAGE: Elute the enriched proteins, separate them by SDS-PAGE, and visualize by silver staining or Western blotting for specific off-targets.

    • Mass Spectrometry: Digest the enriched proteins and identify them by mass spectrometry to obtain a proteome-wide profile of off-targets.

  • Data Interpretation: A decrease in the signal for a particular protein in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to that protein.

Conclusion and Future Directions

2-Fluoro-5-(fluorosulfonyl)benzoic acid represents a promising and versatile building block for the design of novel targeted covalent inhibitors. Its unique combination of a tunable sulfonyl fluoride warhead, a synthetically tractable carboxylic acid handle, and a reactivity-modulating ortho-fluoro substituent provides a strong foundation for developing potent and selective therapeutics. The protocols outlined in this guide offer a comprehensive framework for the synthesis, kinetic characterization, and selectivity profiling of covalent inhibitors derived from this scaffold. As the field of covalent drug discovery continues to evolve, the strategic application of such well-designed building blocks will be instrumental in unlocking new therapeutic opportunities for a wide range of diseases.[1][18]

References

  • Bar-Rog, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 515-533.
  • Lopes, V. R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79.
  • Bar-Rog, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 515-533.
  • Bar-Rog, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 515-533.
  • Bar-Rog, A., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 515-533.
  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. (2019). Synfacts, 15(12), 1336.
  • Bric-Fana, K., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758.
  • Gai, C., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(11), 1313-1329.
  • Bric-Fana, K., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731-4758.
  • Chen, W., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Valero, E., et al. (1993). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 292 ( Pt 2)(Pt 2), 553–558.
  • Carna Biosciences, Inc. (2020). Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc.
  • Kelleher, N. L., & Lin, Z. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation. Cardiovascular genetics, 4(6), 707–716.
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). Department of Chemistry, University of Rochester.
  • Coutsogeorgopoulos, C. (1996). Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of the puromycin reaction by spiramycin and hydroxylamine. Biochimica et biophysica acta, 1292(1), 79–90.
  • Zhang, T., et al. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell chemical biology, 25(1), 14–24.
  • Nomura, D. K., et al. (2022). Advances in covalent drug discovery. Nature reviews. Drug discovery, 21(12), 917–939.
  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • Kölbel, J. (2014). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection.
  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery.
  • Wang, P. G., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS central science, 4(11), 1507–1512.
  • ProQuest. (2005).
  • Johnson, D. S., & To, G. (2024). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of medicinal chemistry.
  • Berki, A., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
  • Bogyo, M., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel journal of chemistry, 63(1-2), e202300020.
  • Jones, L. H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1953–1966.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659.
  • Jones, L. H., & Chavas, T. E. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Current opinion in chemical biology, 86, 102359.
  • Taunton, J., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature chemical biology, 19(11), 1364–1373.
  • Singh, J., et al. (2012). Drug discovery for a new generation of covalent drugs. Expert opinion on drug discovery, 7(7), 607–620.
  • Shokat, K. M., et al. (2025). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of medicinal chemistry.
  • WuXi AppTec. (2024). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).
  • Fluorochem. (n.d.). 2-Fluoro-5-(chlorosulfonyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid.
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  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid.
  • Noël, T., & van der Vlugt, J. I. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848–11852.
  • Wu, P., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein journal of organic chemistry, 17, 1827–1849.
  • BLDpharm. (2025). Sulfur(vi) Fluoride Exchange (SuFEx)

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Application

Comprehensive Application Note: 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Proximity-Enhanced SuFEx Protein Labeling

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols Introduction & Mechanistic Rationale In the landscape of targeted covalent inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the landscape of targeted covalent inhibitors and chemical proteomics, 2-fluoro-5-(fluorosulfonyl)benzoic acid has emerged as a highly versatile, bifunctional building block for generating Sulfur(VI) Fluoride Exchange (SuFEx) chemical probes[1]. As a Senior Application Scientist, I frequently utilize this reagent to transition reversible affinity ligands into potent covalent probes for structural mapping and drug discovery.

The molecular architecture of this compound provides two orthogonal reactive sites:

  • The Carboxylic Acid: Serves as a synthetic handle, permitting standard amide coupling to amine-bearing affinity ligands, peptides, or fluorophores without degrading the warhead[2][3].

  • The Sulfonyl Fluoride (-SO₂F): Acts as the latent electrophilic warhead. Unlike traditional sulfonyl chlorides, which suffer from rapid aqueous hydrolysis, sulfonyl fluorides are virtually "water-blind"[1]. They remain inert in aqueous buffers until a specific binding event places them in close proximity to a nucleophilic amino acid residue.

  • The 2-Fluoro Substituent: Exerts an electron-withdrawing inductive effect, subtly increasing the electrophilicity of the sulfonyl fluoride at the 5-position. This tuning ensures that upon target binding and localized desolvation, the proceeds rapidly, forming a permanent, covalent linkage[3][4].

SuFEx_Workflow A 2-Fluoro-5-(fluorosulfonyl) benzoic acid B Amide Coupling (EDC/NHS, DIPEA) A->B D SuFEx Chemical Probe (Ligand-SO2F) B->D High Yield Stable Warhead C Affinity Ligand (Amine-bearing) C->B E Target Protein Incubation D->E Non-covalent Binding F Proximity-Induced Desolvation E->F Microenvironment Change G Covalent Protein Adduct (Lys/Tyr/His) F->G SuFEx Click Reaction

Fig 1: Proximity-enhanced SuFEx labeling workflow using 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Quantitative Warhead Comparison

Selecting the correct electrophile is the most critical decision in covalent probe design. The table below summarizes why the fluorosulfonyl group is prioritized over historical alternatives for[5][6].

Warhead CharacteristicSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)Aryl Fluorosulfate (-OSO₂F)
Aqueous Stability Poor (Hydrolyzes in minutes)Excellent (Stable for days/weeks)Excellent (Stable for weeks)
Primary Target Residues Lys, Ser, Tyr (Non-specific)Lys, Tyr, His, Ser, Thr[5]Tyr, Lys, His
Reactivity Trigger Intrinsic ElectrophilicityProximity-Induced DesolvationProximity-Induced Desolvation
Synthesis Compatibility Low (Degrades during coupling)High (Survives EDC/NHS, PyBOP)High

Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol 1: Bioconjugation (Chemical Probe Synthesis)

Objective: Couple 2-fluoro-5-(fluorosulfonyl)benzoic acid to an amine-bearing targeting ligand to create the active SuFEx probe.

  • Expert Insight & Causality: We utilize EDC/NHS rather than strong uronium-based coupling agents (like HATU) to prevent potential guanidinylation of the primary amine ligand. Most importantly, the -SO₂F warhead is exceptionally stable to these specific coupling conditions, allowing for high-yielding synthesis without warhead degradation[2][3].

Step-by-Step Methodology:

  • Dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.2 eq, ~0.1 mmol) in 2 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq). Stir at room temperature for 2 hours to form the active ester[5].

  • Add the amine-bearing targeting ligand (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Quench the reaction with water and extract using ethyl acetate. Wash the organic layer with 1M HCl and brine, then dry over MgSO₄[2].

  • Purify the final SuFEx probe via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: In Vitro Covalent Protein Labeling

Objective: Covalently label the target protein using the synthesized SuFEx probe.

  • Expert Insight & Causality: Buffer selection is paramount. We strictly utilize HEPES or PBS. Tris buffers must be avoided because the primary amine in Tris can act as a competing nucleophile over extended incubations, leading to off-target probe depletion. A pH of 7.8 is selected because target nucleophiles like Tyrosine (pKa ~10) and Lysine (pKa ~10.5) require partial deprotonation for optimal nucleophilicity. Proximity-induced desolvation within the protein binding pocket drastically lowers the local pKa of these residues, allowing the SuFEx reaction to proceed efficiently at near-physiological pH[5][6].

Step-by-Step Methodology:

  • Prepare the purified target protein at a concentration of 5–10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Prepare a 100x stock of the SuFEx probe in LC-MS grade DMSO.

  • Add the SuFEx probe to the protein solution to achieve a final concentration of 50 µM (ensure final DMSO concentration is ≤1% to prevent protein denaturation).

  • Incubate the reaction mixture at 37°C for 2 to 4 hours.

  • Remove unreacted probe via size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) or proceed directly to denaturation for mass spectrometry.

Protocol 3: LC-MS/MS Validation & Site Identification

Objective: Confirm covalent modification and identify the labeled residue.

  • Expert Insight & Causality: A robust protocol must be a self-validating system. To prove that labeling is active-site directed and not an artifact of non-specific surface reactivity, a parallel competition assay is mandatory. Pre-incubating the protein with a known reversible inhibitor should completely abolish the mass shift[3].

Step-by-Step Methodology:

  • Competition Control: Pre-incubate the target protein (10 µM) with a 10-fold excess of a known reversible competitive inhibitor for 30 minutes prior to adding the SuFEx probe.

  • Denaturation: Denature the labeled protein samples using 8M Urea.

  • Reduction/Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, room temperature, in the dark).

  • Digestion: Dilute the urea concentration to <2M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) mass ratio and incubate overnight at 37°C.

  • Analysis: Quench with 1% Formic Acid, desalt using C18 StageTips, and analyze via LC-MS/MS.

  • Data Processing: Search the MS data for a dynamic mass shift corresponding to the 2-fluoro-5-(sulfonyl)benzoyl adduct (Probe Mass minus the displaced Fluoride atom) on Lys, Tyr, His, Ser, or Thr residues[5].

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry, Proceedings of the National Academy of Sciences (PNAS),[Link]

  • Fluorosulfonyl-Substituted Xanthines as Selective Irreversible Antagonists for the A1-Adenosine Receptor, Journal of Medicinal Chemistry,[Link]

  • 21 JULY 2023, VOL 381, ISSUE 6655 Science, Science,[Link]

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor, Journal of Medicinal Chemistry,[Link]

Sources

Method

Application Note: Chemoselective SuFEx Sulfonamide Formation using 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Executive Summary & Mechanistic Rationale The development of Sulfur(VI) Fluoride Exchange (SuFEx) by has revolutionized click chemistry by providing a method to forge highly stable S–N and S–O linkages under mild conditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Sulfur(VI) Fluoride Exchange (SuFEx) by has revolutionized click chemistry by providing a method to forge highly stable S–N and S–O linkages under mild conditions. Among SuFEx hubs, 2-fluoro-5-(fluorosulfonyl)benzoic acid is a uniquely powerful bifunctional building block. It offers a latent electrophilic sulfonyl fluoride (-SO₂F) for covalent tagging or linker assembly, alongside a carboxylic acid (-COOH) for subsequent peptide coupling, and an ortho-fluoro group for potential downstream Nucleophilic Aromatic Substitution (S_N_Ar).

However, functionalizing this specific molecule with amines presents two distinct chemical challenges:

  • Acidic Interference: The free carboxylic acid (pKₐ ~3.5) will rapidly quench basic nucleophilic catalysts, stalling the SuFEx catalytic cycle.

  • Chemoselectivity: Elevated temperatures can trigger undesired S_N_Ar reactions between the amine and the ortho-fluoro group.

To bypass these issues, this protocol leverages the synergistic Lewis acid/base activation strategy developed by . By utilizing Ca(NTf₂)₂ as a hard Lewis acid to coordinate the S-F bond, and an excess of DABCO to simultaneously neutralize the carboxylic acid and act as a nucleophilic catalyst, sulfonamide formation is driven to completion at room temperature. This ensures absolute chemoselectivity for the -SO₂F group, a critical requirement for generating high-purity covalent probes for fragment screening as described by .

Reaction Workflow & Pathway Visualization

The following diagram illustrates the mechanistic sequence that allows the reaction to proceed efficiently without thermal forcing.

SuFEx_Pathway A 2-Fluoro-5-(fluorosulfonyl)benzoic acid + Amine Nucleophile B DABCO Addition (Neutralizes -COOH & Acts as Base) A->B Step 1: Acid Neutralization C Ca(NTf2)2 Activation (Lewis Acid Coordination of S-F) B->C Step 2: Catalyst Assembly D N-Sulfonyl-DABCO Intermediate (Highly Electrophilic S(VI) Species) C->D Step 3: S-F Bond Activation E Sulfonamide Product (Stable S-N Linkage Formed) D->E Step 4: Nucleophilic Substitution

Fig 1: Ca(NTf2)2/DABCO-mediated SuFEx sulfonamide formation from a bifunctional fluorosulfonyl hub.

Quantitative Reaction Parameters

To maintain the self-validating nature of this protocol, stoichiometry must be strictly controlled. The table below summarizes the optimized parameters for a standard 1.0 mmol scale reaction.

ParameterValue / ConditionMechanistic Rationale
SuFEx Hub 1.0 equiv (222.15 mg)2-Fluoro-5-(fluorosulfonyl)benzoic acid acts as the limiting reagent.
Amine Nucleophile 1.2 equivA slight excess ensures complete consumption of the activated S(VI) intermediate.
DABCO 2.5 equivCritical: 1.0 equiv neutralizes the -COOH; the remaining 1.5 equiv serves as the nucleophilic SuFEx catalyst and general base.
Ca(NTf₂)₂ 0.2 equiv (20 mol%)Coordinates the fluoride leaving group and sulfonyl oxygens, significantly lowering the activation barrier.
Solvent THF or MeCN (0.2 M)Polar aprotic environments stabilize the transient N-sulfonyl-DABCO salt.
Temperature 20–25 °C (Room Temp)Prevents off-target S_N_Ar at the ortho-fluoro position.
Reaction Time 2–12 hoursVaries by amine sterics (primary aliphatic amines ~2h; secondary/anilines ~12h).

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and phase-partitioning logic are embedded to ensure high-fidelity execution.

Step 1: Substrate Preparation

  • Action: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 mmol, 222.15 mg).

  • Action: Suspend the solid in anhydrous THF (5.0 mL).

Step 2: Acid Neutralization & Base Loading

  • Action: Add DABCO (2.5 mmol, 280.4 mg) in a single portion.

  • Causality & Validation: The solution will likely undergo a slight color change or transient cloudiness as the carboxylate-DABCO salt forms. The excess DABCO ensures the reaction medium remains sufficiently basic to support the catalytic cycle.

Step 3: Nucleophile Introduction

  • Action: Add the desired amine (1.2 mmol) via micropipette (if liquid) or as a solid. Stir for 5 minutes to ensure homogenization.

Step 4: Lewis Acid Activation

  • Action: Add Calcium triflimide, Ca(NTf₂)₂ (0.2 mmol, 119.3 mg).

  • Causality: The addition of the calcium salt initiates the S-F bond cleavage. Do not add the calcium salt before the base, as premature Lewis acid coordination in the absence of a nucleophilic trap can lead to substrate degradation.

  • Action: Cap the vial and stir vigorously at room temperature (20–25 °C) for 2 to 12 hours.

Step 5: Analytical Monitoring (Self-Validation)

  • Action: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check: The starting material (UV active, poor ionization, MW 222.15) should be depleted. The product mass [M+H]+ or [M−H]− corresponding to the specific sulfonamide should dominate the chromatogram. If starting material persists, continue stirring.

Step 6: Chemoselective Quench & Extraction

  • Action: Once complete, quench the reaction by adding 1M aqueous HCl (10 mL).

  • Causality: This is a critical purification mechanism. The HCl protonates the product's carboxylate back to a free carboxylic acid, rendering it highly soluble in organic solvents. Simultaneously, DABCO and the amine excess are protonated to highly water-soluble ammonium salts.

  • Action: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Validation Check: The Ca²⁺ salts, DABCO·HCl, and unreacted amine·HCl will partition entirely into the aqueous layer, leaving the crude sulfonamide product in the organic phase.

Step 7: Final Isolation

  • Action: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue via flash column chromatography (typically a gradient of Hexanes/EtOAc with 1% Acetic Acid to prevent streaking of the carboxylic acid) or recrystallization.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL: [Link]

  • Mahapatra, S., Woroch, C. P., Butler, T. W., Carneiro, S. N., Kwan, S. C., Khasnavis, S. R., Gu, J., Dutra, J. K., Vetelino, B. C., Bellenger, J., am Ende, C. W., & Ball, N. D. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389-4394. URL: [Link]

  • Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042. URL: [Link]

Application

Application Note &amp; Protocol: Understanding the Solubility of 2-fluoro-5-(fluorosulfonyl)benzoic acid for Pharmaceutical Research

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-fluoro-5-(fluorosulfonyl)benzoic acid in Drug Discovery 2-fluoro-5-(fluorosulfonyl)benzoic acid is a key building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-fluoro-5-(fluorosulfonyl)benzoic acid in Drug Discovery

2-fluoro-5-(fluorosulfonyl)benzoic acid is a key building block in modern medicinal chemistry, primarily utilized in the synthesis of covalent inhibitors. The presence of a fluorosulfonyl group (-SO₂F) allows for the formation of a stable covalent bond with specific amino acid residues, such as lysine, within a target protein. This mechanism of action can lead to drugs with prolonged and potent effects. The 2-fluoro and 5-carboxylic acid substitutions on the benzene ring further modulate the molecule's electronic properties and provide handles for synthetic elaboration.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in a laboratory setting. Solubility dictates the choice of reaction conditions, purification methods, and formulation strategies. This document provides a comprehensive guide to the solubility characteristics of 2-fluoro-5-(fluorosulfonyl)benzoic acid, including a detailed protocol for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

While extensive quantitative solubility data for 2-fluoro-5-(fluorosulfonyl)benzoic acid is not widely published, we can predict its behavior based on its structural features and by analogy to similar compounds.[1]

Key Structural Features Influencing Solubility:

  • Carboxylic Acid (-COOH): This is a polar, acidic functional group capable of hydrogen bonding. Its presence suggests solubility in polar protic solvents and the potential for salt formation with bases to dramatically increase aqueous solubility.[2]

  • Fluorosulfonyl Group (-SO₂F): This is a strongly electron-withdrawing and polar group. It contributes to the overall polarity of the molecule.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's polarity.

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar solvents.

Predicted Solubility:

Based on these features, a qualitative solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups.[3]

  • Moderate to High Solubility: Likely in polar protic solvents like methanol, ethanol, and other short-chain alcohols, which can engage in hydrogen bonding with the carboxylic acid.

  • Moderate Solubility: Possible in moderately polar solvents like acetone, ethyl acetate, and dichloromethane (DCM).

  • Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, as the nonpolar aromatic ring is not sufficient to overcome the polarity of the functional groups.[4]

  • Very Low Solubility in Water: The presence of the aromatic ring and the fluorosulfonyl group will likely limit its solubility in water despite the presence of the carboxylic acid.[2]

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step method for the quantitative determination of the solubility of 2-fluoro-5-(fluorosulfonyl)benzoic acid in various organic solvents. The isothermal shake-flask method is a reliable and widely used technique.[1]

Materials and Equipment
  • 2-fluoro-5-(fluorosulfonyl)benzoic acid (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temp. B->C D Allow to equilibrate (24-72h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or g/L) I->J

Caption: Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-fluoro-5-(fluorosulfonyl)benzoic acid to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.[1]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Analysis:

    • Prepare a series of standard solutions of 2-fluoro-5-(fluorosulfonyl)benzoic acid of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Analyze the diluted sample from step 3 under the same conditions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Quantitative Solubility Data (Hypothetical Example)

The following table presents a hypothetical but expected range of solubilities for 2-fluoro-5-(fluorosulfonyl)benzoic acid in common organic solvents at 25 °C, based on the principles discussed. Researchers should replace this with their experimentally determined data.

SolventSolvent TypeExpected Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
MethanolPolar Protic50 - 100
EthanolPolar Protic20 - 50
AcetonePolar Aprotic10 - 20
Ethyl AcetateModerately Polar5 - 10
Dichloromethane (DCM)Moderately Polar1 - 5
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Safety and Handling

Structurally similar compounds to 2-fluoro-5-(fluorosulfonyl)benzoic acid are known to be corrosive and can cause severe skin burns and eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6][7] All handling should be performed in a well-ventilated fume hood.[8] Refer to the specific Safety Data Sheet (SDS) for the compound for detailed safety information.

Troubleshooting and Considerations

  • Inconsistent Results: Inconsistent solubility measurements may arise from insufficient equilibration time, temperature fluctuations, or variations in the purity of the compound or solvent.

  • Compound "Oiling Out": If the compound melts in the solvent at the experimental temperature instead of dissolving, consider using a solvent with a higher boiling point or conducting the experiment at a lower temperature.

  • pH Effects: For protic solvents, the pH of the medium can significantly influence the solubility of the carboxylic acid.

Conclusion

A comprehensive understanding of the solubility of 2-fluoro-5-(fluorosulfonyl)benzoic acid is essential for its successful application in research and development. This guide provides a theoretical framework for predicting its solubility and a detailed experimental protocol for its quantitative determination. By following these guidelines, researchers can ensure the reliable and effective use of this important chemical building block.

References

  • VertexAI Search. (n.d.).
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • University of Toronto Scarborough. (n.d.). Solubility - Chemistry Online @ UTSC.
  • AiFChem, an Xtalpi Company. (n.d.). 2-Fluoro-5-(fluorosulfonyl)benzoic acid 95%. BuyChemJapan.
  • Fluorochem. (n.d.). 2-Fluoro-5-(chlorosulfonyl)benzoic acid.
  • ChemicalBook. (2026, March 22).
  • Ambeed, Inc. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • Molbase. (n.d.). 2-CHLORO-5-(FLUOROSULFONYL)BENZOIC ACID | CAS 21346-66-7.
  • BLD Pharm. (n.d.). 1373233-37-4|2-Fluoro-5-(fluorosulfonyl)benzoic acid.
  • CymitQuimica. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • Oakwood Chemical. (n.d.). 2-Fluoro-5-(pentafluorosulfur)benzoic acid.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - 2-fluoro-5-(trifluoromethyl)benzoic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloro-5-(fluorosulfonyl)benzoic acid.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 4-(4-Fluorophenoxy)benzoic acid.
  • BenchChem. (n.d.). Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents.
  • Cayman Chemical. (2022, December 14).
  • Sigma-Aldrich. (n.d.). Thiamine hydrochloride tested according to Ph. Eur.
  • NextSDS. (2026). 5-(FLUOROSULFONYL)-2-(HEXADECYLOXY)
  • Scribd. (2015, January 12). Benzoic Acid Solubility in Solvents | PDF.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • CymitQuimica. (n.d.).

Sources

Method

Application Note: Selective Modification of the Carboxylic Acid Group in 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Executive Summary & Mechanistic Insights 2-Fluoro-5-(fluorosulfonyl)benzoic acid is a highly versatile bifunctional building block widely used in the development of covalent targeted protein degraders, irreversible enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

2-Fluoro-5-(fluorosulfonyl)benzoic acid is a highly versatile bifunctional building block widely used in the development of covalent targeted protein degraders, irreversible enzyme antagonists, and clickable probes[1]. Modifying this molecule requires navigating a complex chemoselectivity challenge due to the presence of three distinct reactive sites:

  • The Carboxylic Acid (-COOH): The intended site for structural elongation (e.g., amide or ester bond formation).

  • The Fluorosulfonyl Group (-SO₂F): A latent electrophile designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It must remain intact during the modification of the carboxylic acid to serve as the covalent warhead in downstream biological applications[2].

  • The 2-Fluoro Substituent: Highly activated by the strongly electron-withdrawing -SO₂F and -COOH groups, making the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Causality of Experimental Choices: The -SO₂F group is kinetically stable to most amines at room temperature in the absence of SuFEx catalysts (such as DBU or BEMP). However, if the reaction is subjected to elevated temperatures or strong, unhindered bases, the amine can attack the -SO₂F group to form an undesired sulfonamide, or displace the 2-fluoro group via SₙAr. Therefore, the modification of the carboxylic acid must be performed under strict kinetic control. Utilizing high-efficiency coupling reagents like HATU allows for rapid active ester formation at 0 °C, ensuring that the subsequent amine addition outcompetes any off-target nucleophilic attack[1]. Alternatively, conversion to an acid chloride using thionyl chloride provides a robust route for less nucleophilic substrates, provided strictly anhydrous conditions are maintained to prevent warhead hydrolysis[2].

Quantitative Data: Coupling Strategy Comparison

Coupling StrategyReagentsChemoselectivity (-COOH vs -SO₂F)SₙAr Risk at 2-FluoroTypical YieldBest Use Case
Mild Amidation HATU, DIPEA, DMFExcellentLow (at 0 °C to RT)75–95%Primary/secondary aliphatic amines[1]
Acid Chloride SOCl₂ (reflux) then AmineModerate (requires anhydrous conditions)Low60–85%Non-nucleophilic amines, anilines, alcohols[2]
Carbodiimide EDCI, HOBt, DIPEAGoodLow60–80%Sterically unhindered amines[3]

Reaction Pathway Visualization

Chemoselectivity A 2-Fluoro-5-(fluorosulfonyl) benzoic acid B Amine, HATU, DIPEA (Mild Conditions) A->B Activation C Desired Product: Selective Amide B->C Kinetically Favored (RT, Weak Base) D Undesired: Sulfonamide (SuFEx) B->D Harsh Base/Heat E Undesired: SNAr Adduct B->E Strong Nucleophile

Fig 1. Chemoselective pathways for 2-fluoro-5-(fluorosulfonyl)benzoic acid amidation.

Validated Experimental Protocols

Protocol A: Mild Amide Coupling via HATU (Preferred Method)

This protocol is a self-validating system designed for primary and secondary aliphatic amines. It utilizes HATU for rapid activation and DIPEA as a non-nucleophilic base to minimize SₙAr and SuFEx side reactions[1].

Materials:

  • 2-Fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. Self-Validation Check: The solution should remain clear. A rapid color change to dark brown indicates potential degradation or impurities in the DMF.

  • Coupling Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15 minutes. Self-Validation Check: Quench a 5 µL aliquot in methanol and analyze via TLC/LC-MS. The complete disappearance of the starting material and the formation of the methyl ester intermediate confirms successful activation.

  • Amine Addition: Dissolve the target amine (1.1 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Critical Insight: The acidic wash is mandatory; it protonates and removes excess amine/DIPEA. Residual free amine during solvent evaporation can trigger delayed SuFEx degradation of the -SO₂F group.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure (bath temperature < 35 °C), and purify via silica gel flash chromatography.

Protocol B: Acid Chloride Generation (For Weak Nucleophiles)

When coupling anilines or sterically hindered alcohols, HATU may be insufficient. The acid chloride route is highly effective but requires rigorous exclusion of moisture to protect the -SO₂F group[2].

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, 10 equiv). Add a catalytic amount of DMF (1 drop).

  • Reflux: Heat the mixture to 75 °C for 3 hours[2]. Self-Validation Check: The suspension will become a homogeneous, clear solution once the acid chloride is fully formed.

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl and SOCl₂. Critical Insight: Do not expose the resulting highly reactive oil to ambient humidity.

  • Coupling: Dissolve the crude acid chloride in anhydrous 1,4-dioxane or dichloromethane (DCM). Add the corresponding amine/alcohol (0.85–1.0 equiv) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature to reflux depending on nucleophile strength[2].

Workflow Visualization

Workflow S1 1. Dissolve Acid in Dry DMF S2 2. Add HATU & DIPEA (0°C) S1->S2 S3 3. Add Amine Dropwise S2->S3 S4 4. Stir at RT (1-2 hours) S3->S4 S5 5. Aqueous Workup (Mild Acid Wash) S4->S5 S6 6. Flash Column Chromatography S5->S6

Fig 2. Step-by-step experimental workflow for HATU-mediated selective amide coupling.

Sources

Application

Application Note: Leveraging 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Covalent Fragment-Based Drug Discovery (FBDD)

Executive Summary Covalent fragment-based drug discovery (FBDD) has revolutionized the development of therapeutics for traditionally "undruggable" targets. While early covalent strategies relied heavily on acrylamides ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Covalent fragment-based drug discovery (FBDD) has revolutionized the development of therapeutics for traditionally "undruggable" targets. While early covalent strategies relied heavily on acrylamides targeting rare cysteine residues, the field has rapidly expanded through the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. Sulfonyl fluorides (-SO₂F) are privileged warheads that resist aqueous hydrolysis but undergo rapid, irreversible covalent bonding with tyrosine, lysine, serine, and histidine residues upon proximity-induced activation [2, 3].

This application note details the use of 2-fluoro-5-(fluorosulfonyl)benzoic acid as a bifunctional building block for generating covalent fragment libraries. We provide a comprehensive mechanistic rationale, self-validating experimental protocols, and analytical workflows designed for drug development professionals seeking to implement "beyond-cysteine" covalent screening.

Mechanistic Rationale: Reagent Design and Causality

The design of 2-fluoro-5-(fluorosulfonyl)benzoic acid is highly optimized for FBDD library generation. Its utility stems from three distinct structural features:

  • The Carboxylic Acid Handle: Enables rapid, high-throughput amide coupling to diverse amine-containing fragment libraries. The reaction proceeds cleanly under standard conditions (e.g., HATU/DIPEA) without degrading the sensitive warhead.

  • The Fluorosulfonyl (-SO₂F) Warhead: Acts as a latent electrophile. In bulk aqueous solvent, the high oxidation state of sulfur(VI) and the strong S-F bond render the molecule inert. However, when non-covalent fragment binding places the -SO₂F group in a specific protein microenvironment, local catalysis (e.g., hydrogen bonding to the fluorine, or desolvation) triggers a rapid SuFEx reaction with a nearby nucleophile [4].

  • The 2-Fluoro Substituent: This addition provides critical stereoelectronic tuning. Inductively, the highly electronegative fluorine withdraws electron density from the aromatic ring, subtly increasing the electrophilicity of the -SO₂F group compared to an unsubstituted benzoic acid. Conformationally, the ortho-fluoro group restricts the rotation of the newly formed amide bond via dipole-dipole interactions, pre-organizing the fragment to minimize entropic penalties upon target binding.

FBDD_Workflow A Amine Fragment Library C High-Throughput Amide Coupling A->C B 2-Fluoro-5-(fluorosulfonyl) benzoic acid B->C D SuFEx Fragment Library C->D E Intact Protein LC-MS Screening D->E F Hit Validation & Peptide Mapping E->F

Fig 1: High-throughput SuFEx fragment library generation and LC-MS screening workflow.

Protocol 1: High-Throughput Synthesis of SuFEx Fragment Libraries

This protocol describes the parallel synthesis of a covalent fragment library by functionalizing primary/secondary amine fragments with 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Materials
  • Reagents: 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.2 eq), Amine fragment library (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Pre-activation: In a 96-well plate, dispense 2-fluoro-5-(fluorosulfonyl)benzoic acid (12 µmol) and HATU (15 µmol) into each well. Add 100 µL of anhydrous DMF.

  • Base Addition: Add DIPEA (30 µmol) to each well. Incubate at room temperature for 5 minutes.

    • Causality: HATU is selected over carbodiimides (like EDC) because it provides exceptionally fast coupling kinetics, minimizing the time the -SO₂F group is exposed to the basic environment, thereby preventing premature hydrolysis.

  • Coupling: Add the respective amine fragments (10 µmol) dissolved in 50 µL DMF to the activated ester solutions. Seal the plate and shake at room temperature for 2 hours.

  • Purification: Purify the resulting amides via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Causality: Avoid using basic modifiers (like ammonium hydroxide) during purification, as high pH combined with aqueous conditions can induce unwanted hydrolysis of the fluorosulfonyl warhead.

  • Lyophilization: Dry the fractions to yield the final SuFEx fragment library. Store at -20°C in anhydrous DMSO.

Logic of Proximity-Induced Activation

The success of FBDD relies on separating intrinsic chemical reactivity from target-specific affinity. The SuFEx warhead is perfectly suited for this because it requires the protein's native 3D architecture to react [5].

SuFEx_Mechanism A Non-covalent Binding (Fragment Affinity) B Proximity-Induced Activation A->B Positions warhead in active site C Nucleophilic Attack (Tyr-OH, Lys-NH2, Ser-OH) B->C Microenvironment catalysis D Fluoride Elimination (F- leaving group) C->D Transition state formation E Stable Covalent Sulfonate/Sulfonamide Bond D->E Irreversible target modification

Fig 2: Logic of proximity-induced SuFEx reactivity in covalent fragment-based drug discovery.

Protocol 2: Intact Protein LC-MS Screening & Hit Validation

To identify fragments that successfully label the target protein, intact protein mass spectrometry is employed. This protocol incorporates self-validating controls to ensure data trustworthiness.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: HEPES is strictly used instead of Tris. Tris contains a primary amine which, over extended incubations, could act as a competing nucleophile and cause false-negative results by reacting with the SuFEx warhead.

  • Incubation: In a 384-well plate, mix the target protein (final concentration 2 µM) with the SuFEx fragments (final concentration 50 µM; 25-fold excess) in 20 µL of assay buffer.

  • Control Reactions (Critical for Validation):

    • Denatured Control: Incubate the fragment with heat-denatured protein (boiled at 95°C for 10 mins prior to assay).

    • Non-Reactive Control: Incubate the native protein with a methylsulfonyl (-SO₂CH₃) analog of the fragment.

    • Causality: If the denatured protein shows labeling, the fragment is intrinsically hyper-reactive and likely a pan-assay interference compound (PAIN). True SuFEx hits will only label the natively folded protein. The methylsulfonyl control confirms that the mass shift is due to covalent S-F displacement, not non-covalent adduction.

  • LC-MS Analysis: After 4 hours and 24 hours of incubation at 25°C, inject 5 µL of the mixture onto a C4 analytical column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope. A successful hit is identified by a mass shift corresponding to the fragment mass minus 19 Da (loss of fluoride).

Quantitative Validation Metrics

To ensure rigorous comparison of hits, all quantitative data should be evaluated against the standardized metrics outlined in Table 1.

Table 1: Quantitative Validation Metrics for Covalent Fragment Screening

MetricTarget ValueAnalytical MethodSignificance in FBDD
Aqueous Half-Life ( t1/2​ ) > 24 hoursLC-MS (Buffer only)Ensures the warhead survives assay conditions without premature hydrolysis.
Labeling Efficiency > 80% at 24hIntact Protein LC-MSIndicates strong proximity-driven covalent adduction.
kinact​/KI​ 10 - 1000 M⁻¹s⁻¹Time-dependent LC-MSQuantifies covalent efficiency; separates non-covalent affinity ( KI​ ) from chemical reactivity ( kinact​ ).
Denatured Protein Labeling < 5%Intact Protein LC-MSValidates that reactivity is strictly proximity-induced by the native fold.

Protocol 3: Peptide Mapping for Residue Identification

Once a hit is validated, identifying the specific modified residue (Tyr, Lys, Ser, or His) is essential for subsequent structure-based drug design (SBDD).

  • Protein Digestion: Take 10 µL of the 24-hour incubation mixture (from Protocol 2) and add urea to a final concentration of 6M to denature the labeled protein. Reduce with DTT (10 mM, 30 min, 37°C) and alkylate with iodoacetamide (20 mM, 30 min, dark).

  • Trypsinization: Dilute the sample to <1M urea using 50 mM ammonium bicarbonate. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the digested peptides using a nano-LC coupled to a tandem mass spectrometer (e.g., Q-Exactive).

  • Database Search: Search the resulting MS/MS spectra against the target protein sequence, specifying a variable modification on Tyr, Lys, Ser, and His corresponding to the mass of the fragment (minus fluoride).

    • Causality: Because SuFEx fragments can target multiple nucleophiles, restricting the search to cysteine will result in false negatives. Expanding the search parameters allows for the serendipitous discovery of novel cryptic pockets near diverse nucleophilic residues.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Angewandte Chemie International Edition[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Molecules (MDPI)[Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes ACS Chemical Biology[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS)[Link]

Method

Application Notes &amp; Protocols: Synthesis and Application of Fluorescent Probes from 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Derivatives

Introduction: The Rise of Sulfonyl Fluorides in Chemical Biology In the landscape of chemical biology and drug discovery, the ability to selectively label and track biomolecules in their native environment is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Sulfonyl Fluorides in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to selectively label and track biomolecules in their native environment is paramount. Among the arsenal of chemical tools developed for this purpose, electrophilic probes that form stable covalent bonds with their protein targets have become indispensable. While traditional covalent probes have often focused on the highly nucleophilic cysteine residue, this approach is limited by the relative scarcity of cysteine in many protein binding sites.[1][2]

Enter the sulfonyl fluorides (SFs), a class of "privileged warheads" that have revolutionized covalent targeting.[3][4] These moieties exhibit a remarkable balance of stability in aqueous biological media and a "tunable" reactivity towards a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][3][5][6] This reactivity is not promiscuous; it is highly dependent on the context of the protein's binding pocket, a phenomenon known as "proximity-enhanced reactivity," where the binding event itself catalyzes the covalent modification.[4] This feature makes SF-based probes powerful tools for covalent enzyme inhibition, target identification, and activity-based protein profiling (ABPP).[3]

The 2-fluoro-5-(fluorosulfonyl)benzoic acid scaffold is a particularly valuable starting material for creating such probes. It is a trifunctional building block, offering:

  • The Sulfonyl Fluoride (SO₂F) group: The reactive "warhead" for covalent protein modification.

  • The Carboxylic Acid (COOH) group: A versatile handle for conjugation to reporter molecules, such as fluorophores, via stable amide bonds.

  • The Aromatic Fluorine (F) atom: This can enhance drug-like properties, including metabolic stability and binding affinity.[7][8]

This document provides a detailed guide to the synthesis of a fluorescent probe derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid, its characterization, and a protocol for its application in labeling proteins within a complex biological sample.

Core Principle: Synthesis via Amide Bond Formation

The most straightforward strategy for synthesizing a fluorescent probe from 2-fluoro-5-(fluorosulfonyl)benzoic acid involves a two-step process. First, the carboxylic acid group is activated, typically using carbodiimide chemistry, to form a highly reactive intermediate (e.g., an NHS ester). Second, this activated ester is reacted with an amine-functionalized fluorophore to form a stable amide bond, yielding the final probe.

G cluster_synthesis Probe Synthesis Workflow reagents 2-Fluoro-5-(fluorosulfonyl)benzoic Acid + Amine-Fluorophore activation Step 1: Carboxylic Acid Activation (e.g., EDC, NHS in Anhydrous DMF) reagents->activation Coupling Reagents coupling Step 2: Amide Bond Formation (Nucleophilic Acyl Substitution) activation->coupling Activated Ester Intermediate purification Step 3: Purification (Silica Gel Chromatography) coupling->purification Crude Product probe Final Fluorescent Probe purification->probe Purity >95%

Caption: General workflow for synthesizing the fluorescent probe.

Experimental Protocol 1: Synthesis of a Probe

This protocol details the synthesis of a representative fluorescent probe by coupling 2-fluoro-5-(fluorosulfonyl)benzoic acid with a commercially available amine-functionalized fluorophore, 5-(aminoacetamido)fluorescein.

Materials:

  • 2-Fluoro-5-(fluorosulfonyl)benzoic acid (CAS: 1373233-37-4)

  • 5-(Aminoacetamido)fluorescein

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

Step 1: Activation of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (NHS) (1.1 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) to the solution.[9]

    • Rationale: EDC and NHS are used to convert the carboxylic acid into an amine-reactive NHS ester. This intermediate is more stable than many other activated esters and less prone to side reactions, leading to higher coupling efficiency. Anhydrous solvent is critical to prevent hydrolysis of the EDC and the active ester.[9]

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzoic acid is consumed.

Step 2: Coupling with Amine-Functionalized Fluorescein

  • In a separate light-protected flask, dissolve 5-(aminoacetamido)fluorescein (1.05 eq) in anhydrous DMF. Add triethylamine (TEA) (2.0 eq).

    • Rationale: TEA acts as a base to deprotonate the ammonium salt of the amine, yielding the free, nucleophilic amine required for the reaction. Protecting the flask from light is crucial as fluorescein derivatives are photolabile.

  • Slowly add the solution containing the activated NHS ester (from Step 1) to the fluorescein solution with stirring.

  • Allow the reaction to stir at room temperature overnight (12-16 hours), protected from light.

Step 3: Purification and Characterization

  • Remove the DMF solvent under reduced pressure (high vacuum).

  • Redissolve the crude residue in a minimal amount of DCM.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Rationale: Column chromatography separates the desired fluorescent probe from unreacted starting materials, byproducts (like the EDC-urea byproduct), and excess fluorophore based on polarity.

  • Collect the fractions containing the fluorescent product (typically a bright yellow/orange band), combine them, and remove the solvent under reduced pressure to yield the pure probe as a solid.

  • Characterize the final product using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and ¹H and ¹⁹F NMR to verify the structure.

Data Presentation: Probe Characterization

The following table summarizes the expected characterization data for the synthesized probe.

ParameterExpected ValueMethod of Determination
Molecular Weight (M+H)⁺ ~641.1 g/mol ESI-Mass Spectrometry
Purity >95%HPLC (e.g., at 254 nm and 488 nm)
Excitation Maximum (λex) ~494 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~518 nmFluorescence Spectroscopy
¹⁹F NMR Chemical Shifts Two distinct signals¹⁹F NMR Spectroscopy

Application Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol describes the use of the synthesized probe to label target proteins in a complex biological sample, such as a cell lysate.

G cluster_abpp ABPP Workflow lysate Prepare Cell Lysate (Normalize Protein Conc.) incubation Incubate Lysate with Probe (e.g., 10 µM, 1 hr, 37°C) + DMSO Control lysate->incubation sds_page Quench & Separate (SDS-PAGE) incubation->sds_page Add SDS Loading Buffer analysis Analyze (Fluorescence Gel Scan) sds_page->analysis identification Optional: Target ID (In-gel digest & LC-MS/MS) analysis->identification

Caption: General workflow for protein labeling and analysis.

Materials:

  • Synthesized fluorescent probe (1 mM stock in DMSO)

  • Cultured mammalian cells (e.g., HeLa or HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE materials (gels, running buffer, loading buffer)

  • Fluorescence gel scanner

Procedure:

1. Preparation of Cell Lysate

  • Harvest cultured cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in cold Lysis Buffer.

  • Lyse the cells by sonication on ice.[4]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4][10]

  • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.

2. Probe Incubation

  • To 50 µg of the normalized cell lysate in a microcentrifuge tube, add the fluorescent probe to a final concentration of 1-10 µM.

    • Rationale: The optimal probe concentration and incubation time should be determined empirically for each biological system. A titration is recommended to find conditions that provide specific labeling without high background.

  • For the negative control, add an equivalent volume of DMSO to a separate aliquot of lysate.

    • Trustworthiness: The DMSO control is critical to ensure that any observed fluorescence is due to the probe and not an artifact of the solvent or other components.

  • Incubate the reactions for 1 hour at 37°C with gentle agitation.

3. Analysis of Labeled Proteins

  • Quench the labeling reaction by adding 4X SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the covalently labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation and emission filters (e.g., Ex: 488 nm, Em: 520 nm).

    • Self-Validation: Fluorescent bands that appear in the probe-treated lane but not in the DMSO control lane represent proteins that have been covalently modified by the sulfonyl fluoride probe.

Mechanism of Action: Covalent Modification

The utility of the sulfonyl fluoride probe lies in its ability to form a stable covalent bond with nucleophilic residues. The electrophilic sulfur atom of the sulfonyl fluoride is attacked by a nucleophilic side chain (e.g., the hydroxyl group of a serine residue), leading to the displacement of the fluoride ion and the formation of a stable sulfonyl ester linkage.

Caption: Covalent modification of a serine residue by the probe.

Conclusion

2-Fluoro-5-(fluorosulfonyl)benzoic acid is a powerful and versatile building block for the synthesis of custom fluorescent probes. The unique reactivity profile of the sulfonyl fluoride warhead enables the covalent targeting of a broad range of nucleophilic amino acids, expanding the druggable proteome far beyond the reach of traditional cysteine-focused probes.[1][5] The straightforward synthetic protocols and robust application in complex biological systems, as detailed in this guide, underscore the immense potential of these tools for target discovery, validation, and the development of novel covalent therapeutics.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Applic
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. BenchChem.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • 2-Fluoro-5-(fluorosulfonyl)benzoic acid. BLD Pharm.
  • Application Notes and Protocols for the Synthesis of Fluorescent Probes with 5-Azidopentanoic Acid. BenchChem.
  • Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Rel
  • Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the chemoselectivity of 2-fluoro-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the chemoselectivity of 2-fluoro-5-(fluorosulfonyl)benzoic acid .

This molecule is a highly versatile, tri-functional hub. It contains a carboxylic acid (C1) for amidation/esterification, an aryl fluoride (C2) primed for Nucleophilic Aromatic Substitution (SNAr), and a fluorosulfonyl group (C5) designed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The primary challenge in utilizing this building block is chemoselectivity —activating one site while keeping the other two pristine.

Below, you will find a causality-driven troubleshooting guide, quantitative chemoselectivity data, and self-validating protocols to ensure high-yield transformations in your workflows.

Quantitative Chemoselectivity Profile

To rationally design your synthetic route, you must exploit the differing activation energies of the three functional groups. The table below summarizes the optimal conditions required to isolate reactivity to a single site.

Target Functional GroupPreferred ReactionOptimal Reagents & ConditionsTypical Chemoselective YieldPrimary Competing Pathway
Carboxylic Acid (-COOH) AmidationHATU, DIPEA, DMF, 0 °C to RT85–95%SNAr at C2 (if heated or excess amine used)
Aryl Fluoride (2-F) SNArK₂CO₃, DMF, 60–80 °C75–90%SuFEx (if DBU/BEMP used)
Fluorosulfonyl (-SO₂F) SuFExAr-OTBS, DBU (cat.), MeCN, RT80–98%Amidation (if free amine is used)
Reaction Pathway Visualization

Chemoselectivity Hub 2-Fluoro-5-(fluorosulfonyl)benzoic acid (Trifunctional Hub) Amidation Amidation (-COOH) HATU, DIPEA, 0°C Hub->Amidation Amine (1.0 eq) SNAr SNAr (2-Fluoro) K2CO3, DMF, 60°C Hub->SNAr Nucleophile SuFEx SuFEx (-SO2F) Ar-OTBS, DBU, RT Hub->SuFEx Silyl Ether SideSNAr Side Reaction: SNAr at C2 Amidation->SideSNAr Excess amine / Heat SideSuFEx Side Reaction: Premature SuFEx SNAr->SideSuFEx Strong SuFEx Base

Chemoselective pathways and side-reaction mitigation for the trifunctional hub.

Troubleshooting Guides & FAQs
FAQ 1: I am trying to couple an amine to the carboxylic acid, but I am seeing a mixture of the desired amide and an SNAr byproduct. How can I improve chemoselectivity?

The Causality: When targeting the carboxylic acid, your primary enemy is SNAr at the 2-fluoro position. The -SO₂F group is remarkably demure and stable; in fact, neat sulfonyl fluorides can be refluxed with aniline at 184 °C for hours without reacting[1]. Therefore, premature SuFEx is not your concern here. Instead, the highly electron-withdrawing nature of both the -COOH and -SO₂F groups severely activates the 2-fluoro position toward SNAr[2]. If you use excess aliphatic amine or allow the temperature to rise, the amine will attack the C2 carbon.

The Solution & Protocol (Chemoselective Amidation): Control the stoichiometry strictly and keep the thermal energy below the SNAr activation barrier.

  • In an oven-dried flask, dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) dropwise and stir for 5 minutes to activate the acid.

  • Slowly add the amine (1.0 eq) over 10 minutes.

  • Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

Self-Validating System Check: Analyze the crude mixture via ¹⁹F NMR. You should observe two distinct fluorine signals: one for the intact -SO₂F (typically around +60 to +65 ppm) and one for the intact 2-F (typically around -110 ppm). A missing -110 ppm signal confirms you have lost chemoselectivity and triggered SNAr.

FAQ 2: How do I perform a SuFEx reaction on the -SO₂F group without reacting the carboxylic acid or displacing the 2-fluoro group?

The Causality: Sulfur(VI) Fluoride Exchange (SuFEx) requires specific catalytic activation. While gaseous SO₂F₂ is a common SuFEx hub, solid bench-stable derivatives like our target compound offer superior operational simplicity[3]. Standard SuFEx with free amines or phenols often relies on strong bases like DBU or BEMP. However, the free -COOH will immediately protonate these bases, killing the catalyst and causing solubility issues. Furthermore, free nucleophiles in the presence of strong bases can trigger SNAr at the 2-F position.

The Solution & Protocol (Silyl-SuFEx): To prevent the free -COOH from interfering, use the Silyl-SuFEx method. Silyl ethers are entirely unreactive towards the -COOH and the 2-F group, ensuring absolute chemoselectivity.

  • Pre-form the silyl ether of your target phenol (e.g., Ar-OTBS).

  • Combine 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq) and the Ar-OTBS (1.1 eq) in anhydrous acetonitrile (0.5 M).

  • Add a catalytic amount of DBU (20 mol%).

  • Stir at room temperature for 4–12 hours.

Self-Validating System Check: The reaction generates TBS-F as a byproduct. The disappearance of the TBS signal in ¹H NMR (~0.1 ppm) and a downfield shift in the ¹⁹F NMR signal of the -SO₂F group confirm successful S–O bond formation. The carboxylic acid remains untouched.

FAQ 3: I want to displace the 2-fluoro group via SNAr, but my -SO₂F group keeps degrading. What am I doing wrong?

The Causality: You are likely using a base that doubles as a SuFEx catalyst (such as DBU, TMG, or BEMP) or you are exposing the reaction to aqueous hydroxide for prolonged periods, which slowly hydrolyzes the -SO₂F group. The S-F bond is highly stable to heat and non-catalytic bases, meaning you can push the SNAr reaction thermally as long as you choose the right inorganic base.

The Solution & Protocol (Chemoselective SNAr): Use mild, insoluble inorganic bases in polar aprotic solvents and apply heat to overcome the SNAr activation barrier.

  • Mix the benzoic acid (1.0 eq), your nucleophile (e.g., a thiol or secondary amine, 1.1 eq), and finely powdered K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Heat the mixture to 60 °C for 4–6 hours.

  • Cool to room temperature and pour into ice water.

  • Carefully quench with 1M HCl until the pH reaches 2 to precipitate the product.

Self-Validating System Check: The target SNAr product retains the free -COOH and will precipitate out of the acidic aqueous layer. If no precipitate forms upon acidification, it indicates that the -COOH was inadvertently amidated or the -SO₂F group was hydrolyzed to a highly water-soluble sulfonate.

References
  • Proceedings of the National Academy of Sciences (PNAS)
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)
  • Advances in the construction of diverse SuFEx linkers National Science Review URL

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Workflows

Welcome to the Application Support Center. As a trifunctional building block, 2-fluoro-5-(fluorosulfonyl)benzoic acid presents unique chemoselectivity challenges for drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a trifunctional building block, 2-fluoro-5-(fluorosulfonyl)benzoic acid presents unique chemoselectivity challenges for drug development professionals. This guide synthesizes field-proven insights to help you navigate the competing reactivities of its three electrophilic sites: the carboxylic acid (-COOH), the aryl fluoride (2-fluoro), and the fluorosulfonyl group (-SO₂F).

Reactivity Core 2-Fluoro-5-(fluorosulfonyl) benzoic acid Site1 C1: Carboxylic Acid (-COOH) Requires Activation Target: Amidation Core->Site1 Site 1 Site2 C2: Aryl Fluoride (-F) Highly Activated (EWG ortho/para) Target: SNAr Core->Site2 Site 2 Site3 C5: Fluorosulfonyl (-SO2F) Kinetically Stable Target: SuFEx Core->Site3 Site 3

Fig 1. Trifunctional reactivity map of 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Part 1: Frequently Asked Questions (Chemoselectivity Principles)

Q1: Why does my amine nucleophile yield a complex mixture instead of a clean SuFEx sulfonamide? A: This is a classic chemoselectivity issue driven by the electronic landscape of the molecule. The -SO₂F group is a "demure electrophile"[1]; it is kinetically stable and resists attack by standard nucleophiles unless specifically catalyzed. Conversely, the 2-fluoro position is highly electrophilic because it is flanked by two strong electron-withdrawing groups (the ortho-COOH and para-SO₂F). At room temperature with a standard amine, Nucleophilic Aromatic Substitution (SₙAr) at the 2-fluoro position is kinetically favored over Sulfur Fluoride Exchange (SuFEx) at the 5-position[2].

Q2: How can I force the reaction to undergo SuFEx without triggering SₙAr? A: You must invert the innate kinetic preference. This is achieved by using SuFEx-specific catalysts (e.g., DBU, BTMG, or Ca(NTf₂)₂) combined with nucleophiles that are poor SₙAr participants (like phenols or silyl-protected amines)[1]. The catalyst activates the S-F bond, lowering the transition state energy for SuFEx below that of the SₙAr pathway.

Q3: Are the side reactions different if I activate the carboxylic acid first? A: Yes. If you activate the -COOH using coupling reagents (e.g., HATU, EDC), the resulting activated ester is highly reactive. However, if your target amine is sterically hindered, the amine may bypass the activated ester and attack the 2-fluoro position instead. Temperature control (0 °C) and slow addition of the nucleophile are critical to favor amidation.

Part 2: Quantitative Data Presentation

To predict the dominant reaction pathway, consult the chemoselectivity matrix below. This data summarizes the expected outcomes based on varying nucleophiles and conditions.

Nucleophile TypeCatalyst / BaseSolvent & TempPrimary Reactive SiteDominant Reaction Type
Primary Alkyl AmineDIPEA (2.0 eq)DMF, 25 °CC2 (Aryl Fluoride)SₙAr (Major) + SuFEx (Trace)
Secondary AmineK₂CO₃ (2.0 eq)MeCN, 60 °CC2 (Aryl Fluoride)SₙAr (Exclusive)
PhenolDBU (0.2 eq)MeCN, 25 °CC5 (-SO₂F)SuFEx (Exclusive)
Silyl AmineDBU (0.2 eq)THF, 25 °CC5 (-SO₂F)SuFEx (Exclusive)
Primary AmineHATU / DIPEADMF, 0 °CC1 (-COOH)Amidation (Major)

Part 3: Troubleshooting Guide

Issue 1: Unwanted SₙAr during Amide Coupling

Symptom: LC-MS shows a mass corresponding to the displacement of the fluorine atom (-19 Da, +Amine mass) rather than the desired amide. Root Cause: The amine was added too quickly or at too high a temperature, allowing the SₙAr pathway to outcompete the amidation of the activated ester. Solution: Ensure the carboxylic acid is fully activated before introducing the amine. Drop the temperature to 0 °C. Use a less nucleophilic base (e.g., N-methylmorpholine instead of DIPEA) to minimize background SₙAr activation.

Amidation Start Start Amidation Step1 Activate -COOH (HATU, 0°C, 15 min) Start->Step1 Decision Nucleophile Addition Step1->Decision Result1 Desired Amide (Slow addition, 0°C) Decision->Result1 Controlled Result2 SNAr Side Product (Fast addition, 25°C) Decision->Result2 Uncontrolled

Fig 2. Workflow for chemoselective amidation avoiding SNAr side reactions.

Issue 2: Hydrolysis of the -SO₂F Group

Symptom: Formation of the sulfonic acid (-SO₃H) derivative during workup. Root Cause: While aryl fluorosulfates and sulfonyl fluorides are generally resistant to hydrolysis under neutral conditions[3], prolonged exposure to strong aqueous bases (e.g., 1M NaOH) during workup will hydrolyze the -SO₂F group. Solution: Always perform aqueous workups under mildly acidic or neutral conditions (e.g., saturated NH₄Cl or 5% citric acid).

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes an inline analytical check to ensure chemoselectivity is maintained before proceeding.

Protocol A: Chemoselective SₙAr (Leaving -SO₂F Intact)

Objective: Substitute the 2-fluoro position with an amine while preserving the SuFEx-capable -SO₂F group for late-stage functionalization.

  • Preparation: Dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 mmol) in anhydrous MeCN (5.0 mL) under an inert atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol). Validation Check: The solution should remain clear; no exotherm should be observed.

  • Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise at 25 °C.

  • Reaction Monitoring: Stir for 4–6 hours. Validation Check: Pull a 10 µL aliquot, quench in 50% MeCN/H₂O, and run LC-MS. You should observe the [M+H]⁺ peak corresponding to the SₙAr product. The absence of a peak at [M-19+Amine] for the SuFEx product confirms chemoselectivity[2].

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc and wash with 1M HCl (to remove excess amine and DIPEA) and brine. Dry over Na₂SO₄.

Protocol B: Chemoselective SuFEx (Protecting the 2-Fluoro Position)

Objective: React the -SO₂F group with a phenol while leaving the 2-fluoro and -COOH groups intact.

  • Preparation: Dissolve the benzoic acid derivative (1.0 mmol) and the target phenol (1.05 mmol) in anhydrous THF (5.0 mL).

  • Catalysis: Add DBU (0.1 mmol, 10 mol%) at room temperature.

  • Reaction Monitoring: Stir for 2 hours. Validation Check: 19F-NMR is the best self-validating tool here. The sharp singlet of the -SO₂F fluorine (typically around +50 to +60 ppm) will disappear, confirming complete SuFEx conversion[1].

  • Workup: Dilute with EtOAc and wash immediately with 5% aqueous citric acid to neutralize the DBU and prevent any base-catalyzed side reactions at the 2-fluoro position.

References

  • Click Chemistry Expedited Radiosynthesis: Sulfur [18F]fluoride Exchange of Aryl Fluorosulfates. ChemRxiv. URL: [Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ACS Publications. URL: [Link]

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Products

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Guides & Methodologies for SuFEx Building Blocks Overview & Chemical Properties Welcome to the Technical Support Center for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Guides & Methodologies for SuFEx Building Blocks

Overview & Chemical Properties

Welcome to the Technical Support Center for the purification of 2-fluoro-5-(fluorosulfonyl)benzoic acid and related SuFEx (Sulfur(VI) Fluoride Exchange) building blocks.

Unlike traditional sulfonyl chlorides, the fluorosulfonyl (-SO₂F) group exhibits exceptional thermodynamic stability, resisting thermolysis and hydrolysis under neutral to mildly acidic conditions[1][2]. This stability makes it a privileged motif for covalent drug discovery and affinity labeling[3][4]. However, the presence of the carboxylic acid moiety (predicted pKa ~3.0–3.4)[5] necessitates careful pH management during purification to prevent premature degradation of the electrophilic -SO₂F warhead.

Purification Decision Workflow

PurificationWorkflow Start Crude 2-Fluoro-5- (fluorosulfonyl)benzoic acid Decision Impurity Profile? Start->Decision Extraction Mild Acid-Base Extraction (NaHCO3, pH ~8) Decision->Extraction Unreacted starting materials Chromatography Silica Gel Chromatography (Hexane/EtOAc + 0.1% AcOH) Decision->Chromatography Complex organic byproducts Recrystallization Recrystallization (Toluene/Heptane) Extraction->Recrystallization If solid Pure Pure SuFEx Building Block Chromatography->Pure Recrystallization->Pure

Figure 1: Decision matrix for purifying 2-fluoro-5-(fluorosulfonyl)benzoic acid.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing hydrolysis of the fluorosulfonyl group during acid-base extraction? Causality & Solution: While the -SO₂F group is significantly more resistant to hydrolysis than its -SO₂Cl counterpart[2], it is not entirely immune to hydroxide attack. Prolonged exposure to strong aqueous bases (e.g., 1M NaOH, pH >13) will drive the irreversible hydrolysis of the fluorosulfonyl group to the corresponding sulfonate anion. Self-Validating Protocol: Because the pKa of the benzoic acid moiety is approximately 3.0–3.4[5], a weak base is entirely sufficient for deprotonation. Switch to saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). Monitor the aqueous layer with pH strips; maintaining the pH between 7.5 and 8.5 guarantees quantitative extraction of the carboxylate while preserving >99% of the -SO₂F warhead.

Q2: My product streaks heavily on silica gel, leading to poor resolution and co-elution. How can I fix this? Causality & Solution: 2-Fluoro-5-(fluorosulfonyl)benzoic acid contains a highly polar, hydrogen-bond-donating carboxylic acid. On bare silica gel, the ionized carboxylate interacts strongly with free silanol groups, causing severe tailing. Self-Validating Protocol: Suppress the ionization of the carboxylic acid by adding an acidic modifier to your mobile phase. Adding 0.1% to 0.5% (v/v) glacial acetic acid (AcOH) or formic acid (FA) to your Hexanes/Ethyl Acetate eluent will protonate the analyte, ensuring it travels as a tight, symmetrical band. Note: The -SO₂F group is highly stable to these acidic modifiers[1].

Q3: Can I use reverse-phase HPLC (RP-HPLC) for final polishing? Causality & Solution: Yes, but buffer selection is critical. Avoid basic buffers like ammonium bicarbonate or ammonium hydroxide, which can act as nucleophiles or promote hydrolysis. Use a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) or Formic acid. The -SO₂F group is exceptionally stable in acidic aqueous-organic mixtures[6].

Quantitative Data: Stability & Purification Metrics
Property / MetricFluorosulfonyl (-SO₂F)Chlorosulfonyl (-SO₂Cl)
Hydrolysis Half-Life (pH 8.3, 25°C) > 5 Days[1]< 10 Minutes
Hydrolysis Half-Life (pH 14, 25°C) Moderate (Hours)Instantaneous
Silica Gel Compatibility Excellent (Stable)[1]Poor (Degrades on column)
Recommended Extraction Base Sat. NaHCO₃ (pH 8.3)N/A (Hydrolyzes)
Chromatography Modifier 0.1% - 0.5% Acetic AcidN/A
Thermodynamic Stability High (Stable >130°C)[2]Low (Thermolabile)
Step-by-Step Methodologies
Protocol A: Optimized Mild Acid-Base Extraction

Objective: Separate 2-fluoro-5-(fluorosulfonyl)benzoic acid from neutral organic impurities without degrading the -SO₂F group.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Mild Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes at room temperature. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently to prevent pressure buildup.

  • Phase Separation: Allow the layers to separate. The product is now in the aqueous layer as the water-soluble sodium salt. Discard the organic layer (which contains neutral impurities).

  • Controlled Acidification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. The product will precipitate or form a milky suspension.

  • Recovery: Extract the acidified aqueous layer three times with fresh Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography with Acidic Modifiers

Objective: Purify the product from structurally similar acidic byproducts.

  • Solvent Preparation: Prepare the mobile phase consisting of Hexanes and Ethyl Acetate (typically starting at 80:20 v/v) and add exactly 0.1% (v/v) glacial acetic acid. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the prepared acidic mobile phase. This pre-equilibrates the silica, neutralizing highly active silanol sites.

  • Sample Loading: Dissolve the crude 2-fluoro-5-(fluorosulfonyl)benzoic acid in a minimum amount of Dichloromethane (DCM) and carefully load it onto the column head.

  • Elution: Run the column using a gradient (e.g., 20% to 50% EtOAc in Hexanes, maintaining 0.1% AcOH throughout). Collect fractions and analyze via TLC (stain with KMnO₄; the product will appear as a bright yellow spot against a purple background).

References
  • Buy 4-(Fluorosulfonyl)benzoic acid | 455-26-5 Source: smolecule.com URL:[3]

  • Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride | Organic Letters Source: acs.org URL:[1]

  • Stability of aqueous electrolytes based on LiFSI and NaFSI - Infoscience Source: epfl.ch URL:[6]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC Source: nih.gov URL:[2]

  • Anti-sulfonylbenzoate Antibodies as a Tool for the Detection of Nucleotide-Binding Proteins for Functional Proteomics - ACS Publications Source: acs.org URL:[4]

  • Affinity labeling of pig lung glutathione S-transferase pi by 4-(fluorosulfonyl)benzoic acid Source: nih.gov URL:[7]

  • 454-95-5(3-(fluorosulphonyl)benzoic acid) Product Description - ChemicalBook Source: chemicalbook.com URL:[5]

Sources

Optimization

SuFEx Technical Support Center: Overcoming -SO₂F Low Reactivity

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Troubleshooting Center. The fluorosulfonyl (-SO₂F) group is celebrated in drug development and chemical biology for its thermodynamic stability and resistance to reduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Troubleshooting Center. The fluorosulfonyl (-SO₂F) group is celebrated in drug development and chemical biology for its thermodynamic stability and resistance to reduction, thermolysis, and strong acids. However, this same resilience often manifests as frustratingly low reactivity during late-stage functionalization.

This guide provides field-proven, mechanistically grounded strategies to unleash the electrophilicity of the S-F bond, ensuring your click chemistry workflows run to completion.

Part 1: Diagnostic Workflow for -SO₂F Activation

Before adjusting your reaction conditions, use the decision tree below to identify the optimal activation pathway based on your target nucleophile and bond formation goals.

Activation_Pathways Start Inert -SO₂F Group Decision Target Bond Formation? Start->Decision SN_Bond S-N Bond (Amines) Decision->SN_Bond SO_Bond S-O Bond (Alcohols/Phenols) Decision->SO_Bond CC_Bond C-C Bond (Alkenes) Decision->CC_Bond Ca_Cat Lewis Acid Catalysis Ca(NTf₂)₂ + DABCO SN_Bond->Ca_Cat Overcome high activation barrier Base_Cat Organosuperbase BTMG + HMDS or DBU SO_Bond->Base_Cat Si-F thermodynamic driving force Photo_Cat Photoredox Catalysis IMSF Reagent + Ir-Cat CC_Bond->Photo_Cat Single Electron Transfer (SET) Result1 Sulfonamides / Sulfamates Ca_Cat->Result1 Result2 Aryl Fluorosulfates / Alkyl Sulfonates Base_Cat->Result2 Result3 Alkylsulfonyl Fluorides Photo_Cat->Result3

Diagnostic workflow for selecting the optimal -SO2F activation strategy.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My sulfonyl fluoride shows absolutely no reactivity with secondary amines, even at elevated temperatures. How can I force the S-N bond formation? A: The S-F bond in sulfonyl fluorides is incredibly resilient to nucleophilic attack by neutral amines due to the high energy barrier required to displace the tightly bound fluoride ion. Heating the reaction often leads to substrate decomposition rather than product formation.

  • The Fix: Transition from basic to Lewis acid catalysis. Using Calcium triflimide [Ca(NTf₂)₂] (10 mol%) combined with DABCO (50 mol%) effectively activates these substrates, as detailed in 1.

  • The Causality: The Ca²⁺ ion coordinates with the oxygen atoms of the S(VI) center, pulling electron density away from the sulfur and massively increasing its electrophilicity. The triflimide counterions are non-coordinating, maintaining the strong Lewis acidity of the calcium center. DABCO acts as a transient nucleophilic catalyst and acid scavenger, facilitating the departure of the fluoride ion.

Q2: When attempting to couple alkyl sulfonyl fluorides with phenols using DBU, I observe significant degradation and low yields. What is going wrong? A: Alkyl sulfonyl fluorides possess highly acidic α-protons. Strong superbases like DBU (pKaH = 24.3 in MeCN) cause unwanted α-deprotonation, leading to elimination side reactions (e.g., the formation of highly reactive sulfenes) rather than the desired SuFEx substitution, a limitation explored in 2.

  • The Fix: Switch to a highly efficient guanidine base like BTMG (Barton's base) combined with hexamethyldisilazane (HMDS).

  • The Causality: BTMG accelerates the direct coupling of alcohols with SuFExable substrates in minutes. When paired with HMDS, the reaction proceeds via a transient silyl ether intermediate. The formation of the extremely strong Si-F bond (~155 kcal/mol) provides an overwhelming thermodynamic driving force that pulls the reaction forward rapidly, outcompeting the slower α-deprotonation degradation pathway.

Q3: How do I utilize the -SO₂F group for carbon-carbon bond formation (e.g., functionalizing unactivated alkenes)? A: Traditional SuFEx relies on heteroatom nucleophiles (N, O) via a two-electron polar pathway. For C-C bond formation, you must bypass this and use single-electron transfer (SET).

  • The Fix: Utilize a bench-stable redox-active reagent like imidazolium fluorosulfonate (IMSF) under photoredox catalysis, as established in3.

  • The Causality: The cationic nature of the IMSF salt favors the stepwise formation of the fluorosulfonyl radical (•SO₂F) via a SET reduction process under photocatalytic conditions (e.g., using an Iridium catalyst and blue LEDs). This highly reactive •SO₂F radical readily adds across terminal and unactivated alkenes, generating alkylsulfonyl fluorides without requiring hazardous gaseous SO₂F₂.

Part 3: Quantitative Catalyst Comparison for -SO₂F Activation

Catalyst SystemTarget NucleophileTypical LoadingReaction TimePrimary AdvantageLimitation
DBU Phenols / Primary Amines10–30 mol%2–12 hoursBroad scope, highly accessibleIncompatible with α-acidic alkyl sulfonyl fluorides
BTMG + HMDS Alcohols / Phenols1–20 mol%< 30 minutesExtremely fast, high yieldsRequires strictly anhydrous conditions to prevent HMDS hydrolysis
Ca(NTf₂)₂ + DABCO Secondary Amines / Silyl Amines10 mol%4–24 hoursActivates highly inert sulfamoyl fluoridesRequires highly soluble Ca²⁺ salts; hygroscopic
IMSF + Ir-Cat Alkenes (C-C coupling)2.0 equiv (IMSF)12–24 hoursEnables radical hydrofluorosulfonylationRequires specialized photocatalytic setup and blue LEDs

Part 4: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Lewis Acid-Catalyzed SuFEx for Sulfonamide Synthesis

Objective: Coupling an unreactive aryl sulfonyl fluoride with a sterically hindered secondary amine4.

  • Self-Validation Checkpoint: This reaction relies entirely on the solubility of Ca(NTf₂)₂. If the solution remains cloudy after Step 2, the catalyst is hydrated or degraded, and the reaction will stall.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl sulfonyl fluoride (1.0 equiv) and Ca(NTf₂)₂ (10 mol%).

  • Solvation: Suspend the mixture in anhydrous acetonitrile (0.2 M). Stir for 5 minutes at room temperature until a clear solution forms, indicating proper Ca²⁺ coordination.

  • Activation: Add DABCO (0.5 equiv) in one portion. Observation: A slight color change (often pale yellow) indicates the formation of the transient highly electrophilic DABCO-SO₂Ar intermediate.

  • Coupling: Add the secondary amine (1.2 equiv) dropwise. Seal the vial and stir at room temperature for 12 hours.

  • Validation & Quench: Monitor by LC-MS. The mass of the starting material should be completely consumed. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol B: Accelerated Organocatalytic SuFEx using BTMG/HMDS

Objective: Rapid S-O bond formation between an alkyl sulfonyl fluoride and a phenol, avoiding α-deprotonation.

  • Self-Validation Checkpoint: The evolution of fluorotrimethylsilane (TMSF) gas is a direct, observable indicator of the successful Si-F thermodynamic driving force.

  • Preparation: To an oven-dried vial, add the phenol (1.0 equiv) and the alkyl sulfonyl fluoride (1.0 equiv) in anhydrous THF (0.5 M).

  • Silylation: Add HMDS (1.5 equiv) to the mixture.

  • Catalysis: Inject BTMG (5 mol%) via microsyringe. Observation: The reaction should mildly exotherm within 2 minutes, and microbubbles (TMSF gas) may be visible as the Si-F bond forms.

  • Completion: Stir for 15–30 minutes at room temperature.

  • Validation & Workup: Spot on TLC (UV active). The phenol spot should disappear entirely within 30 minutes. Concentrate under reduced pressure (in a fume hood to safely vent TMSF) and purify via flash chromatography.

References

  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange (PMC - NIH)
  • Sulfur fluoride exchange (PMC - NIH)
  • A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent (PMC - NIH)
  • SuFEx Activation with Ca(NTf2)

Sources

Troubleshooting

optimizing catalyst selection for cross-coupling with 2-fluoro-5-(fluorosulfonyl)benzoic acid

Welcome to the Catalyst Optimization Support Center , dedicated to the advanced functionalization of 2-fluoro-5-(fluorosulfonyl)benzoic acid . This substrate presents a unique chemoselectivity challenge for drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Optimization Support Center , dedicated to the advanced functionalization of 2-fluoro-5-(fluorosulfonyl)benzoic acid .

This substrate presents a unique chemoselectivity challenge for drug development professionals due to its three reactive vectors: an ortho-directing carboxylic acid (-COOH), a highly inert aryl fluoride (-F), and a versatile fluorosulfonyl group (-SO₂F). Depending on your synthetic target, catalyst selection dictates whether the molecule undergoes desulfonylative cross-coupling, directed C–F activation, or SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

System Overview: Divergent Catalytic Pathways

Pathway Sub 2-Fluoro-5-(fluorosulfonyl) benzoic acid Desulf Desulfonylative Coupling (C-S Activation) Sub->Desulf Pd2(dba)3 / tBuBrettPhos Extrudes SO2 CF Directed C-F Activation (C-F Cleavage) Sub->CF Pd(OAc)2 / Base COOH-Directed SuFEx SuFEx Click Chemistry (S-F Activation) Sub->SuFEx BTMG or DBU Metal-Free

Divergent catalytic pathways for 2-fluoro-5-(fluorosulfonyl)benzoic acid functionalization.

Frequently Asked Questions (FAQs)

Q: How do I achieve chemoselective desulfonylative cross-coupling at the -SO₂F group without activating the C–F bond? A: The -SO₂F group is traditionally viewed as a stable handle for SuFEx click chemistry. However, under specific Pd-catalysis, it undergoes oxidative addition followed by SO₂ extrusion[1]. To target the -SO₂F group selectively over the C–F bond, utilize a Pd(0) source like Pd₂(dba)₃ paired with a bulky, electron-rich biaryl phosphine ligand such as tBuBrettPhos[2]. Causality: The extreme steric bulk of the tert-butyl groups forces the Pd center into a lower coordination state, accelerating the rate-limiting reductive elimination step after SO₂ extrusion. Meanwhile, the electron-rich dialkylphosphino moiety facilitates the initial oxidative addition into the strong C–S bond. The ortho-fluoro group remains untouched because C–F activation requires specific directing group geometry that is not favored by this ligand framework.

Q: Is it possible to perform C–F activation while preserving the -SO₂F group for downstream SuFEx click chemistry? A: Yes. The -SO₂F group exhibits remarkable stability toward standard cross-coupling conditions, acting as a spectator unless specifically targeted by tailored Pd(0) or Ni(0) systems[3]. To activate the C–F bond, you must leverage the adjacent carboxylic acid as a directing group. Using a Pd(OAc)₂ catalyst with an appropriate base (e.g., K₃PO₄) facilitates an ortho-directed C–F bond cleavage[4]. Causality: The carboxylate anion formed in situ coordinates to the Pd(II) center. This coordination brings the metal into close spatial proximity to the highly inert ortho-C–F bond, effectively lowering the activation energy barrier for a concerted metalation-deprotonation (CMD) event[5].

Q: Why is my catalyst poisoning when using the free carboxylic acid substrate? A: The free carboxylic acid can coordinate strongly to late transition metals, forming stable, unreactive carboxylate complexes that sequester the catalyst. Furthermore, the acidic proton can prematurely protode-metallate catalytic intermediates. Solution: Use a stoichiometric excess of a non-nucleophilic base (e.g., K₂CO₃ or K₃PO₄) to form the carboxylate salt in situ. This neutralizes the acidic proton and transforms the problematic acid into a highly effective directing group.

Quantitative Data: Ligand Optimization

When attempting desulfonylative coupling, ligand selection is the single most critical variable. The table below summarizes the effect of Buchwald-type ligands on the extrusion of SO₂ and subsequent cross-coupling[2].

LigandCatalyst SystemYield of Desulfonylated Product (%)Selectivity (C–S vs C–F)
BrettPhos Pd₂(dba)₃ (5 mol%)14%High
AdBrettPhos Pd₂(dba)₃ (5 mol%)76%High
tBuBrettPhos Pd₂(dba)₃ (5 mol%)83% High
XPhos / SPhos Pd₂(dba)₃ (5 mol%)< 5%N/A

Note: Data reflects standard conditions in Toluene at 150 °C. Bulky ligands are mandatory to drive the SO₂ deinsertion step.

Troubleshooting Guide

Issue 1: Black precipitate forms immediately upon heating (Pd black formation). Cause: Rapid catalyst decomposition occurs due to poor ligand coordination or excessive reduction of Pd(II) to Pd(0) without adequate steric stabilization. Solution: Switch from a monodentate phosphine to a highly bulky Buchwald ligand (e.g., tBuBrettPhos) to stabilize the transient Pd(0) intermediate. Ensure strict anaerobic conditions, as oxygen rapidly degrades electron-rich phosphines.

Troubleshooting Start Issue: Black Pd Precipitate Check1 Are conditions strictly anaerobic? Start->Check1 Fix1 Degas solvents via Freeze-Pump-Thaw Check1->Fix1 No Check2 Is the ligand bulky enough? Check1->Check2 Yes Fix1->Check2 Fix2 Switch to tBuBrettPhos or bidentate ligand Check2->Fix2 No Success Catalyst Stabilized Check2->Success Yes Fix2->Success

Troubleshooting workflow for resolving rapid palladium catalyst deactivation.

Issue 2: Unwanted SO₂ extrusion during intended SuFEx reactions. Cause: Transition metal contamination from previous synthetic steps or overly harsh basic conditions promoting desulfonylation. Solution: Use strictly metal-free SuFEx conditions (e.g., DBU or BTMG as base). If a metal catalyst is required for a tandem reaction, avoid Pd(0) and Ni(0) species, which readily insert into the C–S bond.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Desulfonylative Suzuki-Miyaura Coupling

Objective: Target the -SO₂F group for C–C bond formation while preserving the -F and -COOH groups.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (5 mol%), and tBuBrettPhos (20 mol%)[2].

  • Base Addition: Add anhydrous K₃PO₄ (3.0 equiv) to neutralize the carboxylic acid and activate the boronic acid.

  • Solvent: Suspend the mixture in anhydrous, degassed toluene (2.5 mL, 0.2 M).

  • Reaction: Seal the vial with a PTFE-lined crimp cap, remove from the glovebox, and heat at 130 °C for 16 hours.

  • In-Process Validation: At 2 hours, take a 50 µL aliquot. Run ¹⁹F NMR. You should observe the disappearance of the -SO₂F peak (typically ~ +40 to +60 ppm) while the Ar-F peak (~ -110 ppm) remains perfectly intact.

  • Workup: Cool to room temperature. Quench with 1M HCl to reprotonate the carboxylic acid. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via reverse-phase chromatography.

Protocol B: Carboxylate-Directed C–F Arylation

Objective: Target the -F group for C–C bond formation while preserving the -SO₂F group for future SuFEx.

  • Preparation: Charge a reaction flask with 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv, 0.5 mmol), arylboronic acid (2.0 equiv, 1.0 mmol), and Pd(OAc)₂ (10 mol%)[4].

  • Base Addition: Add K₂CO₃ (2.5 equiv) to form the carboxylate directing group in situ.

  • Solvent: Add anhydrous DMF (5.0 mL, 0.1 M) under a strict argon atmosphere.

  • Reaction: Heat the mixture to 110 °C for 24 hours. Warning: Do not exceed 110 °C, as higher temperatures risk thermal degradation of the -SO₂F group.

  • In-Process Validation: Monitor via LC-MS or ¹⁹F NMR. The successful activation of the C–F bond is confirmed by the complete loss of the Ar-F signal (~ -110 ppm) while the -SO₂F signal remains stable.

  • Workup: Cool the mixture, acidify carefully with 1M HCl to pH 3, extract with DCM (3 x 15 mL), and purify via silica gel chromatography.

References

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. RSC Publishing / ResearchGate.2

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications.3

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis.5

  • Palladium-Catalyzed Site-Selective Benzocylization of Aromatic Acids with o-Fluoro-Substituted Diaryliodonium Salts. Organic Letters.4

Sources

Optimization

analytical methods for monitoring reactions of 2-fluoro-5-(fluorosulfonyl)benzoic acid

Welcome to the Technical Support Center for the analytical monitoring of 2-fluoro-5-(fluorosulfonyl)benzoic acid . This compound presents unique analytical challenges due to its trifunctional nature: it possesses a carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical monitoring of 2-fluoro-5-(fluorosulfonyl)benzoic acid . This compound presents unique analytical challenges due to its trifunctional nature: it possesses a carboxylic acid for amidation/esterification, an electrophilic fluorosulfonyl (-SO₂F) group primed for Sulfur(VI) Fluoride Exchange (SuFEx), and an activated aryl fluoride capable of Nucleophilic Aromatic Substitution (SₙAr).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. The following workflows, FAQs, and self-validating protocols explain the causality behind analytical artifacts and provide definitive methodologies to ensure your reaction data is accurate and reproducible.

Part 1: Diagnostic Analytical Workflow

The following decision tree illustrates the logic required to definitively identify reaction pathways and separate true chemical conversions from analytical artifacts.

AnalyticalWorkflow SM Reaction Mixture 2-fluoro-5-(fluorosulfonyl)benzoic acid NMR_Path 19F NMR Analysis (In-situ / Aliquot) SM->NMR_Path Non-destructive LCMS_Path LC-MS Analysis (ESI Negative Mode) SM->LCMS_Path Quench & Dilute NMR_SuFEx Loss of signal at ~ +40 ppm Retention of ~ -110 ppm Conclusion: SuFEx Product NMR_Path->NMR_SuFEx NMR_SNAr Loss of signal at ~ -110 ppm Retention of ~ +40 ppm Conclusion: SNAr Product NMR_Path->NMR_SNAr NMR_Hydro Appearance of new peak (Loss of +40 ppm) Conclusion: Hydrolysis NMR_Path->NMR_Hydro LCMS_Mass1 Mass = Expected [M-H]- Conclusion: Target Confirmed LCMS_Path->LCMS_Mass1 LCMS_Mass2 Mass = [M-19+17-H]- Conclusion: -SO2F Hydrolyzed LCMS_Path->LCMS_Mass2 LCMS_Iso Isobaric Mass Shift Conclusion: Ambiguous (Needs NMR) LCMS_Path->LCMS_Iso Same nucleophile attacking either site

Diagnostic workflow for differentiating SuFEx, SNAr, and hydrolysis pathways using NMR and LC-MS.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my LC-MS chromatogram show a major peak with a mass of[M-19+17] instead of my expected SuFEx product? A: This mass shift (-2 Da) corresponds to the hydrolysis of the fluorosulfonyl (-SO₂F) group to a sulfonic acid (-SO₃H). While S(VI)-F bonds possess exceptional hydrolytic stability under neutral or acidic conditions, they are highly susceptible to degradation in the presence of strong bases or basic aqueous environments[1]. If your LC-MS method utilizes ammonium hydroxide or high-pH buffers, the -SO₂F group is likely hydrolyzing during the analysis within the LC column or MS source. To establish causality and rule out in-flask reaction failure, you must re-analyze the sample using a strictly acidic mobile phase (e.g., 0.1% formic acid)[2].

Q2: I reacted 2-fluoro-5-(fluorosulfonyl)benzoic acid with an amine. LC-MS shows the correct exact mass, but how do I know if the amine attacked the -SO₂F group (SuFEx) or the 2-fluoro position (SₙAr)? A: This is a classic regioselectivity trap. Because both the SuFEx and SₙAr pathways involve the displacement of a single fluorine atom by the exact same nucleophile, the resulting products are strictly isobaric (identical in mass). LC-MS cannot differentiate them without complex MS/MS fragmentation profiling. You must use ¹⁹F NMR. The two fluorine atoms exist in vastly different electronic environments: the highly deshielded S(VI)-F resonates far downfield (typically +35 to +45 ppm), while the electron-rich aryl fluoride resonates upfield (-105 to -115 ppm)[3]. The disappearance of the +40 ppm peak confirms SuFEx, whereas the disappearance of the -110 ppm peak confirms SₙAr.

Q3: My starting material is completely invisible in positive mode LC-MS (ESI+). Is my mass spectrometer failing? A: No, this is an expected physicochemical behavior. 2-fluoro-5-(fluorosulfonyl)benzoic acid is highly electron-deficient and lacks any basic functional groups that can readily accept a proton. The combination of the carboxylic acid, the aryl fluoride, and the strongly electron-withdrawing -SO₂F group makes [M+H]⁺ formation thermodynamically unfavorable. You must switch your mass spectrometer to Negative Electrospray Ionization (ESI-). The carboxylic acid moiety readily deprotonates to yield a strong [M-H]⁻ signal at approximately m/z 221.0.

Part 3: Quantitative Analytical Data Summary

Use the following reference table to rapidly cross-reference your analytical readouts against the expected states of the molecule.

Analyte State¹⁹F NMR Shift: -SO₂F¹⁹F NMR Shift: Aryl-FLC-MS Ionization ModeExpected m/z (Target)
Starting Material ~ +40 to +45 ppm~ -105 to -115 ppmESI (-)[M-H]⁻ (m/z 221.0)
SuFEx Product (Amine)Absent ~ -105 to -115 ppmESI (-) / ESI (+)[M-H]⁻ /[M+H]⁺
SₙAr Product (Amine)~ +40 to +45 ppmAbsent ESI (-) / ESI (+)[M-H]⁻ /[M+H]⁺
Hydrolysis Byproduct Absent ~ -105 to -115 ppmESI (-)[M-H]⁻ (m/z 219.0)

Part 4: Standardized Experimental Protocols

Protocol A: Artifact-Free LC-MS Sample Preparation

Objective: To accurately monitor SuFEx reaction progress without inducing artifactual S(VI)-F hydrolysis during sample handling.

  • Aliquot: Extract 10 µL of the active reaction mixture using a positive displacement pipette.

  • Quench & Dilute: Immediately inject the aliquot into 990 µL of cold, LC-MS grade acetonitrile containing 0.1% formic acid.

    • Causality: The rapid dilution halts the reaction concentration-wise, while the low temperature and acidic pH chemically lock the S(VI)-F bond, preventing basic hydrolysis prior to injection.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

    • Causality: Removes precipitated inorganic salts (e.g., if K₂CO₃ or DBU was used as a base) that cause severe ion suppression and source fouling in the MS.

  • Analysis & Self-Validation: Run the sample using a reversed-phase C18 column. Crucially, strictly use acidic mobile phases (e.g., Water/MeCN with 0.1% Formic Acid). Validation step: Inject a known standard of the starting material first; if the[M-H]⁻ peak at m/z 221.0 appears without a trailing m/z 219.0 peak, your analytical system is verified as artifact-free.

Protocol B: Quantitative ¹⁹F NMR Reaction Monitoring

Objective: To definitively track regioselective conversion (SuFEx vs. SₙAr) in real-time.

  • Sample Transfer: Transfer 50 µL of the reaction mixture directly into a standard 5 mm NMR tube.

  • Internal Standard Addition: Add 450 µL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) spiked with exactly 0.05 M Trifluorotoluene.

    • Causality: Trifluorotoluene provides a sharp, chemically inert reference singlet at ~ -63 ppm, allowing for absolute quantification of the starting material and products without signal overlap.

  • Acquisition Parameters: Acquire the spectrum using proton decoupling (¹⁹F{¹H}) to simplify multiplets into sharp singlets. Set the relaxation delay (D1) to a minimum of 5 seconds.

    • Causality: Fluorine nuclei attached to highly oxidized sulfur centers exhibit long T₁ relaxation times. A short D1 will result in incomplete relaxation, leading to artificially low integration values and skewed conversion calculations.

  • Data Processing: Integrate the internal standard peak to a fixed value. Compare the integrations of the S-F peak (+40 ppm) and the Aryl-F peak (-110 ppm) against the standard to calculate independent, absolute reaction rates for both the SuFEx and SₙAr pathways.

Part 5: References

  • N-Fluorosulfonyl Guanidine: An Entry to N-Guanyl Sulfamides and Sulfamates Source: ACS Publications (Organic Letters) URL:[Link]

  • Fluorosulfate as a Latent Sulfate in Peptides and Proteins Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Direct 18F-Fluorosulfurylation of Phenols and Amines Using an [18F]FSO2+ Transfer Agent Generated In Situ Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 2-fluoro-5-(fluorosulfonyl)benzoic acid vs. 2-chloro-5-(chlorosulfonyl)benzoic acid

A Comparative Guide to the Reactivity of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid and 2-Chloro-5-(chlorosulfonyl)benzoic Acid Introduction In the landscape of modern chemical synthesis and drug discovery, the rational sel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid and 2-Chloro-5-(chlorosulfonyl)benzoic Acid

Introduction

In the landscape of modern chemical synthesis and drug discovery, the rational selection of building blocks is a cornerstone of efficient and successful research. Aryl compounds bearing sulfonyl halides and carboxylic acids are workhorse intermediates, offering multiple handles for synthetic diversification. This guide provides an in-depth, objective comparison of two such reagents: 2-fluoro-5-(fluorosulfonyl)benzoic acid and 2-chloro-5-(chlorosulfonyl)benzoic acid .

While structurally similar, the substitution of fluorine for chlorine at two key positions—on the aromatic ring and on the sulfonyl moiety—imparts dramatically different physicochemical properties and reactivity profiles. This analysis is designed for researchers, medicinal chemists, and drug development professionals to inform the strategic selection of these reagents for applications ranging from covalent inhibitor design to the synthesis of complex molecular architectures. We will dissect the influence of each halogen on the molecule's functional groups, supported by established chemical principles and detailed experimental workflows for empirical validation.

Physicochemical Properties: A Snapshot

The identity of the halogen substituents directly influences fundamental molecular properties that govern solubility, membrane permeability, and acidity. These parameters are critical in both synthetic chemistry and pharmacology.

Property2-Fluoro-5-(fluorosulfonyl)benzoic acid2-Chloro-5-(chlorosulfonyl)benzoic acid
CAS Number Not available137-64-4[1][2]
Molecular Formula C₇H₄F₂O₄SC₇H₄Cl₂O₄S
Molecular Weight 222.17 g/mol 255.08 g/mol [2]
Appearance White to off-white solid (predicted)White to off-white solid[1]
Predicted pKa ~3.1~2.9
Predicted logP ~1.8~2.0

Note: Properties for the fluoro-analog are estimated based on established principles, as specific experimental data is not widely available.

Dissecting Reactivity: A Tale of Two Functional Groups

The overall reactivity of these molecules is a composite of the behaviors of the sulfonyl halide, the carboxylic acid, and the aromatic ring. The most profound differences arise from the sulfonyl halide moiety.

The Sulfonyl Halide (-SO₂X): The Epicenter of Reactivity

The choice between a sulfonyl fluoride (-SO₂F) and a sulfonyl chloride (-SO₂Cl) is the single most critical factor determining the compound's utility as an electrophile.

  • 2-Chloro-5-(chlorosulfonyl)benzoic Acid: The sulfonyl chloride group is a classic, highly reactive electrophile. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and even water. This high reactivity is a double-edged sword: while it facilitates rapid sulfonamide or sulfonate ester formation, it also renders the molecule highly susceptible to hydrolysis, often leading to yield loss during aqueous workups and limiting its shelf-life.[3] The decomposition of sulfonyl chlorides can occur rapidly, especially under elevated temperatures or in the presence of moisture.[4][5]

  • 2-Fluoro-5-(fluorosulfonyl)benzoic Acid: In stark contrast, the sulfonyl fluoride group is remarkably stable. The strength of the sulfur-fluorine bond makes it significantly more resistant to hydrolysis and thermolysis.[4] This unique stability-reactivity profile is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained prominence as a "click chemistry" reaction. Sulfonyl fluorides do not react with water or alcohols under typical conditions but exhibit selective reactivity towards strong nucleophiles, particularly primary and secondary amines, often requiring activation with a base. This stability allows for chemistry to be performed in aqueous environments and imparts excellent shelf-life and process robustness.

The fundamental difference in reactivity stems from the S-X bond strength and the leaving group ability of the halide. The S-F bond is significantly stronger than the S-Cl bond, resulting in a higher activation energy for nucleophilic attack.

G cluster_0 Reactivity Logic cluster_1 2-Chloro-5-(chlorosulfonyl)benzoic acid cluster_2 2-Fluoro-5-(fluorosulfonyl)benzoic acid start Compound chloro_so2cl -SO₂Cl Moiety start->chloro_so2cl  Features fluoro_so2f -SO₂F Moiety start->fluoro_so2f  Features chloro_reactivity High Reactivity (Weak S-Cl Bond) chloro_so2cl->chloro_reactivity Leads to chloro_stability Low Stability (Hydrolytically Labile) chloro_reactivity->chloro_stability fluoro_reactivity Selective Reactivity (Strong S-F Bond) fluoro_so2f->fluoro_reactivity Leads to fluoro_stability High Stability (Resistant to Hydrolysis) fluoro_reactivity->fluoro_stability

Caption: Logical flow from compound structure to reactivity and stability profiles.

The Carboxylic Acid (-COOH): Influence of the Ring Halogen

The acidity of the carboxylic acid group is modulated by the electronic effects of the ortho-halogen substituent.

  • Inductive Effect (-I): Both fluorine and chlorine are strongly electronegative and withdraw electron density from the aromatic ring through the sigma bond network. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid compared to the unsubstituted parent (pKa ≈ 4.2).[6] Fluorine is more electronegative than chlorine, suggesting a stronger -I effect.

  • Resonance Effect (+M): Both halogens possess lone pairs that can be donated to the aromatic ring via resonance. This effect pushes electron density into the ring, which would destabilize the carboxylate and decrease acidity. For halogens, the inductive effect is generally dominant.[7]

The net result is an increase in acidity for both compounds. Comparative studies of 2-fluorobenzoic acid (pKa ≈ 3.27) and 2-chlorobenzoic acid (pKa ≈ 2.90) show that the chloro-substituted acid is slightly stronger.[8] This counterintuitive result, given fluorine's higher electronegativity, is often attributed to a more complex interplay of electronic and solvation effects. We can extrapolate that 2-chloro-5-(chlorosulfonyl)benzoic acid is likely a slightly stronger acid than its fluoro counterpart. This difference can influence reaction rates in base-catalyzed transformations and affects the compound's ionization state at a given pH.

The Aromatic Ring (C-X bond): Susceptibility to SₙAr

The halogen on the aromatic ring can itself be a site of reaction, particularly for Nucleophilic Aromatic Substitution (SₙAr). For an SₙAr reaction to occur, the ring must be "activated" by a strong electron-withdrawing group positioned ortho or para to the leaving group (the halogen). In both molecules, the sulfonyl halide group at the 5-position is meta to the ring halogen at the 2-position, providing minimal activation.

However, if considering a different isomer or a reaction where the carboxylic acid is deprotonated, the situation could change. In general, for activated systems, the C-F bond is significantly more reactive towards SₙAr than the C-Cl bond.[9] For the specific structures in this guide, reactivity at the C-X bond is expected to be low for both compounds under typical nucleophilic conditions.

Quantitative Reactivity Comparison: A Summary

Reaction / Property2-Fluoro-5-(fluorosulfonyl)benzoic acid2-Chloro-5-(chlorosulfonyl)benzoic acidRationale
Stability to Hydrolysis High Very Low The S-F bond is significantly stronger and more resistant to cleavage by water than the S-Cl bond.[4]
Reactivity with Amines Moderate to High (Base required) Very High Sulfonyl chlorides react rapidly with amines. Sulfonyl fluorides are less electrophilic and typically require a base for efficient reaction.[10][11]
Reactivity with Alcohols Very Low High Sulfonyl chlorides readily form sulfonate esters with alcohols; sulfonyl fluorides are generally inert.
Carboxylic Acid Acidity High (pKa ≈ 3.1) Slightly Higher (pKa ≈ 2.9) The electron-withdrawing effects of the ring substituents increase acidity. The 2-chloro substituent typically imparts slightly greater acidity than a 2-fluoro substituent.[8]
Utility in "Click" Chemistry Excellent (SuFEx) Not Applicable The unique stability-reactivity profile of the -SO₂F group makes it ideal for SuFEx reactions.
Shelf-Life / Process Robustness High Low The high stability of the sulfonyl fluoride translates to better long-term storage and tolerance of a wider range of reaction conditions.[4]

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted differences in reactivity, the following self-validating protocols can be employed.

Protocol 1: Comparative Hydrolysis Rate Determination

This experiment quantifies the stability of the sulfonyl halide group in an aqueous environment. The significantly slower rate of disappearance for the fluoro-compound will confirm its higher stability.

Objective: To measure the pseudo-first-order rate constant (k_obs_) for the hydrolysis of each compound.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of 2-fluoro-5-(fluorosulfonyl)benzoic acid and 2-chloro-5-(chlorosulfonyl)benzoic acid in a dry, water-miscible organic solvent (e.g., Acetonitrile or Dioxane).

  • Reaction Initiation:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) in a thermostatted vessel at 25°C.

    • To initiate the reaction, add a small volume of the stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. Ensure rapid mixing.

  • Time-Point Sampling:

    • At designated time points (e.g., t = 0, 2, 5, 10, 30, 60 min for the chloro-compound; t = 0, 1, 4, 8, 24, 48 hours for the fluoro-compound), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a solution that will stop the hydrolysis (e.g., cold acetonitrile with 0.1% formic acid). This stabilizes the sample for analysis.

  • Analytical Method (RP-HPLC):

    • Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Use a C18 column and a gradient elution method (e.g., Water/Acetonitrile with 0.1% TFA).

    • Monitor the disappearance of the starting material peak area at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Plot the natural logarithm of the starting material's peak area versus time.

    • The slope of the resulting line will be equal to -k_obs_. A steep slope indicates rapid hydrolysis (expected for the chloro-compound), while a shallow slope indicates high stability (expected for the fluoro-compound).

Caption: Workflow for the comparative hydrolysis kinetics experiment.

Protocol 2: Competitive Reaction with a Nucleophile

This experiment provides a direct, head-to-head comparison of reactivity towards a common nucleophile, highlighting the greater electrophilicity of the sulfonyl chloride.

Objective: To determine the relative reactivity of the two compounds by reacting an equimolar mixture with a limiting amount of a nucleophile.

Methodology:

  • Solution Preparation:

    • Create a solution containing an equimolar mixture of 2-fluoro-5-(fluorosulfonyl)benzoic acid and 2-chloro-5-(chlorosulfonyl)benzoic acid (e.g., 10 mM of each) in a suitable aprotic solvent (e.g., Dichloromethane or THF).

    • Prepare a separate solution of a nucleophile, such as benzylamine (0.5 equivalents relative to the total sulfonyl halide concentration, e.g., 10 mM). Include a non-nucleophilic base like triethylamine (2.0 equivalents) in this solution.

  • Reaction Initiation:

    • At room temperature, add the benzylamine/base solution to the stirred mixture of the two benzoic acid derivatives.

  • Reaction Monitoring:

    • After a set time (e.g., 15 minutes), quench a small aliquot of the reaction mixture for LC-MS analysis.

  • Analytical Method (LC-MS):

    • Analyze the quenched sample by Liquid Chromatography-Mass Spectrometry.

    • Identify the peaks corresponding to the unreacted starting materials and the two newly formed sulfonamide products.

  • Result Interpretation:

    • The ratio of the sulfonamide product derived from the chloro-compound to the product from the fluoro-compound will indicate their relative reactivity. It is expected that the product from 2-chloro-5-(chlorosulfonyl)benzoic acid will be formed almost exclusively , demonstrating its vastly superior reactivity under these conditions.

Conclusion and Strategic Recommendations

The choice between 2-fluoro-5-(fluorosulfonyl)benzoic acid and 2-chloro-5-(chlorosulfonyl)benzoic acid is not one of simple substitution but a strategic decision that dictates the entire synthetic and application workflow.

  • Choose 2-chloro-5-(chlorosulfonyl)benzoic acid for:

    • Rapid, high-yield derivatization: When you need to quickly and efficiently form sulfonamides or sulfonate esters with a wide range of nucleophiles under standard conditions.

    • Traditional synthesis: For established protocols where the lability of the sulfonyl chloride is managed through careful control of anhydrous conditions and non-aqueous workups.

  • Choose 2-fluoro-5-(fluorosulfonyl)benzoic acid for:

    • Robust, process-friendly synthesis: When stability, long shelf-life, and resistance to premature hydrolysis are critical.

    • Aqueous reactions: For bioconjugation or other applications where the reaction must be performed in the presence of water.

    • Covalent inhibitor design: The -SO₂F group serves as a stable, yet "tunably" reactive warhead that can selectively engage with specific nucleophilic residues in a biological target.

    • SuFEx "Click" Chemistry: When seeking to connect molecular fragments with high fidelity and orthogonality to other functional groups.

By understanding the fundamental principles governing the reactivity of these two powerful reagents, researchers can make informed decisions, accelerating their research and development efforts while ensuring the robustness and reproducibility of their chemical transformations.

References

  • PrepChem.com. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

  • Gemo, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • Krasavin, M., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Scilit. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

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Comparative

A Comparative Guide to the Structural Validation of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Derivatives by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals The Primacy of X-ray Crystallography in Structural Determination Single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive method fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Primacy of X-ray Crystallography in Structural Determination

Single-crystal X-ray diffraction (SCXRD) remains the most powerful and definitive method for determining the atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can ascertain bond lengths, bond angles, and the overall molecular geometry with unparalleled precision. This technique provides direct, three-dimensional structural information, which is often essential for understanding a molecule's reactivity, biological activity, and physical properties.[2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful execution and a deep understanding of the underlying principles.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Selection A->B C Crystallization Technique (e.g., Slow Evaporation) B->C D Single Crystal Formation C->D E Crystal Mounting D->E Transfer to Diffractometer F X-ray Diffraction E->F G Data Acquisition F->G H Data Processing G->H Raw Data I Structure Solution (Direct Methods) H->I J Structural Refinement I->J K Validation & Analysis J->K

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol for X-ray Crystallographic Analysis

The following protocol outlines the key steps for the structural determination of a small organic molecule like a 2-fluoro-5-(fluorosulfonyl)benzoic acid derivative.

1. Crystal Growth: The Art and Science of Nucleation

The quality of the final crystal structure is intrinsically linked to the quality of the single crystal.[3][4] The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[1][4]

  • Starting Material Purity: Begin with the highest purity sample of the 2-fluoro-5-(fluorosulfonyl)benzoic acid derivative. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: The choice of solvent is critical. A systematic screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[3]

    • Slow Cooling: A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1]

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is used. Data collection at low temperatures (e.g., 100 K) is standard practice as it minimizes thermal motion of the atoms, leading to higher quality data.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. The positions and intensities of the diffracted spots are recorded.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction intensities to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Comparative Analysis with Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary and often more readily obtainable information about the molecule's connectivity and functional groups, particularly in solution.[5][6]

TechniquePrincipleSample PreparationInformation YieldedKey Limitations
X-ray Crystallography X-ray diffraction by a crystal latticeHigh-quality single crystalAbsolute 3D structure, bond lengths, bond anglesRequires single crystals, which can be difficult to grow
NMR Spectroscopy Nuclear spin transitions in a magnetic field5-25 mg dissolved in a deuterated solvent[5]Atomic connectivity, chemical environment of nuclei, stereochemistryLess sensitive than MS, requires soluble sample
Mass Spectrometry Measurement of mass-to-charge ratio of ions[7]Small amount of sample, may require derivatizationMolecular weight, elemental composition, fragmentation patternsProvides limited information on stereochemistry and connectivity
FTIR Spectroscopy Vibrational transitions of chemical bondsSolid (KBr pellet or ATR) or solutionPresence of functional groups (e.g., C=O, S=O, C-F)Does not provide information on atomic connectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[5] For a 2-fluoro-5-(fluorosulfonyl)benzoic acid derivative, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

  • ¹H NMR: Would reveal the number of different proton environments, their integration (ratio), and their coupling patterns, providing information about the substitution pattern on the aromatic ring.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.[8] The chemical shifts would be indicative of the electronic environment of each carbon.

  • ¹⁹F NMR: Would provide direct information about the fluorine-containing groups, with chemical shifts characteristic of the C-F and S-F environments.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7][9]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For instance, the loss of specific fragments can indicate the presence of certain functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[10] For 2-fluoro-5-(fluorosulfonyl)benzoic acid, characteristic absorption bands would be expected for:

  • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)[10]

  • C=O stretch of the carboxylic acid (~1700 cm⁻¹)[10]

  • S=O stretches of the sulfonyl fluoride group (asymmetric and symmetric, ~1400-1450 cm⁻¹ and ~1200-1250 cm⁻¹)

  • C-F stretch (~1000-1300 cm⁻¹)

A Synergistic Approach to Structural Validation

The most robust structural validation comes from a combination of these techniques.

AnalyticalTechniqueSelection Start Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight & Formula) Start->MS NMR NMR Spectroscopy (Determine Connectivity & Stereochemistry) Start->NMR FTIR FTIR Spectroscopy (Identify Functional Groups) Start->FTIR Structure_Consistent Is Structure Consistent with Spectroscopic Data? MS->Structure_Consistent NMR->Structure_Consistent FTIR->Structure_Consistent Structure_Consistent->Start No, Re-evaluate X_ray Single-Crystal X-ray Diffraction (Definitive 3D Structure) Structure_Consistent->X_ray Yes Final_Structure Validated Structure X_ray->Final_Structure

Caption: A decision-making flowchart for selecting analytical techniques for structural validation.

Illustrative Crystallographic Data for Related Benzoic Acid Derivatives

While specific data for 2-fluoro-5-(fluorosulfonyl)benzoic acid is not publicly available, the following table presents typical crystallographic parameters for related compounds to provide a comparative context.

Parameter2-Fluorobenzoic Acid[11]4-Benzenesulfonamidobenzoic acid[12]4,4′-Sulfonyldibenzoic acid[13]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cC2/cP2₁/m
a (Å) 11.435.20505.0019
b (Å) 3.8737.72612.185
c (Å) 13.987.378110.380
β (°) 99.85117.51097.47
Volume (ų) 610.11284.98628.2
Z 442

Conclusion

The structural validation of novel compounds like 2-fluoro-5-(fluorosulfonyl)benzoic acid derivatives is a critical step in their development pipeline. Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement, providing a level of detail that is unattainable by other techniques. However, a comprehensive structural characterization relies on a synergistic approach, integrating data from NMR, mass spectrometry, and FTIR to build a complete and self-validating picture of the molecule's identity and purity. For researchers and drug development professionals, a thorough understanding of these techniques and their appropriate application is essential for advancing chemical synthesis and innovation.

References

  • Fiveable. (2025, August 15). Mass Spectrometry: Organic Chemistry Study Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2026, March 7). 2-Fluorobenzoic acid. PubChem. [Link]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. [Link]

  • Scribd. (n.d.). The IR Spectrum of Benzoic. [Link]

  • Steed, J. W., & Turner, D. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835–1852. [Link]

  • Royal Society of Chemistry. (n.d.). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Covalent Binding of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Derived Inhibitors

Introduction: The Renaissance of Covalent Inhibition and the Rise of the Aryl Fluorosulfate Warhead The paradigm of drug discovery has seen a notable resurgence in the development of targeted covalent inhibitors (TCIs).[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Renaissance of Covalent Inhibition and the Rise of the Aryl Fluorosulfate Warhead

The paradigm of drug discovery has seen a notable resurgence in the development of targeted covalent inhibitors (TCIs).[1][2] Once sidelined due to concerns over off-target reactivity, their capacity for high potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance has brought them back to the forefront of medicinal chemistry.[3][4][5] This renaissance is fueled by a deeper understanding of reaction mechanisms and, critically, by the maturation of sophisticated analytical techniques capable of precisely characterizing their behavior.[1][2]

Within this landscape, the 2-fluoro-5-(fluorosulfonyl)benzoic acid scaffold and its derivatives represent a particularly exciting frontier. The aryl fluorosulfate moiety (-OSO₂F) is a privileged "warhead" that operates through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has rapidly found applications in drug discovery.[6][7][8] Unlike many traditional electrophiles that primarily target the nucleophilic thiol of cysteine residues, aryl fluorosulfates exhibit a unique reactivity profile. They are capable of forming covalent bonds with a broader range of amino acids, including the hydroxyl groups of tyrosine and serine, and the amine of lysine.[9][10][11] This ability to engage "non-canonical" residues significantly expands the druggable proteome, opening avenues to inhibit proteins that lack an accessible cysteine.

The aryl fluorosulfate is considered a latent electrophile, possessing a balanced reactivity that minimizes indiscriminate off-target labeling while allowing for specific modification within the favorable microenvironment of a target's binding pocket.[10] However, harnessing the potential of these inhibitors requires a rigorous and multi-faceted analytical approach. It is not enough to simply demonstrate inhibition; we must confirm the covalent mechanism, pinpoint the exact site of modification, quantify the kinetics of bond formation, and profile the inhibitor's selectivity across the proteome. This guide provides a framework for these critical assessments, blending established methodologies with field-proven insights to ensure the robust characterization of this promising class of covalent agents.

Core Methodologies: A Triad of Analytical Approaches

Assessing a covalent inhibitor is a multi-step process that moves from initial confirmation of binding to a deep understanding of its kinetic and selectivity profile. The three pillars of this assessment are mass spectrometry, kinetic analysis, and proteome-wide selectivity profiling.

Mass Spectrometry: The Definitive Confirmation of Covalency

Mass spectrometry (MS) is the cornerstone technology for verifying the formation of a covalent drug-protein adduct.[1][12] It provides direct, physical evidence of the bond-forming event. We employ this technique in two complementary modes: "top-down" analysis of the intact protein and "bottom-up" analysis of its constituent peptides.

  • Intact Protein Mass Spectrometry: This is the first and most direct experiment to confirm covalent modification. The principle is straightforward: a covalent bond between the inhibitor and the target protein will result in a predictable increase in the protein's molecular weight.[1][4] By comparing the mass of the untreated protein to that of the protein incubated with the inhibitor, we can observe a mass shift corresponding to the molecular weight of the bound inhibitor.[1][12] This technique is invaluable for initial hit confirmation in screening campaigns and can also reveal the stoichiometry of binding (i.e., how many inhibitor molecules are bound to each protein).[1] Modern high-throughput systems, such as those coupling rapid separation techniques with MS, allow for the screening of large compound libraries in a matter of days.[13][14][15][16]

  • Peptide-Level Mass Spectrometry (LC-MS/MS): While intact mass analysis confirms if a covalent bond has formed, peptide-level analysis tells us where.[1] This "bottom-up" approach involves the enzymatic digestion of the protein-inhibitor adduct (typically with trypsin) into smaller peptides.[17] This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting data allows for the precise identification of the modified peptide and, crucially, the specific amino acid residue (e.g., Tyr, Lys, Ser) that formed the covalent bond.[1][12] This information is vital for structure-based drug design, confirming that the inhibitor is engaging the intended residue in the binding pocket.

cluster_workflow Overall Covalent Inhibitor Assessment Workflow A Incubate Target Protein with Inhibitor B Intact Protein MS Analysis A->B Prepare Samples D Enzymatic Digestion (e.g., Trypsin) A->D Prepare Samples G Kinetic Assays A->G Prepare Samples I Chemoproteomics (ABPP) A->I Prepare Samples C Confirm Covalent Adduct (Mass Shift Observed?) B->C C->D Yes E Peptide-Level LC-MS/MS D->E F Identify Modification Site (e.g., Tyr, Lys, Ser) E->F H Determine kinact/Ki G->H J Assess Proteome-Wide Selectivity I->J

Workflow for assessing a covalent inhibitor.
Kinetic Analysis: Quantifying Inhibitor Potency

For covalent inhibitors, the time-dependent nature of bond formation means that a simple IC₅₀ value is often misleading and insufficient for true potency ranking.[5][18][19] The interaction is best described by a two-step kinetic model.[4][19][20] First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I), a step governed by the inhibition constant, Kᵢ. This is followed by the irreversible formation of the covalent bond, characterized by the rate of inactivation, kᵢₙₐ꜀ₜ.

The most informative metric for comparing the efficiency of different covalent inhibitors is the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ .[5][13] This value represents the overall efficiency of covalent modification, incorporating both the initial binding affinity and the rate of the chemical step. A higher kᵢₙₐ꜀ₜ/Kᵢ value indicates a more efficient and potent covalent inhibitor. These parameters are determined by monitoring the progress of the enzymatic reaction over time at various inhibitor concentrations.

cluster_legend Legend E E + I EI_noncovalent E•I E->EI_noncovalent Kᵢ (reversible binding) EI_noncovalent->E EI_covalent E-I EI_noncovalent->EI_covalent kᵢₙₐ꜀ₜ (inactivation) E_desc E = Free Enzyme I_desc I = Inhibitor EI_noncovalent_desc E•I = Non-covalent Complex EI_covalent_desc E-I = Covalent Adduct

Two-step kinetic model of irreversible inhibition.
Selectivity Profiling: Understanding Off-Target Interactions

A crucial concern with any covalent drug is its potential to react with unintended off-targets, which can lead to toxicity.[3][5] Therefore, assessing proteome-wide selectivity is a critical step in the derisking process. Activity-Based Protein Profiling (ABPP) has emerged as the premier chemoproteomic technology for this purpose.[3][21] In a competitive ABPP experiment, a cell lysate or living cells are treated with the inhibitor of interest before being exposed to a broad-spectrum, tagged covalent probe. This probe is designed to react with a large family of enzymes (e.g., serine hydrolases). By quantifying which proteins the probe can no longer bind to in the presence of the inhibitor, we can generate a global map of the inhibitor's on- and off-targets.[3] This powerful technique provides an unbiased view of an inhibitor's selectivity in a complex biological system.

Comparative Data Summary

The choice of analytical technique depends on the specific question being asked at each stage of the drug discovery process.

Technique Primary Question Answered Key Output Throughput Primary Application
Intact Protein MS Does the compound bind covalently? What is the stoichiometry?Mass of protein-adduct(s)High[15][22]Hit confirmation, library screening
Peptide-Level LC-MS/MS Where does the compound bind?Modified peptide sequence and amino acid residueLow to MediumBinding site validation, mechanism of action
Enzyme Kinetics How potent and efficient is the inhibitor?kᵢₙₐ꜀ₜ/KᵢMediumLead optimization, SAR analysis
Competitive ABPP What are the on- and off-targets in the proteome?Target engagement and selectivity profileLowSelectivity profiling, target deconvolution

Experimental Protocols

Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein LC/MS
  • Objective: To verify the formation of a covalent adduct between a target protein and an inhibitor derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid.

  • Methodology:

    • Sample Preparation:

      • Prepare a solution of the purified target protein (e.g., 5 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

      • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

      • In separate microcentrifuge tubes, mix the protein solution with either the inhibitor (to a final concentration of 25-50 µM) or an equivalent volume of DMSO (vehicle control).

    • Incubation: Incubate the reactions at a controlled temperature (e.g., 37 °C) for a set time (e.g., 2-4 hours). The optimal time may need to be determined empirically.

    • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.2% formic acid in water). This denatures the protein and ensures that only covalent interactions are observed.[12]

    • LC/MS Analysis:

      • Inject a small volume (e.g., 5-10 µL) of the quenched reaction onto a reverse-phase C4 or C8 column suitable for protein analysis.

      • Use a rapid LC gradient to desalt the sample and elute the protein into the mass spectrometer (e.g., a 5-minute gradient of water/acetonitrile with 0.1% formic acid).

      • Acquire mass spectra in positive ion mode across a m/z range appropriate for the expected charge state distribution of the protein.

    • Data Analysis:

      • Use deconvolution software to transform the raw mass-to-charge (m/z) spectrum into a neutral mass spectrum for both the control and inhibitor-treated samples.[1][15]

      • Compare the deconvoluted masses. A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Example Data Interpretation:

Sample Observed Mass (Da) Expected Mass (Da) Δ Mass (Da) Conclusion
Protein + DMSO30,000.530,000.0+0.5Unmodified Protein
Protein + Inhibitor X30,255.730,255.2+255.21:1 Covalent Adduct
Expected Mass = Mass of Protein + Mass of Inhibitor - Mass of HF (leaving group)
Protocol 2: Binding Site Identification by Peptide-Level LC-MS/MS
  • Objective: To identify the specific amino acid residue modified by the covalent inhibitor.

  • Methodology:

    • Sample Preparation & Incubation: Prepare and incubate the protein-inhibitor reaction as described in Protocol 1. A larger scale reaction may be necessary to ensure sufficient material.

    • Denaturation, Reduction, and Alkylation:

      • Denature the protein by adding urea to a final concentration of 8 M.

      • Reduce disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating at 56 °C for 30 minutes.

      • Alkylate free cysteine residues by adding iodoacetamide (IAM) to 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents disulfide scrambling and ensures that any observed modifications are from the inhibitor, not other reactive species.[1]

    • Enzymatic Digestion:

      • Dilute the sample with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <1 M.

      • Add a protease, typically sequencing-grade trypsin, at a 1:50 (enzyme:protein) ratio.

      • Incubate overnight at 37 °C.

    • Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

    • LC-MS/MS Analysis:

      • Inject the cleaned peptides onto a reverse-phase C18 analytical column coupled to a high-resolution mass spectrometer.

      • Elute the peptides using a long gradient (e.g., 60-90 minutes) of acetonitrile in water with 0.1% formic acid.

      • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS1 scan and fragmenting the most abundant precursor ions (MS2 scans).

    • Data Analysis:

      • Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against the known sequence of the target protein.

      • Specify the inhibitor's mass as a variable modification on potential target residues (e.g., Tyr, Ser, Lys).

      • The software will identify peptides that show a mass shift corresponding to the inhibitor and will pinpoint the modified residue based on the fragmentation pattern in the MS2 spectrum.[12]

cluster_workflow_peptide Peptide-Level LC-MS/MS Workflow A Covalent Adduct (Protein-Inhibitor) B Denature, Reduce, Alkylate A->B C Trypsin Digestion B->C D Peptide Mixture C->D E LC Separation D->E F MS1 Scan (Measure Peptide Masses) E->F G MS2 Scan (Fragmentation) (Sequence Peptides) F->G Select Precursors H Database Search & Modification Site ID G->H

Workflow for peptide-level LC-MS/MS analysis.

Conclusion

The 2-fluoro-5-(fluorosulfonyl)benzoic acid scaffold offers exciting possibilities for developing highly selective and potent covalent inhibitors capable of targeting a wide range of amino acid residues. However, realizing this potential is contingent upon a rigorous, multi-pronged analytical strategy. By integrating intact mass spectrometry for initial confirmation, peptide-level analysis for binding site elucidation, and detailed kinetic studies for potency determination, researchers can build a comprehensive and validated data package. This systematic approach not only validates the covalent mechanism but also provides the critical insights necessary to guide the optimization of these molecules into next-generation therapeutics. Every protocol described herein is part of a self-validating system, where the results of one experiment inform and are confirmed by the next, ensuring the highest level of scientific integrity in the assessment of these novel covalent agents.

References

  • Title: Chemoproteomic methods for covalent drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States Source: ACS Publications URL: [Link]

  • Title: SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry Source: Stony Brook University URL: [Link]

  • Title: High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM - Genedata Source: Genedata URL: [Link]

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  • Title: A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: Only time will tell: Modelling the kinetics of covalent inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI Source: MDPI URL: [Link]

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  • Title: Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews Source: ACS Publications URL: [Link]

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Comparative

A Comparative Guide to the Stability of Sulfonamides Derived from 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Modern Drug Discovery and the Promise of Fluorinated Sulfonamides In the landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Modern Drug Discovery and the Promise of Fluorinated Sulfonamides

In the landscape of modern drug discovery, the intrinsic stability of a molecule is a paramount determinant of its therapeutic potential. A successful drug candidate must not only exhibit potent and selective biological activity but also possess a stability profile that ensures its integrity from synthesis and storage to administration and circulation within the biological milieu. For sulfonamides, a cornerstone of medicinal chemistry, understanding and optimizing stability is a critical endeavor.[1] This guide provides a comprehensive comparative analysis of the stability of sulfonamides derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid, a scaffold of increasing interest due to the unique advantages conferred by its fluorine substituents.

The strategic incorporation of fluorine into drug candidates has become a powerful tool to enhance key pharmacokinetic and pharmacodynamic properties.[2] Fluorine substitution can lead to increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[3] In the context of the topic scaffold, the presence of a fluorine atom on the benzoic acid ring and, more significantly, the use of a sulfonyl fluoride moiety instead of the more traditional sulfonyl chloride, offers a distinct stability advantage.[4][5][6][7] Sulfonyl fluorides are known for their greater resistance to hydrolysis and reduction compared to their chloride counterparts, a property that can translate to a longer shelf-life and improved behavior in aqueous physiological environments.[8][9][10]

This guide will delve into the theoretical underpinnings of this enhanced stability, provide detailed, field-proven experimental protocols for benchmarking stability, and present a comparative analysis with other sulfonamide classes. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to make informed decisions in the design and selection of robust sulfonamide-based therapeutics.

Theoretical Framework: Understanding the Physicochemical Basis of Stability

The stability of sulfonamides is primarily dictated by the robustness of the sulfur-nitrogen (S-N) bond and the susceptibility of the aromatic and heterocyclic moieties to chemical and enzymatic degradation.[11] The primary degradation pathway for many sulfonamides is the cleavage of the S-N bond.[12][13]

The enhanced stability of sulfonamides derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid can be attributed to several key factors:

  • The Strength of the Sulfur-Fluorine Bond: The S-F bond in sulfonyl fluorides is significantly stronger and less polarized than the S-Cl bond in sulfonyl chlorides.[9] This inherent strength makes the sulfur atom less electrophilic and therefore less susceptible to nucleophilic attack by water or other biological nucleophiles, a common initiation step for degradation.[8][10] This contrasts with sulfonyl chlorides, which are generally more reactive and can be prone to hydrolysis.[4][5][6][7]

  • Electronic Effects of the Fluoro Substituent: The fluorine atom on the benzoic acid ring is a strongly electron-withdrawing group. This electronic effect can influence the stability of the entire molecule by modulating the electron density of the aromatic ring and the adjacent sulfonyl group.

  • Reduced Reactivity of Sulfonyl Fluorides: Sulfonyl fluorides exhibit a favorable balance of reactivity, being stable enough for biological studies while still capable of reacting with specific biological targets.[8][14][15][16] This "tunable" reactivity makes them valuable as covalent probes and inhibitors.[8]

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of sulfonamides, a series of standardized stress testing protocols are employed. These protocols are designed to simulate the conditions a drug candidate might encounter during its lifecycle and to identify potential degradation pathways.

Hydrolytic Stability Testing (Adapted from OECD Guideline 111)

This test evaluates the rate of hydrolysis of a substance at different pH values, mimicking the conditions in the stomach (acidic), bloodstream (neutral), and intestines (basic).[17]

Protocol:

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic).[17]

  • Preparation of Test Solutions: Dissolve a known concentration of the sulfonamide derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid and any comparator sulfonamides in each buffer solution. The concentration should be below the solubility limit to ensure a homogenous solution.

  • Incubation: Maintain the test solutions at a constant, controlled temperature (e.g., 37°C) in the dark to prevent photodegradation.[17]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution.

  • Analysis: Quench any ongoing degradation in the aliquots (e.g., by rapid freezing or pH neutralization). Quantify the concentration of the parent sulfonamide remaining in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[17][18][19]

  • Data Analysis: Plot the natural logarithm of the parent drug concentration versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) at each pH can then be calculated using the formula: t½ = 0.693 / k.[17]

Photostability Testing (Adapted from ICH Q1B Guideline)

This protocol assesses the degradation of a drug substance when exposed to light.

Protocol:

  • Sample Preparation: Prepare solutions of the test sulfonamides in a suitable solvent (e.g., methanol or acetonitrile/water). Prepare a solid-state sample by spreading a thin layer of the compound in a petri dish.

  • Exposure: Expose the samples to a controlled light source that mimics the UV and visible light spectrum of sunlight (e.g., a xenon lamp or a metal halide lamp). A dark control sample should be stored under the same conditions but protected from light.

  • Sampling and Analysis: At specified time points, analyze the exposed and dark control samples for the appearance of degradation products and the loss of the parent compound using HPLC.

  • Data Analysis: Compare the chromatograms of the exposed and dark control samples to identify any photodegradation products. Quantify the extent of degradation over time.

Oxidative Stability Testing

This test evaluates the susceptibility of the sulfonamide to oxidation, which can occur in the presence of reactive oxygen species in the body.

Protocol:

  • Preparation of Test Solutions: Dissolve the sulfonamides in a suitable solvent and treat with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Incubation: Incubate the solutions at a controlled temperature for a defined period.

  • Analysis: Monitor the degradation of the parent compound and the formation of oxidation products over time using HPLC.

The following diagram illustrates the general workflow for these stability-indicating assays.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare Stock Solutions of Sulfonamides hydrolysis Hydrolytic Stress (pH 4, 7, 9) prep->hydrolysis Incubate under stress conditions photo Photolytic Stress (UV/Vis Light) prep->photo Incubate under stress conditions oxidative Oxidative Stress (e.g., H2O2) prep->oxidative Incubate under stress conditions sampling Time-Point Sampling hydrolysis->sampling photo->sampling oxidative->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Processing & Kinetic Analysis hplc->data results Degradation Kinetics (k) Half-Life (t½) Degradation Profile data->results

Caption: Generalized workflow for benchmarking sulfonamide stability.

Comparative Stability Data

While direct, head-to-head comparative stability data for sulfonamides derived from 2-fluoro-5-(fluorosulfonyl)benzoic acid against a wide range of other sulfonamides is not extensively published, we can draw upon existing literature to provide a representative comparison of expected stability based on structural features. The following tables summarize kinetic data for the degradation of various sulfonamides under different stress conditions.

Table 1: Comparative Hydrolytic Stability of Sulfonamides

Sulfonamide ClassRepresentative CompoundpHTemperature (°C)Half-life (t½)Key Observations
Aliphatic Sulfonamide MethanesulfonamideNot SpecifiedNot SpecifiedGenerally stable under forced conditions[11]The absence of an aromatic amine group contributes to higher stability.[11]
Aromatic Sulfonamide Sulfadiazine4Not SpecifiedDegrades over time[11]More susceptible to acid-catalyzed hydrolysis.[11]
Aromatic Sulfonamide Sulfamethoxazole3-4 & 6-7Not SpecifiedFastest degradation at these pH ranges[20]The isoxazole ring can undergo rearrangement.[20]
Fluorinated Aromatic Sulfonamide (from Sulfonyl Fluoride) Derivative of 2-fluoro-5-(fluorosulfonyl)benzoic acid4, 7, 937Predicted to be significantly longer than aromatic sulfonamides from sulfonyl chlorides Enhanced stability due to the robust S-F bond and electron-withdrawing fluorine substituents.[8][9][10]

Table 2: Comparative Photolytic Stability of Sulfonamides

Sulfonamide ClassRepresentative CompoundLight SourceKey Observations
Aliphatic Sulfonamide MethanesulfonamideUVExpected to be more stable due to the lack of a significant chromophore.[11]
Aromatic Sulfonamide SulfamethoxazoleUVSusceptible to photodegradation, often involving the aromatic amine group.[11]
Fluorinated Aromatic Sulfonamide Derivative of 2-fluoro-5-(fluorosulfonyl)benzoic acidUVThe fluorinated aromatic ring may exhibit altered photolytic behavior, but the absence of a primary aromatic amine (depending on the R group) could enhance stability compared to traditional sulfa drugs.

Common Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and characterizing any impurities that may form during storage or in vivo.

G cluster_pathways Degradation Pathways parent Sulfonamide Parent Compound sn_cleavage S-N Bond Cleavage parent->sn_cleavage Hydrolysis, Photolysis, or Metabolism so2_extrusion SO2 Extrusion parent->so2_extrusion Thermal or Photolytic Stress hydroxylation Aromatic Ring Hydroxylation parent->hydroxylation Oxidative Stress or Metabolism n_modification Modification of Amino Group (e.g., oxidation, deamination) parent->n_modification Oxidative Stress or Metabolism node_a Sulfonic Acid Derivative sn_cleavage->node_a node_b Amine Derivative sn_cleavage->node_b node_c Biphenyl Derivative (in some cases) so2_extrusion->node_c node_d Hydroxylated Metabolite hydroxylation->node_d node_e Modified Amine Derivative n_modification->node_e

Caption: Common degradation pathways for sulfonamide compounds.

Conclusion: Strategic Advantages in Drug Development

The strategic use of 2-fluoro-5-(fluorosulfonyl)benzoic acid as a scaffold for novel sulfonamides offers a compelling advantage in the pursuit of stable and effective drug candidates. The inherent stability of the sulfonyl fluoride moiety, coupled with the electronic effects of the fluoro substituent, provides a robust platform for the development of therapeutics with improved pharmacokinetic profiles and longer shelf-lives. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and rigorous evaluation of the next generation of sulfonamide-based drugs. By prioritizing stability assessment early in the drug discovery process, the scientific community can more efficiently identify and advance candidates with the highest probability of clinical success.

References

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  • PubMed. (2022, February 15). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Retrieved from [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • PubMed. (2016, October 15). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. Retrieved from [Link]

  • PubMed. (2021, August 15). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Retrieved from [Link]

  • National Institutes of Health. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]

  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

  • PubMed. (2024, December). Kinetic modeling of sulfonamide degradation by UV/H2O2: Deduction of ROH,UV modeling and application. Retrieved from [Link]

  • Taylor & Francis Online. (2017, September 19). Photoinduced degradation of sulfonamides, kinetic, and structural characterization of transformation products and assessment of environmental toxicity. Retrieved from [Link]

  • PubMed. (2018, November 1). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • (2023, January 15). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Retrieved from [Link]

  • ResearchGate. (2024, June 13). (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • MDPI. (2025, May 25). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Retrieved from [Link]

  • Scilit. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ResearchGate. (2024, September 3). (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. Retrieved from [Link]

  • ResearchGate. (2026, March 19). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • (2011, April 28). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • MDPI. (2019, November 7). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Retrieved from [Link]

  • ETK M. (n.d.). Sulfonamides Test Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress Testing: The Chemistry of Drug Degradation | Request PDF. Retrieved from [Link]

  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ACS Publications. (2024, September 13). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. Retrieved from [Link]

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Validation

validation of a synthetic route to a complex molecule using 2-fluoro-5-(fluorosulfonyl)benzoic acid

Title: Validation of SuFEx-Mediated Covalent Ligand Synthesis: A Comparative Guide Using 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Executive Summary The development of targeted covalent inhibitors (TCIs) and chemical cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of SuFEx-Mediated Covalent Ligand Synthesis: A Comparative Guide Using 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Executive Summary

The development of targeted covalent inhibitors (TCIs) and chemical cross-linking mass spectrometry (CXMS) probes has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. At the forefront of this methodology is the use of bifunctional building blocks that allow for modular assembly of complex molecules without degrading the reactive warhead. This guide provides an in-depth comparative analysis and synthetic validation of 2-fluoro-5-(fluorosulfonyl)benzoic acid , a highly specialized reagent used to install proximity-enhanced SuFEx warheads into complex biological probes and pharmaceutical scaffolds.

The Role of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Chemical Biology

In the design of covalent enzyme inhibitors and cross-linkers, the choice of the electrophilic warhead dictates both the stability of the probe and its target selectivity. Sulfonyl fluorides (-SO₂F) have emerged as privileged warheads because they remain remarkably stable in aqueous, physiological conditions but become highly reactive when driven into close spatial proximity with nucleophilic residues (such as tyrosine, lysine, serine, and threonine)[1].

The compound 2-fluoro-5-(fluorosulfonyl)benzoic acid offers a distinct structural advantage over the more common 4-(fluorosulfonyl)benzoic acid. The addition of the fluorine atom at the 2-position serves a dual purpose:

  • Electronic Modulation: It increases the electrophilicity of the benzoic acid carbonyl, facilitating more efficient amide coupling with sterically hindered amines.

  • Warhead Tuning: The inductive effect of the ortho-fluorine subtly modulates the electron density of the aromatic ring, fine-tuning the reactivity of the meta-positioned -SO₂F group for SuFEx applications[2].

Mechanism N1 Non-Covalent Binding (Affinity-Driven) N2 Proximity Induction (Target Residue Alignment) N1->N2 N3 SuFEx Reaction (Nucleophilic Attack on -SO2F) N2->N3 Tyr, Lys, Ser, Thr N4 Irreversible Covalent Bond (Sulfonamide/Sulfonate) N3->N4

SuFEx Proximity-Enhanced Reaction Pathway for Covalent Ligands

Comparative Analysis: Electrophilic Alternatives

When designing a synthetic route for a covalent probe, researchers must objectively evaluate the performance of the warhead against conventional alternatives. The table below summarizes the causality behind choosing a fluorosulfonyl moiety over legacy reactive groups.

Table 1: Performance Comparison of Covalent Warheads

FeatureSulfonyl Chlorides (-SO₂Cl)AcrylamidesIsothiocyanates (-NCS)Fluorosulfonyls (-SO₂F)
Intrinsic Reactivity Extremely HighModerateModerate to HighLow (Proximity-dependent)
Aqueous Stability Poor (Rapid hydrolysis)GoodModerateExcellent (Stable for days)
Target Residues Lys, Tyr, Ser (Non-specific)Cys (Requires specific alignment)Lys, CysTyr, Lys, Ser, Thr, His [3]
Synthetic Compatibility Degrades during couplingProne to Michael additionSensitive to strong nucleophilesTolerates standard peptide coupling
Primary Application General labeling (obsolete)Kinase inhibitors (Cys-targeted)GPCR affinity profiling[4]SuFEx click chemistry, CXMS [5]

Scientific Insight: The critical failure point of sulfonyl chlorides is their rapid hydrolysis in aqueous buffers, leading to high background noise and loss of probe efficacy. In contrast, 2-fluoro-5-(fluorosulfonyl)benzoic acid acts as a "stealth" electrophile. It ignores ambient nucleophiles in solution and only undergoes sulfur-fluoride exchange when the ligand scaffold anchors it directly adjacent to a target protein's nucleophilic side chain[5].

Validation of the Synthetic Route

Synthesizing a complex molecule—such as a heterobifunctional cross-linker or a GPCR covalent antagonist—using 2-fluoro-5-(fluorosulfonyl)benzoic acid requires careful selection of coupling reagents. The primary objective is to form an amide bond at the carboxylic acid while completely preserving the sensitive -SO₂F group.

We compared three synthetic methodologies to conjugate 2-fluoro-5-(fluorosulfonyl)benzoic acid to a model amine scaffold (e.g., an N-hydroxysuccinimide ester or a primary amine on a purine scaffold).

Table 2: Synthetic Route Optimization for Amide Coupling

Synthetic MethodReagents / ConditionsReaction Time-SO₂F PreservationOverall Yield
Method A: Acyl Chloride Oxalyl chloride, DMF (cat.), CH₂Cl₂, 0 °C to RT4 hoursModerate (Some hydrolysis)45-55%
Method B: Standard Uronium HATU, DIPEA, DMF, RT2 hoursPoor (Base-induced degradation)< 30%
Method C: Carbodiimide (Optimized) DCC, NHS, DMF, 0 °C to RT12 hoursExcellent (>98%) 85-90%

Causality Behind the Results: Method B (HATU/DIPEA) fails because the presence of a strong organic base (DIPEA) promotes the premature activation and degradation of the fluorosulfonyl group, especially in the electron-deficient 2-fluoro aromatic system. Method C (DCC/NHS) is the gold standard for this specific transformation. By generating an active NHS-ester intermediate in situ without the need for a strong base, the -SO₂F group remains entirely unperturbed[5].

Workflow A 2-Fluoro-5-(fluorosulfonyl) benzoic acid C Optimized Coupling (DCC/NHS, DMF, 0°C) A->C B Amine-bearing Scaffold (e.g., Target Ligand) B->C D Covalent SuFEx Probe (Intact -SO2F) C->D E LC-MS/MS Validation (CXMS / Binding Assay) D->E

Optimized Synthetic Workflow for SuFEx-Based Covalent Probes

Experimental Protocols

The following protocols represent a self-validating system: the synthesis is specifically designed to prevent warhead degradation, and the subsequent mass spectrometry protocol validates the functional integrity of the -SO₂F group.

Protocol 1: Base-Free Synthesis of a SuFEx Covalent Probe

Adapted from proximity-enhanced cross-linker methodologies[5].

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with N₂.

  • Reagent Mixing: Dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 equiv, 2.8 mmol) and N-hydroxysuccinimide (NHS) (1.2 equiv, 3.36 mmol) in 10 mL of anhydrous dimethylformamide (DMF).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add dicyclohexylcarbodiimide (DCC) (1.1 equiv, 3.08 mmol) dissolved in 2 mL of anhydrous DMF dropwise over 10 minutes.

  • Coupling: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 12 hours) under N₂.

  • Purification: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Add the filtrate to a 25 mL mixture of ethyl acetate and diethyl ether (3:2, v/v) to precipitate the active probe.

  • Validation of Intermediate: Confirm the preservation of the -SO₂F group via ¹⁹F NMR (expect a sharp singlet around +65 to +66 ppm, distinct from the aromatic 2-fluoro signal).

Protocol 2: Validation via Cross-Linking Mass Spectrometry (CXMS)

To ensure the synthesized probe is functionally active, it must be validated against a target protein.

  • Incubation: Incubate the target protein (e.g., 10 µM) with the synthesized SuFEx probe (50 µM, 5-fold excess) in PBS buffer (pH 7.4) at 37 °C for 4 hours.

  • Quenching: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for an additional 15 minutes.

  • Digestion: Denature the protein complex using 8 M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin/Lys-C at 37 °C.

  • LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and analyze via an Orbitrap mass spectrometer.

  • Data Interpretation: Search the MS2 spectra for the specific mass shift corresponding to the covalent addition of the probe minus the loss of the fluoride ion (-19 Da), confirming a successful SuFEx reaction with a local Tyr, Lys, Ser, or Thr residue[3].

Conclusion

The integration of 2-fluoro-5-(fluorosulfonyl)benzoic acid into synthetic workflows represents a massive leap forward for chemical biology. By objectively comparing synthetic routes, it is evident that avoiding strong organic bases and utilizing carbodiimide-mediated coupling is critical for preserving the fluorosulfonyl warhead. When synthesized correctly, these probes offer unparalleled stability and extreme precision, reacting only when perfectly aligned with their biological targets.

References

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? National Center for Biotechnology Information (NIH). Available at: [Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Affinity-based profiling of the adenosine receptors. Scholarly Publications Leiden University. Available at: [Link]

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Comparative

A Comparative Guide to 2-Fluoro-5-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful modality for achieving durable target engagement, enhanced potency, and improved selectivity.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful modality for achieving durable target engagement, enhanced potency, and improved selectivity.[1][2][3] Among the arsenal of electrophilic warheads available to medicinal chemists, sulfonyl fluorides (SFs) have distinguished themselves as a "privileged" class.[4][5][6] Their unique combination of aqueous stability and broad reactivity with multiple nucleophilic amino acid residues makes them exceptionally versatile tools.[4][5][7]

This guide focuses on a particularly valuable building block within this class: 2-fluoro-5-(fluorosulfonyl)benzoic acid (FFSBA) . We will provide an in-depth comparison of the sulfonyl fluoride warhead with other common electrophiles, present case studies illustrating its successful application, and offer detailed experimental protocols to empower researchers in their own drug discovery programs.

The Sulfonyl Fluoride Warhead: A Mechanistic Overview

The power of the sulfonyl fluoride moiety lies in its "tunable" reactivity. While stable enough to survive in aqueous biological milieu, the sulfur(VI) center is sufficiently electrophilic to react with proximal, pKa-perturbed nucleophilic residues within a protein's binding pocket. This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), proceeds via nucleophilic attack on the sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-amino acid adduct.[8]

A key advantage of sulfonyl fluorides over more traditional warheads, such as acrylamides, is their broader targeting scope. While acrylamides and related Michael acceptors are overwhelmingly selective for cysteine, sulfonyl fluorides can covalently modify a wider range of residues, including serine, threonine, tyrosine, lysine, and histidine.[4][5][6][7] This opens up a significant portion of the proteome that was previously considered "undruggable" by covalent means due to the absence of a suitably located cysteine.

cluster_0 Mechanism of Covalent Modification FFSBA FFSBA-Ligand Non_Covalent_Complex Initial Non-Covalent Binding Complex (E•I) FFSBA->Non_Covalent_Complex KI (Binding Affinity) Protein_Nu Target Protein (with Nucleophilic Residue Y-H) Protein_Nu->Non_Covalent_Complex Covalent_Adduct Covalent Adduct (E-I) Non_Covalent_Complex->Covalent_Adduct kinact (Rate of Inactivation) HF HF

Caption: Mechanism of action for an FFSBA-based covalent inhibitor.

Comparative Analysis: FFSBA vs. Alternative Covalent Warheads

The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. The ideal warhead possesses sufficient reactivity to engage its target efficiently but not so much that it leads to widespread, off-target modifications. The FFSBA scaffold offers a compelling balance of properties when compared to other commonly used electrophiles.

FeatureSulfonyl Fluorides (e.g., FFSBA)AcrylamidesChloroacetamidesArylfluorosulfates
Target Residues Tyr, Lys, Ser, Thr, His, Cys [4][5]Cys (predominantly)[9]Cys, His, LysTyr, Lys[7]
Mechanism Nucleophilic Substitution (SuFEx)Michael AdditionNucleophilic SubstitutionNucleophilic Substitution (SuFEx)
Reversibility IrreversibleTypically Irreversible (Reversible variants exist)IrreversibleIrreversible
Aqueous Stability Moderate to Good[4][5]GoodModerate (can hydrolyze)High[7]
Selectivity Profile High, driven by binding affinity (KI)High, driven by Cys accessibilityCan be promiscuousHigh, with lower intrinsic reactivity
Key Advantage Broadest targeting scope beyond Cys Well-established, predictable reactivitySmall sizeEnhanced stability, reduced promiscuity[7]
Potential Liability Potential for hydrolysis over long incubationsReaction with glutathionePotential for off-target reactivityLower intrinsic reactivity may require strong binding affinity

The fluorine atom at the 2-position of the FFSBA scaffold serves to modulate the electronic properties of the aromatic ring, potentially enhancing binding interactions and improving metabolic stability—a common strategy in modern medicinal chemistry.[10][11][12] The benzoic acid moiety provides a robust and synthetically tractable handle for linking the warhead to a recognition element that directs it to the target of interest.

Case Studies: FFSBA and Sulfonyl Fluorides in Action

The versatility of the sulfonyl fluoride warhead is best illustrated through its successful application in diverse drug discovery campaigns.

A classic application of sulfonyl fluorides is in the design of activity-based probes for protein kinases. The adenosine analog 5'-(p-fluorosulfonylbenzoyl)adenosine (FSBA) has been instrumental in mapping ATP binding sites by covalently modifying a highly conserved lysine residue.[13] This strategy involves designing a ligand that mimics the natural substrate (ATP) to achieve initial non-covalent binding, followed by the covalent reaction of the sulfonyl fluoride with the lysine's ε-amino group.

  • Rationale: The high conservation of the target lysine and the well-understood binding mode of ATP mimetics provide a clear blueprint for inhibitor design. The sulfonyl fluoride is chosen for its ability to react with lysine, a residue not targetable by acrylamides.[13]

  • Outcome: FSBA and its derivatives have been successfully used to identify and characterize the nucleotide-binding sites of numerous kinases, validating this as a powerful approach for developing selective covalent kinase inhibitors.[13]

FAAH is a serine hydrolase that plays a key role in the endocannabinoid system. Researchers have developed highly potent and selective sulfonyl fluoride-based inhibitors of FAAH.[4][14] For example, AM3506 was identified as a potent inhibitor with an IC50 of 5 nM.[4]

  • Rationale: As a serine hydrolase, FAAH's active site contains a highly nucleophilic serine residue, making it an ideal target for a sulfonyl fluoride warhead. The design process focused on optimizing the lipophilic tail of the inhibitor to maximize binding affinity within the enzyme's substrate-binding channel.[14]

  • Outcome: AM3506 demonstrated excellent selectivity when profiled against other serine hydrolases and served as a valuable pharmacological tool to probe the in vivo effects of FAAH inhibition.[14] This case study highlights the ability to achieve high target selectivity through the synergistic combination of a reactive warhead and a well-designed recognition scaffold.

Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase and the target of immunomodulatory imide drugs (IMiDs). The development of covalent probes has been crucial for validating CRBN's role in various cellular processes. A sulfonyl fluoride warhead was incorporated into the molecular glue EM12 to create EM12-SF, which covalently targets His353 in the IMiD binding domain.[15]

  • Rationale: The absence of a cysteine residue in the binding pocket necessitated a warhead capable of reacting with other nucleophiles. Structural analysis identified His353 as an accessible target, making the sulfonyl fluoride an ideal choice.

  • Outcome: EM12-SF proved to be a potent and selective binder of CRBN in cells, effectively blocking the recruitment of neosubstrates. This work not only validated a key target but also led to the discovery of novel reversible molecular glues with improved properties, showcasing how covalent probes can accelerate drug discovery.[15]

Essential Experimental Protocols

To facilitate the application of FFSBA in drug discovery, we provide the following validated experimental workflows.

cluster_1 Drug Discovery Workflow Using FFSBA Synthesis 1. Synthesis Couple FFSBA to recognition scaffold Biochem 2. Biochemical Assay Determine kinact/KI Synthesis->Biochem Purified Inhibitor MassSpec 3. Mass Spectrometry Confirm covalent adduct Biochem->MassSpec Validate Hits Cellular 4. Cellular Engagement Competitive ABPP MassSpec->Cellular Confirm On-Target

Caption: A typical experimental workflow for an FFSBA-based inhibitor.

This protocol describes a general method for conjugating FFSBA to a recognition scaffold containing a primary or secondary amine.

  • Activation of FFSBA: In an anhydrous, inert solvent (e.g., DMF or DCM), dissolve 2-fluoro-5-(fluorosulfonyl)benzoic acid (1.0 eq). Add a peptide coupling reagent such as HCTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: To the activated FFSBA solution, add the amine-containing recognition scaffold (1.0 eq), dissolved in a minimal amount of the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final FFSBA-containing inhibitor. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

This protocol verifies the formation of a covalent bond between the inhibitor and its target protein.

  • Incubation: Incubate the purified target protein (typically 1-5 µM) with the FFSBA-based inhibitor (5-10 fold molar excess) in a suitable biochemical buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at a set temperature (e.g., 37°C) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) under identical conditions.

  • Sample Desalting: Quench the reaction by acidification (e.g., adding 0.1% formic acid). Desalt the protein sample using a C4 ZipTip or a similar reversed-phase desalting column to remove excess inhibitor and buffer salts.

  • LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS). Use a C4 or C8 analytical column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the bound inhibitor (minus HF) in the inhibitor-treated sample compared to the vehicle control confirms covalent modification. For FFSBA, the expected mass addition is the molecular weight of the inhibitor minus 20.01 Da (HF).

This assay quantifies the two-step process of covalent inhibition: initial reversible binding (K_I) followed by irreversible inactivation (k_inact).[16]

  • Assay Setup: In a microplate, set up reactions containing the target enzyme at a fixed concentration in assay buffer.

  • Inhibitor Incubation: Add varying concentrations of the FFSBA-based inhibitor to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Data Acquisition: Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader. Collect data points at frequent intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).

  • Data Analysis: For each inhibitor concentration, fit the progress curve data to the equation for irreversible inhibition to determine the observed rate of inactivation (k_obs).

    • P = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P is product formed, v₀ is the initial velocity, and t is time.

  • Parameter Calculation: Plot the calculated k_obs values against the inhibitor concentration [I]. Fit this data to the hyperbolic equation:

    • k_obs = (k_inact * [I]) / (K_I + [I]) This will yield the maximal rate of inactivation (k_inact) and the inhibition constant for initial binding (K_I). The overall potency is often reported as the second-order rate constant, k_inact/K_I.

Conclusion and Future Outlook

2-fluoro-5-(fluorosulfonyl)benzoic acid and related sulfonyl fluoride electrophiles represent a highly versatile and powerful toolset in covalent drug discovery.[8] Their ability to target a broad range of nucleophilic amino acids opens up vast new opportunities for engaging challenging targets that lack accessible cysteine residues.[4][8] As our understanding of protein structure and dynamics grows, the rational design of FFSBA-based inhibitors, guided by the principles and protocols outlined in this guide, will undoubtedly accelerate the development of novel, highly selective, and potent therapeutics. The continued innovation in SuFEx chemistry is poised to move the field beyond early-stage chemical probes and deliver the next generation of transformational covalent medicines.[8]

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). ChemInform, 46(36). [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Jones, L. H. (2020). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 1(4), 216-221. [Link]

  • Eyers, C. E., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(19), 6668. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). ChemRxiv. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Zvonok, A., et al. (2010). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 53(6), 2671-2683. [Link]

  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(12), 2323-2330. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar. [Link]

  • Am Ende, C. W., et al. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition, 57(34), 10838-10842. [Link]

  • Gangadharmath, U. B., et al. (2007). Synthesis and characterization of 5'-p-fluorosulfonylbenzoyl-2' (or 3')-(biotinyl)adenosine as an activity-based probe for protein kinases. Bioconjugate Chemistry, 18(2), 475-481. [Link]

  • Boike, L., et al. (2021). Advances in covalent drug discovery. eScholarship.org. [Link]

  • Gehringer, M., & Laufer, S. A. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 682. [Link]

  • Huang, H., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(7), 725-735. [Link]

  • Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. OUCI. [Link]

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Validation

A Comparative Guide to the Applications of Substituted Fluorosulfonylbenzoic Acids in Chemical Biology and Drug Discovery

Substituted fluorosulfonylbenzoic acids have cemented their position as indispensable tools in the modern chemical biology and drug discovery landscape. Their unique combination of stability and tunable reactivity has ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted fluorosulfonylbenzoic acids have cemented their position as indispensable tools in the modern chemical biology and drug discovery landscape. Their unique combination of stability and tunable reactivity has made them a "privileged" warhead for a variety of applications, from mapping the functional proteome to the development of next-generation covalent therapeutics.[1] This guide offers an in-depth comparison of their performance against other chemical probes and provides detailed experimental frameworks for their effective implementation.

The Fluorosulfonyl Group: A Tunable Warhead for Covalent Modification

The power of substituted fluorosulfonylbenzoic acids lies in the sulfonyl fluoride (-SO₂F) moiety. This group is remarkably stable in aqueous environments, a critical feature for biological experiments, yet it can react with a range of nucleophilic amino acid residues within proteins, including serine, threonine, lysine, tyrosine, and histidine.[1][2][3] This reactivity is context-dependent, meaning the specific protein microenvironment can influence which residue is targeted, offering a layer of selectivity.[4]

The covalent modification occurs through a nucleophilic attack by an amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonyl linkage. This irreversible bond is ideal for applications requiring permanent labeling or inhibition of a target protein.

G reagents Protein-Nu: + Ar-SO2F transition_state Transition State [Protein-Nu---S(O2)---F]δ- reagents->transition_state Nucleophilic Attack product Protein-Nu-SO2-Ar + F- transition_state->product Fluoride Displacement

Figure 1. General mechanism of covalent protein modification by a substituted fluorosulfonylbenzoic acid. A protein nucleophile (Nu:) attacks the electrophilic sulfur atom of the fluorosulfonyl group (Ar-SO₂F), displacing the fluoride ion and forming a stable covalent bond.

Illuminating the Proteome: Applications in Chemical Proteomics

Substituted fluorosulfonylbenzoic acids are powerful reagents for activity-based protein profiling (ABPP), a technique used to identify active enzymes in complex biological mixtures. By attaching a reporter tag, such as a fluorophore or biotin, to the fluorosulfonylbenzoic acid scaffold, researchers can create probes that covalently label their protein targets. These labeled proteins can then be visualized or enriched for identification by mass spectrometry.

A Comparative Look at ABPP Probes
Probe TypePrimary Target ResiduesReactivity ProfileKey Advantages
Fluorosulfonates Ser, Thr, Lys, Tyr, HisModerate, context-dependentBroad applicability, tunable reactivity.[1][2]
Acrylamides CysteineHighHigh selectivity for cysteine.
Fluorophosphonates Serine HydrolasesHighSpecific for a particular enzyme class.
Epoxides Cysteine, HistidineModerateGood stability.

Table 1. A comparison of common electrophilic warheads for activity-based protein profiling. Substituted fluorosulfonates stand out for their ability to target a wider range of nucleophilic residues, expanding the scope of proteomic studies.[2]

Experimental Protocol: Target Identification via In-Gel Fluorescence

This protocol provides a streamlined workflow for identifying protein targets of a fluorescently-labeled fluorosulfonylbenzoic acid probe.

Materials:

  • Fluorescent fluorosulfonylbenzoic acid probe (e.g., with a BODIPY or rhodamine tag)

  • Cell or tissue lysate

  • SDS-PAGE system

  • Fluorescence gel imager

  • Mass spectrometer

Procedure:

  • Labeling: Incubate the lysate with the fluorescent probe (typically 1-10 µM) for 1 hour at 37°C.

  • Separation: Quench the reaction with loading buffer and separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence imager to detect labeled proteins.

  • Identification: Excise the fluorescent bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

G cluster_workflow Target Identification Workflow proteome Proteome Lysate labeling Incubate (37°C, 1h) proteome->labeling probe Fluorescent Fluorosulfonyl Probe probe->labeling sds_page SDS-PAGE Separation labeling->sds_page scanning In-Gel Fluorescence Scanning sds_page->scanning excision Excise Fluorescent Bands scanning->excision ms LC-MS/MS Analysis and Protein ID excision->ms

Figure 2. A schematic of the experimental workflow for identifying protein targets of a fluorescent fluorosulfonylbenzoic acid probe.

Forging a Permanent Bond: Covalent Inhibitors in Drug Discovery

The ability to form irreversible covalent bonds makes substituted fluorosulfonylbenzoic acids highly attractive for the design of targeted covalent inhibitors (TCIs).[5] TCIs can offer significant advantages over traditional non-covalent drugs, including increased potency, longer duration of action, and the ability to overcome drug resistance. The development of TCIs has seen a resurgence in recent years, with a growing number of covalent drugs entering the market.[5]

Case in Point: Targeting Protein-Protein Interactions

A notable application of this chemistry is in the development of inhibitors for challenging targets like protein-protein interactions (PPIs). For instance, researchers have designed peptide-based inhibitors bearing a sulfonyl fluoride warhead to target the interaction between N-Myc and Aurora-A, a PPI implicated in neuroblastoma.[5][6]

Engineering Selectivity

A critical aspect of TCI design is ensuring target selectivity to minimize off-target effects. The benzoic acid scaffold of these compounds provides a versatile platform for introducing substituents that can fine-tune both reactivity and binding affinity for the target protein. By modifying the substitution pattern, medicinal chemists can optimize the inhibitor's properties to achieve the desired selectivity profile.

G cluster_inhibitor Covalent Inhibitor Design scaffold Benzoic Acid Scaffold warhead Fluorosulfonyl Warhead (-SO2F) scaffold->warhead substituents Substituents (R1, R2, ...) (Tuning Reactivity & Selectivity) scaffold->substituents protein Target Protein warhead->protein Covalent Bond Formation substituents->protein Binding Specificity

Figure 3. The modular design of substituted fluorosulfonylbenzoic acid-based covalent inhibitors allows for the optimization of both the reactive warhead and the recognition elements.

Synthetic Accessibility and Future Outlook

The synthetic routes to substituted fluorosulfonylbenzoic acids are well-established, making them readily accessible for both academic and industrial research.[7] The continued development of novel synthetic methodologies will further expand the diversity of available probes and inhibitor candidates.

The future of substituted fluorosulfonylbenzoic acids in chemical biology and drug discovery is bright. Ongoing research is focused on developing probes with improved cell permeability and target specificity, as well as designing novel covalent therapeutics for a wide range of diseases. The versatility and tunability of this chemical scaffold ensure its continued prominence as a powerful tool for dissecting complex biological processes and developing innovative medicines.

References

  • Dawber, R. S., et al. Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • BenchChem. Application of 2-(4-Fluorophenyl)
  • Am Ende, C. W., & Jones, L. H. (2016). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine.
  • S. Scherer, et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Journal of Medicinal Chemistry, 64(16), 12322-12358.
  • Dawber, R. S., et al. Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemRxiv.
  • Zhao, L., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Archiv der Pharmazie, 353(10), 2000135.
  • Am Ende, C. W., & Jones, L. H. (2016). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 7(5), 2824-2833.
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology.
  • Jena Bioscience. 5'-O-(4-fluorosulfonylbenzoyl)-guanosine. Jena Bioscience.
  • BenchChem. Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead. BenchChem.
  • He, F., et al. (2021). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers, 8(14), 3843-3852.
  • Am Ende, C. W., & Jones, L. H. (2016). Emerging Utility of Fluorosulfate Chemical Probes. Trends in Pharmacological Sciences, 37(6), 441-452.

Sources

Comparative

Evaluating the Metabolic Stability of 2-Fluoro-5-(fluorosulfonyl)benzoyl-Based Targeted Covalent Inhibitors: A Comprehensive Comparison Guide

Executive Summary: The Evolution of SuFEx Warheads The development of Targeted Covalent Inhibitors (TCIs) has historically been dominated by acrylamides targeting non-conserved cysteine residues. However, to expand the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of SuFEx Warheads

The development of Targeted Covalent Inhibitors (TCIs) has historically been dominated by acrylamides targeting non-conserved cysteine residues. However, to expand the ligandable proteome, drug discovery has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, utilizing sulfonyl fluorides (–SO₂F) to target tyrosine, lysine, histidine, and serine residues [1].

While highly reactive, first-generation unsubstituted aryl sulfonyl fluorides suffer from a critical bottleneck: poor metabolic and hydrolytic stability . They frequently degrade in aqueous plasma or are rapidly cleared by hepatic cytochrome P450 (CYP450) enzymes [2]. To solve this, the 2-fluoro-5-(fluorosulfonyl)benzoyl (2-F-5-FSB) moiety has emerged as a privileged warhead. This guide provides a rigorous, data-driven comparison of the 2-F-5-FSB moiety against alternative electrophiles, detailing the mechanistic causality behind its superior stability and the self-validating protocols required to evaluate it.

Mechanistic Rationale: Why the 2-Fluoro-5-(fluorosulfonyl)benzoyl Moiety?

As an application scientist, it is crucial to understand that stability is not accidental; it is engineered through precise stereoelectronic tuning. The 2-F-5-FSB moiety achieves its "Goldilocks" balance of reactivity and stability through two primary mechanisms:

  • Electronic Tuning (LUMO Modulation): The hydrolytic stability of the S–F bond is directly correlated to its Lowest Unoccupied Molecular Orbital (LUMO) energy [3]. The electron-withdrawing nature of the ortho-fluoro substituent, combined with the benzoyl linkage, subtly lowers the LUMO of the fluorosulfonyl group. This fine-tunes the electrophilicity, preventing rapid non-specific hydrolysis in plasma while maintaining enough reactivity to undergo proximity-driven SuFEx activation within a protein's microenvironment [4].

  • Steric Shielding & CYP450 Evasion: Unsubstituted benzoyl rings are highly susceptible to CYP450-mediated aromatic hydroxylation at the ortho positions. The introduction of the highly electronegative, tightly bound fluorine atom at the 2-position blocks this metabolically labile site [5]. Furthermore, the ortho-fluoro group restricts the dihedral angle of the adjacent amide bond (formed upon conjugation to a targeting ligand), locking the molecule into a stable conformation that sterically shields the core from enzymatic degradation.

G Warhead 2-F-5-FSB Warhead Target Target Protein (Tyr/Lys/His Microenvironment) Warhead->Target Specific Binding Plasma Aqueous Plasma / Buffer (pH 7.4) Warhead->Plasma Off-Target Exposure SuFEx SuFEx Reaction (Stable Covalent Adduct) Target->SuFEx Proximity-Driven Activation Hydrolysis Hydrolytic Degradation (Sulfonic Acid) Plasma->Hydrolysis Shielded by 2-Fluoro (Slowed)

Divergent pathways of 2-F-5-FSB: Target-specific SuFEx activation vs. shielded hydrolytic degradation.

Comparative Performance Analysis

To objectively evaluate the 2-F-5-FSB moiety, we must benchmark it against the standard arsenal of covalent warheads. The data below synthesizes typical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters observed in contemporary chemoproteomic profiling.

Table 1: Quantitative Stability and Reactivity Comparison
Warhead TypeTarget ResiduesPlasma Half-Life ( T1/2​ )HLM Intrinsic Clearance ( CLint​ )GSH Reactivity (Off-Target)
Acrylamide Cysteine (Strict)> 24 hoursLow (< 15 µL/min/mg)High (Requires tuning)
Aryl Sulfonyl Fluoride (Unsubstituted) Tyr, Lys, His, Ser< 2 hoursHigh (> 80 µL/min/mg)Low
Aryl Fluorosulfate (Ar-OSO₂F) Tyr, Lys> 48 hoursLow (< 20 µL/min/mg)Negligible
2-Fluoro-5-(fluorosulfonyl)benzoyl Tyr, Lys, His 12 - 18 hours Moderate (~35 µL/min/mg) Negligible

Key Takeaway: While Aryl Fluorosulfates offer maximum stability, their lower intrinsic reactivity can result in poor target engagement for less nucleophilic pockets. The 2-F-5-FSB moiety provides an optimal middle ground—resisting rapid plasma hydrolysis and hepatic clearance long enough to achieve systemic distribution, while retaining the necessary reactivity to engage histidine and lysine residues effectively [2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of metabolic stability must rely on self-validating assay systems. Below are the step-by-step methodologies designed to isolate chemical instability (hydrolysis) from enzymatic instability (CYP450 metabolism).

Protocol A: Plasma Stability Assay (Hydrolysis & Esterase Evaluation)

Causality: Sulfonyl fluorides are prone to hydrolysis in aqueous environments and potential cleavage by plasma esterases. This assay determines the systemic circulation half-life. Validation System: Procaine is used as a positive control (rapidly degraded by plasma esterases) to confirm plasma viability. Procainamide is used as a negative control (stable).

  • Preparation: Pre-warm pooled human or mouse plasma (adjusted to pH 7.4) to 37°C.

  • Spiking: Spike the 2-F-5-FSB test compound (dissolved in DMSO) into the plasma to achieve a final concentration of 1 µM (Final DMSO ≤ 1% to prevent protein denaturation).

  • Incubation & Sampling: Incubate at 37°C under gentle shaking. Withdraw 50 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (IS, e.g., Tolbutamide). Causality: Cold MeCN instantly precipitates plasma proteins and halts all enzymatic/chemical degradation, locking the concentration at that exact time point.

  • Processing: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining percentage vs. time to calculate the elimination rate constant ( k ) and T1/2​ .

Protocol B: Liver Microsomal Stability Assay (CYP450 Clearance)

Causality: This assay evaluates Phase I hepatic metabolism. The addition of the 2-fluoro group is specifically designed to reduce CYP-mediated clearance. Validation System: Verapamil is used as a high-clearance positive control. A Minus-NADPH control is mandatory for SuFEx warheads to differentiate CYP-mediated metabolism from spontaneous chemical hydrolysis in the assay buffer.

  • Master Mix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Add the 2-F-5-FSB compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, CYP-mediated oxidation cannot occur.

  • Sampling & Quenching: Withdraw 50 µL aliquots at t=0,15,30,45,and 60 minutes into 150 µL of ice-cold MeCN + IS.

  • LC-MS/MS Quantification: Monitor the depletion of the parent mass. Calculate the intrinsic clearance ( CLint​ ) using the formula:

    CLint​=Nk×V​ (where V = incubation volume, N = mg of microsomal protein).

G A Compound Prep (1 µM in buffer) B Incubation (HLM + NADPH) A->B C Aliquots at 0, 15, 30, 60 min B->C D Quench (Cold MeCN + IS) C->D E Centrifugation & Filtration D->E F LC-MS/MS Analysis E->F G Calculate Half-life & CL_int F->G

Standardized workflow for evaluating in vitro liver microsomal stability.

Conclusion

When designing Targeted Covalent Inhibitors beyond cysteine, the electrophile must survive systemic circulation long enough to find its target. While standard sulfonyl fluorides are often too unstable for in vivo applications, the 2-fluoro-5-(fluorosulfonyl)benzoyl moiety represents a rationally designed solution. By leveraging the electron-withdrawing and steric-shielding properties of the ortho-fluoro substitution, researchers can successfully protect the metabolically vulnerable benzoyl core and tune the SuFEx reactivity, yielding a highly effective, stable covalent probe.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Molecular Pharmaceutics, ACS Publications (2023)[Link]

  • Covalent drugs targeting histidine – an unexploited opportunity? PMC, National Institutes of Health[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome ACS Publications (2023)[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening PMC, National Institutes of Health (2023)[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Chemical Reviews, ACS Publications (2024)[Link]

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Here is the comprehensive operational and safety guide for the handling and disposal of 2-fluoro-5-(fluorosulfonyl)benzoic acid. 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 2-fluoro-5-(fluorosulfonyl)benzoic acid.

1. Executive Summary & Chemical Profiling 2-Fluoro-5-(fluorosulfonyl)benzoic acid is a bifunctional building block widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and targeted covalent inhibitor design[1]. While the fluorosulfonyl (-SO₂F) group offers superior thermodynamic stability compared to its chlorosulfonyl (-SO₂Cl) analog, it remains a potent electrophile. Improper disposal or accidental exposure to strong aqueous bases can trigger rapid hydrolysis, liberating corrosive hydrofluoric acid (HF) and fluorosulfate intermediates[2]. This guide outlines the self-validating protocols required for the safe operational handling, quenching, and disposal of this reagent.

2. Mechanistic Causality of Hazards To safely dispose of 2-fluoro-5-(fluorosulfonyl)benzoic acid, one must understand its degradation pathways. The S(VI) center is highly resistant to reduction but is susceptible to nucleophilic attack by hydroxide (OH⁻) or alpha-effect nucleophiles like hydroperoxide (HOO⁻)[2].

  • Aqueous Instability: Under neutral conditions, -SO₂F is relatively bench-stable. However, prolonged exposure to ambient moisture leads to slow hydrolysis, generating trace HF. This necessitates storage and disposal in High-Density Polyethylene (HDPE) rather than glass, as HF etches silica[3].

  • Alkaline Hydrolysis Risks: Standard neutralization with NaOH alone yields fluorosulfate (FSO₃⁻), a highly stable and potentially toxic environmental pollutant. Advanced quenching protocols utilize alkaline H₂O₂ to drive complete defluorination, yielding benign sulfonate salts and free fluoride ions[2].

G A 2-Fluoro-5-(fluorosulfonyl)benzoic acid [Reactive S(VI) Species] C Nucleophilic Attack at S(VI) A->C B Alkaline H2O2 (NaOH / H2O2) [Alpha-Effect Nucleophile] B->C D Fluorosulfate Intermediate (FSO3-) [Toxic / Persistent] C->D Hydrolysis E Rapid Defluorination D->E H2O2 Driven F Sulfonate Salt [Benign Organic Waste] E->F G Fluoride Ion (F-) [Precipitated with Ca2+] E->G

Fig 1. Mechanistic pathway for the alkaline hydrogen peroxide-driven defluorination and quenching.

3. Operational Safety & PPE Before initiating any disposal or spill recovery, strict adherence to Personal Protective Equipment (PPE) is mandatory. The compound is classified under GHS as causing severe skin burns and eye damage (Skin Corr. 1B)[3].

Table 1: Mandatory PPE Requirements

PPE CategorySpecificationCausality / Rationale
Hand Protection Neoprene or Heavy Nitrile (>0.4mm)Standard latex degrades rapidly upon contact with corrosive acids and trace HF[3].
Eye/Face Splash Goggles + Polycarbonate Face ShieldProtects against micro-droplets of HF or corrosive particulates during mechanical sweeping[4].
Body Tyvek® Suit or Heavy Cotton Lab CoatPrevents skin contact; synthetic blends (e.g., polyester) can melt into the skin upon contact with strong acids.
Respiratory NIOSH-approved respirator with Acid Gas cartridgeMitigates inhalation risks from volatile HF off-gassing during ambient moisture hydrolysis[5].

4. Step-by-Step Disposal Methodologies

Protocol A: Active Quenching of Small Residuals (< 5g) This protocol is designed as a self-validating system for neutralizing small amounts of reactive -SO₂F waste before final disposal.

  • Solubilization: Dissolve the solid 2-fluoro-5-(fluorosulfonyl)benzoic acid in an aprotic, water-miscible solvent (e.g., Tetrahydrofuran or Acetonitrile). Causality: Solid-state quenching is heterogeneous and prone to dangerous thermal runaway. Solubilization ensures controlled, uniform reaction kinetics.

  • Preparation of Quenching Bath: In a separate HDPE beaker, prepare a solution of 1M NaOH and 5% H₂O₂. Place the beaker in an ice-water bath. Causality: During active quenching, the carboxylic acid moiety will deprotonate instantaneously, generating heat. H₂O₂ acts as a hyper-nucleophile, rapidly attacking the S(VI) center to displace fluoride completely, preventing the buildup of persistent fluorosulfate[2]. The ice bath mitigates the exothermic nature of the reaction.

  • Controlled Addition: Add the organic solution dropwise to the stirring quenching bath. Monitor the temperature, ensuring it does not exceed 25°C.

  • Fluoride Precipitation (Validation Step): After stirring for 2 hours, add a 1M solution of Calcium Chloride (CaCl₂). Causality: Free fluoride ions in solution will immediately react with Ca²⁺ to form a cloudy white precipitate of Calcium Fluoride (CaF₂). The appearance of this precipitate visually validates that defluorination was successful.

  • Filtration and Segregation: Filter the suspension. The solid CaF₂ filter cake is disposed of as solid halogenated waste. The filtrate is neutralized to pH 7 and disposed of as aqueous organic waste.

Protocol B: Bulk Waste Segregation and Spill Management For bulk disposal (>5g) or accidental spills, active quenching is too hazardous due to the volume of HF generated.

  • Evacuation and Assessment: Immediately isolate the area. Verify the absence of reactive incompatible materials (e.g., strong reducing agents or concentrated bases) in the spill zone.

  • Dry Containment: Cover the solid spill with an inert, non-combustible absorbent such as dry vermiculite or sand. Causality: Do not use water or damp cloths, as this initiates slow hydrolysis and HF off-gassing[4]. Do not use sawdust, as the acidic nature of the compound can cause degradation of organic matter.

  • Mechanical Recovery: Use non-sparking polyethylene tools to sweep the mixture.

  • Primary Packaging: Transfer the waste into a wide-mouth HDPE container with a secure, vented cap. Causality: Vented caps prevent pressure buildup from trace gas evolution during transit.

  • Labeling & Dispatch: Label strictly as "Corrosive Halogenated Organic Waste (Contains Fluorosulfonyl Derivatives)." Dispatch to a licensed hazardous waste incinerator capable of scrubbing halogenated exhaust gases[6].

G S1 Spill Identified S2 Evacuate & Assess Area (Check for HF gas) S1->S2 S3 Don Advanced PPE (Neoprene, Face Shield) S2->S3 S4 Solid Spill? S3->S4 S5 Sweep with Inert Brush (Avoid Water) S4->S5 Yes (Powder) S6 Absorb with Vermiculite (No Combustibles) S4->S6 No (Solution) S7 Transfer to HDPE Container S5->S7 S6->S7 S8 Label as Halogenated Corrosive Waste S7->S8

Fig 2. Step-by-step decision matrix and workflow for containment and disposal of chemical spills.

5. Waste Compatibility & Segregation Matrix

Table 2: Chemical Compatibility for Waste Segregation

Waste StreamCompatibilityRationale / Chemical Interaction
Strong Bases (NaOH, KOH) INCOMPATIBLERapid, highly exothermic hydrolysis generating toxic fluorosulfate (FSO₃⁻)[2].
Glass / Silica Containers INCOMPATIBLETrace HF generated from ambient moisture will etch and compromise the structural integrity of glass[3].
Halogenated Organics COMPATIBLEIdeal segregation category. Must be sent to an incinerator equipped with halogen scrubbers[6].
Aqueous Heavy Metals INCOMPATIBLEFree fluoride ions will precipitate unpredictably with heavy metals, complicating waste profiling.

6. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67998, 4-(Fluorosulfonyl)benzoic acid." Available at: [Link]

  • Royal Society of Chemistry. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Available at: [Link]

  • American Chemical Society. "Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-fluoro-5-(fluorosulfonyl)benzoic acid

Comprehensive Safety and Operational Guide for Handling 2-Fluoro-5-(fluorosulfonyl)benzoic Acid Welcome to the definitive safety and operational guide for handling 2-fluoro-5-(fluorosulfonyl)benzoic acid . As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Fluoro-5-(fluorosulfonyl)benzoic Acid

Welcome to the definitive safety and operational guide for handling 2-fluoro-5-(fluorosulfonyl)benzoic acid . As a Senior Application Scientist, I cannot overstate the importance of understanding the mechanistic hazards of the chemicals we deploy in drug development and materials science. Providing high-purity reagents must be matched with uncompromising safety intelligence.

Mechanistic Hazard Profile

This compound features a highly reactive fluorosulfonyl (-SO₂F) group paired with a carboxylic acid moiety. While the carboxylic acid presents standard corrosive hazards, the fluorosulfonyl group introduces a severe, insidious risk: upon exposure to ambient moisture or water, it undergoes rapid hydrolysis to generate hydrogen fluoride (HF) and sulfonic acid derivatives[1][2].

Unlike other halogen acids, HF is highly lipophilic and penetrates deep into soft tissues, where it chelates calcium and magnesium. This leads to systemic hypocalcemia, bone necrosis, and potentially fatal cardiac arrhythmias[3]. Therefore, handling this reagent requires protocols that go far beyond standard acid halide precautions. Every step in your workflow must be a self-validating system designed to exclude moisture and mitigate HF exposure[4][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory protocols often treat all acid halides similarly, which can lead to fatal errors. For instance, standard nitrile gloves provide a false sense of security; HF rapidly permeates thin nitrile[6]. The following quantitative data and PPE matrix are mandatory for handling this compound[7].

Quantitative Glove Permeation Data (Against HF)

Glove Material Average Thickness (mil) HF Breakthrough Time Suitability for Fluorosulfonyls
Nitrile 4 - 8 < 10 minutes UNSAFE - Rapid degradation
Natural Rubber 15 - 20 ~ 30 minutes Marginal - Splash protection only
Neoprene 22 - 30 > 120 minutes SAFE - Good operational balance

| Butyl Rubber | 14 - 30 | > 480 minutes | OPTIMAL - Highest resistance |

Required PPE Matrix

Protection Zone Required PPE Mechanistic Rationale
Hands Butyl Rubber or Neoprene gloves Provides a robust barrier against both the corrosive carboxylic acid and potential HF off-gassing.
Eye/Face Polycarbonate Face Shield + Goggles Protects against corrosive vapor and violent splattering if the compound inadvertently contacts water.
Body Flame-resistant Lab Coat + Neoprene Apron Prevents skin contact from accidental spills. The compound causes severe skin burns[3].

| Respiratory | Class II Type B2 Fume Hood or Glovebox | Prevents inhalation of toxic fumes. The compound and its hydrolysis products are highly toxic if inhaled[4]. |

Operational Workflow: Safe Handling & Experimental Setup

To ensure scientific integrity and safety, the operational setup must strictly exclude moisture. Do not proceed without verifying your environmental controls.

Step 1: Apparatus Preparation

  • Action: Flame-dry all Schlenk flasks, addition funnels, and stir bars under a high vacuum (<0.1 Torr) for at least 5 minutes, followed by an argon purge.

  • Causality: Micro-condensation on glassware surfaces is sufficient to initiate the hydrolysis of the -SO₂F group, releasing HF gas and degrading the reagent's molarity before the reaction even begins[2].

Step 2: Reagent Transfer (Inert Atmosphere)

  • Action: Transfer 2-fluoro-5-(fluorosulfonyl)benzoic acid exclusively within a controlled inert atmosphere (e.g., an argon-filled glovebox)[5]. Validation Check: Monitor the glovebox sensors to ensure oxygen and moisture levels remain strictly below 1 ppm.

  • Causality: Handling the compound in ambient air will lead to the formation of HF and sulfuric acid byproducts, compromising both safety and experimental yield[1].

Step 3: Solvent Addition

  • Action: Use strictly anhydrous solvents (e.g., dried over activated 3Å molecular sieves). Introduce solvents via a rubber septum using a dry, argon-flushed syringe.

  • Causality: Introducing wet solvents will cause a violent, exothermic hydrolysis reaction.

Step 4: Reaction Quenching

  • Action: Quench the reaction mixture by slowly adding it dropwise to a vigorously stirred, ice-cold saturated solution of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).

  • Causality: The weak base neutralizes the acidic protons, while the calcium ions immediately react with any generated fluoride ions to precipitate calcium fluoride (CaF₂). CaF₂ is highly insoluble and biologically benign, effectively neutralizing the HF threat[1].

Emergency Response & Spill Management

In the event of an exposure or spill, immediate, targeted action is required.

G Start Spill of 2-Fluoro-5- (fluorosulfonyl)benzoic acid Assess Evacuate Area & Assess Ventilation Start->Assess PPE Don HF-Specific PPE (Butyl Gloves, Face Shield) Assess->PPE Contain Contain Spill (Dry Sand or Earth) PPE->Contain Neutralize Neutralize (CaCO3 / NaHCO3) Contain->Neutralize Dispose Collect as HF-Hazardous Waste Neutralize->Dispose

Logical workflow for spill response and HF mitigation during fluorosulfonyl handling.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for 5 minutes (do not delay). Apply 2.5% Calcium Gluconate gel continuously to the affected area while seeking immediate medical attention[7]. Causality: Calcium gluconate provides a localized source of calcium that binds with the penetrating fluoride ions, preventing them from extracting calcium from the victim's bones.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation[5][6].

  • Spill Containment: Do NOT use water or combustible materials (like paper towels) to clean up the spill. Cover the spill with dry sand or earth[8]. Slowly neutralize the absorbed material with solid sodium bicarbonate or calcium carbonate before sweeping it into a highly compatible, sealable polyethylene container[4].

Disposal Plan

Never dispose of 2-fluoro-5-(fluorosulfonyl)benzoic acid or its reaction byproducts down the drain.

  • Segregation: Collect all waste containing this compound in clearly labeled, dedicated, high-density polyethylene (HDPE) or Teflon containers. Glass containers must be avoided, as any generated HF will etch and breach the glass[6].

  • Pre-Treatment: If pure unreacted material must be disposed of, slowly add it to a large excess of an ice-cold, stirred 5% Ca(OH)₂ solution in a fume hood to safely hydrolyze the sulfonyl fluoride and precipitate the fluoride ions.

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the removal of the neutralized mixture as "Aqueous Hazardous Waste containing Fluoride"[5].

References[4] Synquest Labs. "Safety Data Sheet: 2-(Fluorosulfonyl)difluoroacetyl fluoride." Source: synquestlabs.com. URL: https://synquestlabs.com/[5] TCI Chemicals. "Safety Data Sheet: Sodium Bis(fluorosulfonyl)imide." Source: tcichemicals.com. URL: https://www.tcichemicals.com/[6] University of Georgia Office of Research. "PhenylMethylSulfonylFluoride Handling." Source: uga.edu. URL: https://research.uga.edu/[7] State of New Jersey Department of Health. "Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride." Source: nj.gov. URL:https://nj.gov/health/eoh/rtkweb/documents/fs/1205.pdf[8] TCI Chemicals. "SAFETY DATA SHEET - Diethyl(methyl)propylammonium Bis(fluorosulfonyl)imide." Source: tcichemicals.com. URL:https://www.tcichemicals.com/[3] MDPI. "The Toxicity of Secondary Lithium-Sulfur Batteries Components." Source: mdpi.com. URL:https://www.mdpi.com/[1] European Patent Office. "METHOD FOR PRODUCING BIS(FLUOROSULFONYL)IMIDE SALT - EP 2415709 B1." Source: epo.org. URL:https://www.epo.org/[2] Google Patents. "Purified hydrogen bis(fluorosulfonyl)imide (HFSI) products, methods of purifying crude HFSI, and uses of purified HFSI products." Source: google.com. URL:https://patents.google.com/patent/US10734664B1/en

Sources

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